molecular formula C15H10ClNOS B1355601 2-(4-Chlorophenyl)-5-phenyl-1,3-thiazol-4-ol CAS No. 65752-50-3

2-(4-Chlorophenyl)-5-phenyl-1,3-thiazol-4-ol

Cat. No.: B1355601
CAS No.: 65752-50-3
M. Wt: 287.8 g/mol
InChI Key: WDDKDLCXHLBIGY-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-5-phenyl-1,3-thiazol-4-ol is a useful research compound. Its molecular formula is C15H10ClNOS and its molecular weight is 287.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(4-chlorophenyl)-5-phenyl-1,3-thiazol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClNOS/c16-12-8-6-11(7-9-12)15-17-14(18)13(19-15)10-4-2-1-3-5-10/h1-9,18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDDKDLCXHLBIGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C(S2)C3=CC=C(C=C3)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00496181
Record name 2-(4-Chlorophenyl)-5-phenyl-1,3-thiazol-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00496181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65752-50-3
Record name 2-(4-Chlorophenyl)-5-phenyl-1,3-thiazol-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00496181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Hantzsch Synthesis of 2,5-Disubstituted-1,3-Thiazol-4-ols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Thiazole Scaffold in Medicinal Chemistry and the Utility of the Hantzsch Synthesis

The thiazole ring is a prominent scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding have made it a privileged structure in drug design. Thiazole-containing molecules exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1][3][4] The Hantzsch thiazole synthesis, first described in 1887, remains one of the most fundamental and versatile methods for the construction of the thiazole nucleus.[1] This reaction typically involves the condensation of an α-halocarbonyl compound with a thioamide.[1]

This guide provides an in-depth technical exploration of the Hantzsch synthesis specifically tailored for the preparation of 2,5-disubstituted-1,3-thiazol-4-ols. This particular substitution pattern, featuring a hydroxyl group at the 4-position, presents both unique synthetic challenges and opportunities for generating novel chemical entities with potential therapeutic applications. We will delve into the mechanistic intricacies, provide a detailed experimental protocol, discuss the critical aspect of keto-enol tautomerism in the final products, and explore their characterization and significance in drug discovery.

Mechanistic Insights into the Hantzsch Synthesis of 2,5-Disubstituted-1,3-Thiazol-4-ols

The Hantzsch synthesis of 2,5-disubstituted-1,3-thiazol-4-ols proceeds through a well-established reaction cascade. A deep understanding of this mechanism is paramount for troubleshooting and optimizing the reaction conditions.

The key starting materials for this specific synthesis are an α-halo-α'-hydroxyketone and a thioamide. The reaction is typically carried out in a suitable solvent, often with the addition of a mild base to facilitate the final dehydration step.

The generally accepted mechanism can be broken down into the following key steps:

  • Nucleophilic Attack: The synthesis initiates with the nucleophilic attack of the sulfur atom of the thioamide on the electrophilic carbon bearing the halogen in the α-halo-α'-hydroxyketone. This step forms a key intermediate, an S-alkylated thioimidate.

  • Cyclization: The nitrogen atom of the thioimidate intermediate then acts as a nucleophile, attacking the carbonyl carbon of the ketone. This intramolecular cyclization step forms a five-membered heterocyclic ring, a 4-hydroxythiazoline intermediate. The isolation of such an intermediate has been reported in solid-phase studies of the Hantzsch reaction.

  • Dehydration: The final step involves the elimination of a molecule of water from the 4-hydroxythiazoline intermediate to yield the aromatic 2,5-disubstituted-1,3-thiazol-4-ol. This dehydration is often acid or base-catalyzed and is driven by the formation of the stable aromatic thiazole ring.

dot graph Hantzsch_Mechanism { graph [rankdir="LR", splines=ortho, label="Figure 1: Generalized Mechanism of the Hantzsch Synthesis for 2,5-Disubstituted-1,3-Thiazol-4-ols", labelloc=b, fontname="Arial", fontsize=12]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Nodes Start [label="α-Halo-α'-hydroxyketone + Thioamide", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate1 [label="S-Alkylated Thioimidate Intermediate"]; Intermediate2 [label="4-Hydroxythiazoline Intermediate"]; Product [label="2,5-Disubstituted-1,3-Thiazol-4-ol", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; H2O [label="H₂O", shape=plaintext];

// Edges Start -> Intermediate1 [label="Nucleophilic Attack"]; Intermediate1 -> Intermediate2 [label="Intramolecular Cyclization"]; Intermediate2 -> Product [label="Dehydration"]; Intermediate2 -> H2O [style=dashed, arrowhead=none]; } dot

Experimental Protocol: A General Procedure for the Synthesis of a 2-Aryl-5-alkyl-1,3-thiazol-4-ol

This protocol provides a generalized, adaptable procedure for the synthesis of a 2-aryl-5-alkyl-1,3-thiazol-4-ol. Researchers should consider this a starting point and may need to optimize conditions based on the specific substrates used.

Materials:

  • α-Bromo-α'-hydroxyketone (e.g., 1-bromo-1-hydroxypropan-2-one) (1.0 eq)

  • Substituted Thiobenzamide (e.g., Thiobenzamide) (1.0 eq)

  • Ethanol (or other suitable solvent such as isopropanol or a water/ethanol mixture)

  • Sodium Bicarbonate (or other mild base)

  • Ethyl acetate

  • Hexane

  • Brine

  • Anhydrous Magnesium Sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the α-bromo-α'-hydroxyketone (1.0 eq) in ethanol, add the substituted thiobenzamide (1.0 eq).

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Add sodium bicarbonate (1.5 eq) to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 2-aryl-5-alkyl-1,3-thiazol-4-ol.

dot graph Experimental_Workflow { graph [rankdir="TB", splines=ortho, label="Figure 2: Experimental Workflow for the Synthesis of a 2,5-Disubstituted-1,3-Thiazol-4-ol", labelloc=b, fontname="Arial", fontsize=12]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Nodes Reactants [label="1. Mix α-Halo-α'-hydroxyketone and Thioamide in Ethanol", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Base_Addition [label="2. Add Mild Base (e.g., NaHCO₃)"]; Reflux [label="3. Heat to Reflux and Monitor by TLC"]; Workup [label="4. Aqueous Workup (EtOAc/Water)"]; Purification [label="5. Purification by Column Chromatography", fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Pure 2,5-Disubstituted-1,3-Thiazol-4-ol", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Reactants -> Base_Addition; Base_Addition -> Reflux; Reflux -> Workup; Workup -> Purification; Purification -> Product; } dot

The Critical Role of Keto-Enol Tautomerism

A crucial aspect of the chemistry of 2,5-disubstituted-1,3-thiazol-4-ols is their existence in a tautomeric equilibrium with their corresponding keto form, 2,5-disubstituted-1,3-thiazolidin-4-one. The position of this equilibrium is influenced by factors such as the nature of the substituents, the solvent, and the pH.

dot graph Tautomerism { graph [rankdir="LR", splines=ortho, label="Figure 3: Keto-Enol Tautomerism in 2,5-Disubstituted-1,3-Thiazol-4-ols", labelloc=b, fontname="Arial", fontsize=12]; node [shape=plaintext, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10, color="#5F6368", dir=both];

// Nodes Enol [label="Enol Form\n(1,3-Thiazol-4-ol)"]; Keto [label="Keto Form\n(1,3-Thiazolidin-4-one)"];

// Edge Enol -> Keto [label="Equilibrium"]; } dot

In many cases, the enol form is favored due to the aromatic stabilization of the thiazole ring. However, the keto tautomer can be significantly populated, and its presence can influence the reactivity and biological activity of the compound. Understanding and characterizing this tautomeric equilibrium is essential for any researcher working with this class of molecules. Spectroscopic techniques, particularly NMR, are invaluable for studying this phenomenon. The presence of both tautomers can be observed by the appearance of distinct sets of signals in the NMR spectrum. The ratio of the tautomers can often be determined by integration of these signals.

Characterization of 2,5-Disubstituted-1,3-Thiazol-4-ols

Thorough characterization of the synthesized 2,5-disubstituted-1,3-thiazol-4-ols is imperative to confirm their structure and purity. The following table summarizes the expected spectroscopic data for a representative compound, 2-phenyl-5-methyl-1,3-thiazol-4-ol.

Spectroscopic TechniqueExpected Observations for 2-phenyl-5-methyl-1,3-thiazol-4-ol
¹H NMR Aromatic protons of the phenyl group (multiplet), a singlet for the methyl group at the 5-position, and a broad singlet for the hydroxyl proton. The chemical shift of the hydroxyl proton will be concentration and solvent-dependent. The presence of the keto tautomer would result in additional signals, for example, a methine proton at the 5-position.[5][6]
¹³C NMR Signals for the aromatic carbons of the phenyl group, a signal for the methyl carbon, and signals for the carbons of the thiazole ring. The carbon at the 4-position bearing the hydroxyl group will have a characteristic chemical shift. The presence of the keto tautomer would lead to a carbonyl signal and different chemical shifts for the ring carbons.[5][6]
IR Spectroscopy A broad absorption band in the region of 3400-3200 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. Characteristic aromatic C-H and C=C stretching vibrations will also be present. If the keto tautomer is present, a strong carbonyl (C=O) stretching band would be observed around 1700 cm⁻¹.[7][8]
Mass Spectrometry The mass spectrum will show the molecular ion peak (M⁺). Fragmentation patterns may involve the loss of substituents and cleavage of the thiazole ring.[9][10]

Applications in Drug Development and Future Perspectives

The 2,5-disubstituted-1,3-thiazol-4-ol scaffold holds significant promise for the development of new therapeutic agents. The presence of the hydroxyl group provides a handle for further functionalization, allowing for the generation of diverse libraries of compounds for biological screening. This hydroxyl group can also participate in crucial hydrogen bonding interactions with biological targets, potentially enhancing binding affinity and selectivity.

Future research in this area will likely focus on the development of more efficient and environmentally friendly synthetic methodologies, including one-pot and multicomponent reactions.[12] Furthermore, the exploration of the biological activity of novel 2,5-disubstituted-1,3-thiazol-4-ol derivatives against a range of therapeutic targets will undoubtedly continue to be a fruitful area of investigation for medicinal chemists and drug development professionals.

References

  • Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Indian Journal of Pharmaceutical Education and Research. Available from: [Link]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules. Available from: [Link]

  • Review of the synthesis and biological activity of thiazoles. Bohrium. Available from: [Link]

  • A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]

  • A Review on Thiazole : It's Synthesis And Pharmaceutical significance. JETIR. Available from: [Link]

  • Review of the synthesis and biological activity of thiazoles. Cogent Chemistry. Available from: [Link]

  • Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. Molecules. Available from: [Link]

  • Hantzsch Thiazole Synthesis. Scribd. Available from: [Link]

  • Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. MDPI. Available from: [Link]

  • The Hantzsch Thiazole Synthesis. ResearchGate. Available from: [Link]

  • Thiazole synthesis. Organic Chemistry Portal. Available from: [Link]

  • Access to 2,5-Disubstituted Thiazoles Via Cyclization of N-Substituted α-Amino Acids. Organic Letters. Available from: [Link]

  • Mass spectrum and fragmentations for compound 5. ResearchGate. Available from: [Link]

  • New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive. Semantic Scholar. Available from: [Link]

  • Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl). Molecules. Available from: [Link]

  • Synthesis and antiproliferative potency of 1,3,4-thiadiazole and 1,3-thiazolidine-4-one based new binary heterocyclic molecules: in vitro cell-based anticancer studies. RSC Medicinal Chemistry. Available from: [Link]

  • Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. Molecules. Available from: [Link]

  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences. Available from: [Link]

  • Synthesis, structure elucidation and cytotoxic activities of 2,5-disubstituted-1,3,4-thiadiazole and l,2,4-triazole-3-thione derivatives. ResearchGate. Available from: [Link]

  • Synthesis, Anticancer and Antioxidant Activity of Novel 2,4-Disubstituted Thiazoles. ResearchGate. Available from: [Link]

  • Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. Molecules. Available from: [Link]

  • Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. Systematic Reviews in Pharmacy. Available from: [Link]

  • (a) Observed IR spectrum of thiazole (1) isolated in a solid argon... ResearchGate. Available from: [Link]

  • The experimental and simulated IR spectra of the 4-methyl-5-thiazoleethanol. ResearchGate. Available from: [Link]

  • Table of Characteristic IR Absorptions. Columbia University. Available from: [Link]

  • 1 H and 13 C NMR chemical shifts of compound 3.4 with key interactions in the relevant HMBC spectra. ResearchGate. Available from: [Link]

  • Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents. Heliyon. Available from: [Link]

  • Synthesis of 2-Amino-5-aryl-1,3,4-thiadiazolopeptides as Potent Antitubercular Agents. ResearchGate. Available from: [Link]

  • How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. YouTube. Available from: [Link]

  • Special Issue : Pyrazole and Thiazole Derivatives in Medicinal Chemistry. MDPI. Available from: [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules. Available from: [Link]

  • Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. Journal of Mass Spectrometry. Available from: [Link]

  • Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Molecules. Available from: [Link]

  • Functionalization of 2-Mercapto-5-methyl-1,3,4-thiadiazole. Molecules. Available from: [Link]

  • Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels. Molecules. Available from: [Link]

  • Synthesis and mass spectral fragmentation patterns of some thiazole and 2-thioxo-imidazolidin-4-one derivatives. ResearchGate. Available from: [Link]

Sources

Spectroscopic Fingerprinting of a Privileged Scaffold: A Technical Guide to 2-(4-Chlorophenyl)-5-phenyl-1,3-thiazol-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive framework for the spectroscopic characterization of 2-(4-Chlorophenyl)-5-phenyl-1,3-thiazol-4-ol, a molecule of significant interest within medicinal chemistry and drug development. The thiazole core is a well-established privileged scaffold, and understanding the nuanced structural and electronic properties of its derivatives is paramount for rational drug design. This document moves beyond a mere recitation of data, offering insights into the causality of experimental choices and the logic of spectral interpretation, thereby providing a robust, self-validating methodology for researchers, scientists, and drug development professionals.

Introduction: The Significance of the Thiazole Scaffold and the Subject Molecule

The 1,3-thiazole ring is a cornerstone of numerous pharmacologically active compounds, exhibiting a wide array of biological activities including antimicrobial, anti-inflammatory, and anticancer properties. The specific substitution pattern of this compound, featuring a chlorophenyl group at the 2-position and a phenyl group at the 5-position, imparts a unique combination of steric and electronic features. The hydroxyl group at the 4-position is of particular interest as it introduces the potential for hydrogen bonding and, crucially, keto-enol tautomerism, which can significantly influence the molecule's biological activity and pharmacokinetic profile.[1][2][3] A thorough spectroscopic characterization is therefore essential to unequivocally determine its structure and understand its chemical behavior.

Molecular Structure and Tautomerism

The subject molecule can exist in two tautomeric forms: the enol form (this compound) and the keto form (2-(4-Chlorophenyl)-5-phenyl-1,3-thiazolidin-4-one). The equilibrium between these two forms is influenced by factors such as the solvent, temperature, and pH. Spectroscopic analysis is critical to determine the predominant tautomeric form in a given environment.

tautomerism cluster_enol Enol Form cluster_keto Keto Form enol enol keto keto enol->keto Tautomerization

Caption: Tautomeric equilibrium of this compound.

Synthesis and Purification

A common and effective method for the synthesis of 4-hydroxythiazole derivatives is the Hantzsch thiazole synthesis.[4] This typically involves the reaction of a thioamide with an α-haloketone. For the synthesis of this compound, a suitable starting material would be 4-chlorobenzothioamide and 2-bromo-1-phenylethanone.

Experimental Protocol: Synthesis
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chlorobenzothioamide (1 equivalent) in a suitable solvent such as ethanol or methanol.

  • Addition of Reagents: To the stirred solution, add 2-bromo-1-phenylethanone (1 equivalent).

  • Reaction Conditions: The reaction mixture is typically heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure, and the resulting crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.

Spectroscopic Characterization Workflow

A multi-technique spectroscopic approach is essential for the unambiguous characterization of this compound. The following workflow ensures a comprehensive analysis of its structural and electronic properties.

workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_interpretation Data Interpretation & Structural Elucidation synthesis Hantzsch Thiazole Synthesis purification Recrystallization synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr ms Mass Spectrometry (HRMS) purification->ms ftir FT-IR Spectroscopy purification->ftir uvvis UV-Vis Spectroscopy purification->uvvis interpretation Combined Spectral Analysis nmr->interpretation ms->interpretation ftir->interpretation uvvis->interpretation

Caption: General experimental workflow for spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds. Both ¹H and ¹³C NMR, along with 2D techniques like COSY and HSQC, are indispensable.

¹H NMR Spectroscopy

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. The choice of solvent is critical as it can influence the position of the tautomeric equilibrium.

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

Expected Spectral Data and Interpretation:

Proton(s) Expected Chemical Shift (δ, ppm) Multiplicity Integration Notes
Aromatic-H (Phenyl)7.2 - 7.6Multiplet5HProtons of the C5-phenyl group.
Aromatic-H (Chlorophenyl)7.4 - 7.9Multiplet (two doublets)4HProtons of the C2-(4-chlorophenyl) group, exhibiting an AA'BB' system.
-OH (Enol)9.0 - 12.0Broad Singlet1HThis proton is exchangeable with D₂O. Its chemical shift is highly dependent on solvent and concentration. The presence of this peak would confirm the enol tautomer.
-CH₂- (Keto)~4.5Singlet2HIf the keto tautomer is present, a methylene signal would be expected.
¹³C NMR Spectroscopy

Experimental Protocol:

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrumentation: Acquire the spectrum on the same NMR spectrometer.

  • Data Acquisition: A proton-decoupled spectrum is typically acquired with a spectral width of 0-200 ppm.

Expected Spectral Data and Interpretation:

Carbon(s) Expected Chemical Shift (δ, ppm) Notes
C=O (Keto)180 - 200A signal in this region would be strong evidence for the keto tautomer.
C-OH (Enol C4)150 - 160The chemical shift of the carbon bearing the hydroxyl group in the enol form.
C2160 - 170Carbon of the thiazole ring attached to the chlorophenyl group.
C5130 - 140Carbon of the thiazole ring attached to the phenyl group.
Aromatic Carbons120 - 140Signals corresponding to the carbons of the phenyl and chlorophenyl rings.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula of the synthesized compound.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Use an ESI-TOF or Orbitrap mass spectrometer for accurate mass measurement.

  • Data Acquisition: Acquire the spectrum in positive or negative ion mode.

Expected Data and Interpretation:

  • Molecular Ion Peak: The most important signal will be the [M+H]⁺ or [M-H]⁻ ion. For C₁₅H₁₀ClNOS, the expected exact mass is approximately 287.0226. The isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) will be a key diagnostic feature, with an M+2 peak approximately one-third the intensity of the molecular ion peak.

  • Fragmentation Pattern: The fragmentation pattern will provide further structural information. Common fragmentation pathways for thiazoles may involve cleavage of the substituent groups or ring opening.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol:

  • Sample Preparation: The spectrum can be acquired using a KBr pellet or as a thin film on a salt plate (e.g., NaCl or KBr).

  • Instrumentation: Use a standard FT-IR spectrometer.

  • Data Acquisition: Typically, spectra are recorded in the range of 4000-400 cm⁻¹.

Expected Data and Interpretation:

Functional Group Expected Wavenumber (cm⁻¹) Notes
O-H stretch (Enol)3200 - 3600 (broad)A broad absorption in this region would indicate the presence of the hydroxyl group of the enol form.
C=O stretch (Keto)1680 - 1720 (strong)A strong, sharp peak in this region would be indicative of the carbonyl group in the keto tautomer.
C=N stretch (Thiazole ring)1600 - 1650Characteristic of the thiazole ring system.
C=C stretch (Aromatic)1450 - 1600Multiple bands corresponding to the aromatic rings.
C-Cl stretch1000 - 1100Absorption due to the carbon-chlorine bond.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for studying conjugated systems.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Scan the absorbance from approximately 200 to 800 nm.

Expected Data and Interpretation:

  • λmax: The presence of the extended conjugated system, including the thiazole ring and the two aromatic substituents, is expected to result in strong absorption bands in the UV region. Typically, thiazole derivatives exhibit absorption maxima (λmax) in the range of 250-350 nm.[5][6][7][8] The exact position of λmax will be influenced by the solvent polarity and the predominant tautomeric form.

Conclusion

The comprehensive spectroscopic characterization of this compound requires a synergistic application of NMR, MS, FT-IR, and UV-Vis techniques. The data obtained from these methods will not only confirm the chemical structure but also provide critical insights into its tautomeric equilibrium, which is a key determinant of its physicochemical and biological properties. The protocols and expected data presented in this guide provide a robust framework for researchers to confidently and accurately characterize this and related thiazole derivatives, thereby facilitating their further development in medicinal chemistry.

References

  • ResearchGate. (n.d.). UV/Vis absorption spectra of thiazoles 1-4 with MB. [a]. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) UV–vis and (b) fluorescence spectra of selected thiazol‐2‐imine.... Retrieved from [Link]

  • ResearchGate. (n.d.). The UV-vis spectra of the synthesized molecules recorded in different.... Retrieved from [Link]

  • ResearchGate. (n.d.). Simulated UV-Vis absorption spectrum for the best performed of designed.... Retrieved from [Link]

  • PubMed Central. (n.d.). Crystal structure and Hirshfeld surface analysis of 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole. Retrieved from [Link]

  • Journal of the Chemical Society B. (n.d.). The absorption spectra of some thiazines and thiazoles. Retrieved from [Link]

  • AVESİS. (n.d.). Crystal structure and Hirshfeld surface analysis of 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl- 1,3-thiazole. Retrieved from [Link]

  • PubMed. (2008). Keto-enol tautomerism in crystals of 3-[hydroxy(phenyl)methyl]-2,5,7-trimethyl-2,3-dihydropyrido[3,2-e][5][6]thiazin-4-one 1,1-dioxide and 3-(1-hydroxyethylidene). Retrieved from [Link]

  • Iraqi Journal of Pharmaceutical Sciences. (2018). Synthesis, Characterization and Antimicrobial Evaluation with DFT Study of New Two-Amino-4-(4-Chlorophenyl) Thiazole Derivatives. Retrieved from [Link]

  • Sci-Hub. (n.d.). Tautomerism in some acetamido derivatives of nitrogen-containing heterocycles: X-ray structural analysis of 2-amino and 2-imino forms of benzothiazole derivatives. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). Retrieved from [Link]

  • PubChem. (n.d.). 2-((5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl)thio)-N-(1,3-thiazol-2-yl)acetamide. Retrieved from [Link]

  • MDPI. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Retrieved from [Link]

  • NIH. (n.d.). 2-(4-Chloro-3-nitrophenyl)-4-(4-chlorophenyl)-1,3-thiazole. Retrieved from [Link]

  • NIH. (n.d.). Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Retrieved from [Link]

  • PubChem. (n.d.). 2,4-Bis(4-chlorophenyl)-5-phenyl-1,3-thiazole. Retrieved from [Link]

  • PubMed Central. (n.d.). Structure-guided optimisation of N-hydroxythiazole-derived inhibitors of factor inhibiting hypoxia-inducible factor-α. Retrieved from [Link]

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An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2-(4-Chlorophenyl)-5-phenyl-1,3-thiazol-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for the heterocyclic compound 2-(4-Chlorophenyl)-5-phenyl-1,3-thiazol-4-ol. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this molecule through detailed spectral interpretation, predicted data, and a robust experimental protocol.

Introduction: The Significance of NMR in Characterizing Thiazole Derivatives

Thiazole and its derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of pharmacological activities.[1][2] The precise characterization of these molecules is paramount for understanding their structure-activity relationships. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the unambiguous determination of molecular structure, providing detailed insights into the chemical environment of each atom.[3][4] This guide will focus on the application of ¹H and ¹³C NMR to elucidate the structure of this compound, a compound of interest for its potential biological applications.

Predicted ¹H and ¹³C NMR Data

Predicted ¹H NMR Data (Solvent: DMSO-d₆)
Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
OH~10.0 - 12.0Singlet (broad)-
Phenyl-H (ortho)~7.8 - 8.0Doublet~8.0
Phenyl-H (meta)~7.4 - 7.6Triplet~8.0
Phenyl-H (para)~7.3 - 7.5Triplet~7.5
4-Chlorophenyl-H (ortho to Cl)~7.5 - 7.7Doublet~8.5
4-Chlorophenyl-H (meta to Cl)~7.9 - 8.1Doublet~8.5
Predicted ¹³C NMR Data (Solvent: DMSO-d₆)
Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=N (Thiazole C2)~160 - 165
C-OH (Thiazole C4)~145 - 150
C-Phenyl (Thiazole C5)~120 - 125
Phenyl-C (ipso)~130 - 135
Phenyl-C (ortho)~128 - 130
Phenyl-C (meta)~129 - 131
Phenyl-C (para)~125 - 127
4-Chlorophenyl-C (ipso)~130 - 135
4-Chlorophenyl-C (C-Cl)~135 - 140
4-Chlorophenyl-C (ortho to Cl)~128 - 130
4-Chlorophenyl-C (meta to Cl)~130 - 132

Spectral Interpretation: A Rationale for Peak Assignments

The predicted chemical shifts are based on the electronic environment of each nucleus. The electronegativity of the nitrogen and sulfur atoms in the thiazole ring, along with the presence of the hydroxyl and phenyl substituents, significantly influences the shielding and deshielding of the various protons and carbons.[3]

  • ¹H NMR: The hydroxyl proton is expected to appear as a broad singlet at a downfield chemical shift due to hydrogen bonding. The aromatic protons of the phenyl and 4-chlorophenyl rings will exhibit characteristic doublet and triplet splitting patterns, with their chemical shifts influenced by the electron-withdrawing nature of the chloro group and the thiazole ring.[7]

  • ¹³C NMR: The carbons of the thiazole ring are expected to resonate at lower field due to the influence of the heteroatoms. The C=N carbon (C2) will be significantly deshielded. The carbons of the aromatic rings will have distinct chemical shifts based on their position relative to the substituents.[8]

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra for this compound, the following detailed methodology is recommended. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the synthesized and purified compound.

    • Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is an excellent solvent for many organic compounds and its residual peak does not interfere with the signals of interest.[1]

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup and Calibration:

    • Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

    • Shim the magnetic field to achieve high homogeneity, using the deuterium signal of the solvent as a lock.

  • ¹H NMR Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include: a 30-degree pulse angle, a spectral width of 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

    • Collect a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Data Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum to simplify the spectrum to singlets for each unique carbon.[9]

    • Typical parameters include: a 45-degree pulse angle, a spectral width of 240 ppm, and a relaxation delay of 2-5 seconds.

    • A larger number of scans will be required for ¹³C NMR due to the lower natural abundance of the isotope.

  • Data Processing and Analysis:

    • Apply a Fourier transform to the acquired free induction decays (FIDs).

    • Phase the spectra and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

    • Integrate the ¹H NMR signals to determine the relative number of protons for each resonance.

    • Analyze the multiplicities and coupling constants to establish proton-proton connectivities.

    • Assign the peaks in both ¹H and ¹³C spectra to the corresponding atoms in the molecule.

Visualization of Molecular Structure and Workflow

To further aid in the understanding of the molecular structure and the experimental workflow, the following diagrams are provided.

Caption: Molecular structure of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound dissolve Dissolve in DMSO-d6 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Instrument Setup & Calibration transfer->setup H1_acq 1H NMR Acquisition setup->H1_acq C13_acq 13C NMR Acquisition setup->C13_acq ft Fourier Transform H1_acq->ft C13_acq->ft process Phasing & Baseline Correction ft->process calibrate Calibrate Chemical Shifts process->calibrate analyze Integration & Peak Assignment calibrate->analyze

Caption: Experimental workflow for NMR analysis.

Conclusion

This technical guide provides a detailed and authoritative overview of the ¹H and ¹³C NMR spectroscopy of this compound. By combining predicted spectral data with a rigorous experimental protocol, researchers are equipped with the necessary tools for the accurate structural elucidation of this and similar thiazole derivatives. The application of these methodologies will undoubtedly contribute to the advancement of research and development in fields where these compounds play a vital role.

References

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An In-depth Technical Guide to the Chemical Properties of 2-Aryl-5-Aryl-1,3-Thiazol-4-ols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Thiazole Scaffold in Medicinal Chemistry

The thiazole ring is a cornerstone in the architecture of numerous biologically active compounds.[1] This five-membered heterocyclic motif, containing both sulfur and nitrogen, is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic drugs. Its unique electronic properties and ability to engage in various non-covalent interactions have made it a valuable component in the design of molecules targeting a diverse range of biological targets. The 2-aryl-5-aryl-1,3-thiazol-4-ol core, in particular, represents a class of compounds with significant potential for further exploration in drug discovery and development. The presence of two aryl groups offers opportunities for extensive structure-activity relationship (SAR) studies, while the hydroxyl group at the 4-position introduces a key functional handle for modulating physicochemical properties and engaging in hydrogen bonding interactions with biological macromolecules.

Synthetic Strategies: Constructing the 2,5-Diaryl-1,3-Thiazol-4-ol Core

The most common and versatile method for the synthesis of the thiazole ring is the Hantzsch thiazole synthesis.[2][3] This reaction typically involves the condensation of an α-haloketone with a thioamide.[3] For the preparation of 2-aryl-5-aryl-1,3-thiazol-4-ols, a variation of this classical method is employed, utilizing an α-hydroxy-α-aryl-acetic acid derivative and a thioamide.

The Hantzsch Thiazole Synthesis: A Mechanistic Overview

The Hantzsch synthesis is a robust and widely applicable method for the construction of thiazole rings. The general mechanism involves the reaction of an α-haloketone with a thioamide. The sulfur of the thioamide acts as a nucleophile, attacking the electrophilic carbon of the α-haloketone. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring.

Hantzsch_Synthesis reagents α-Haloketone + Thioamide intermediate1 Nucleophilic Attack (S on α-carbon) reagents->intermediate1 intermediate2 Intramolecular Cyclization intermediate1->intermediate2 intermediate3 Dehydration intermediate2->intermediate3 product Thiazole intermediate3->product

Caption: Generalized workflow of the Hantzsch thiazole synthesis.

Experimental Protocol: Synthesis of 2,5-Diphenyl-1,3-Thiazol-4-ol

The following protocol outlines a representative synthesis of a 2,5-diaryl-1,3-thiazol-4-ol, adapted from established methodologies for related thiazole syntheses.

Step 1: Synthesis of α-Bromo Phenylacetyl Chloride

  • To a solution of phenylacetic acid (1 eq.) in a suitable solvent such as dichloromethane, add thionyl chloride (1.2 eq.) and a catalytic amount of dimethylformamide (DMF).

  • Stir the reaction mixture at room temperature for 2-3 hours, or until the evolution of gas ceases.

  • In a separate flask, dissolve N-bromosuccinimide (NBS) (1.1 eq.) in the same solvent.

  • Slowly add the freshly prepared phenylacetyl chloride solution to the NBS solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.

  • The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude α-bromo phenylacetyl chloride.

Step 2: Hantzsch Condensation with Thiobenzamide

  • Dissolve thiobenzamide (1 eq.) in a suitable solvent, such as ethanol or tetrahydrofuran (THF).

  • To this solution, add a base, such as sodium bicarbonate (2 eq.).

  • Slowly add a solution of α-bromo phenylacetyl chloride (1 eq.) in the same solvent to the thiobenzamide mixture at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • After completion of the reaction (typically 4-8 hours), cool the mixture to room temperature and pour it into ice-cold water.

  • The precipitated solid is collected by filtration, washed with water, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the desired 2,5-diphenyl-1,3-thiazol-4-ol.

Key Chemical Properties of 2-Aryl-5-Aryl-1,3-Thiazol-4-ols

Tautomerism: The Keto-Enol Equilibrium

A crucial chemical feature of 2-aryl-5-aryl-1,3-thiazol-4-ols is their existence in a tautomeric equilibrium with their corresponding keto form, 2-aryl-5-aryl-1,3-thiazolidin-4-one. This phenomenon is analogous to the well-known keto-enol tautomerism observed in carbonyl compounds.[4] The position of this equilibrium is influenced by several factors, including the nature of the substituents on the aryl rings, the solvent, and the solid-state packing forces.

Spectroscopic studies are instrumental in elucidating the predominant tautomeric form. In the infrared (IR) spectrum, the enol form will exhibit a characteristic O-H stretching vibration, while the keto form will show a strong C=O stretching absorption. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, can also provide definitive evidence for the tautomeric preference in solution.[5]

Tautomerism enol 2-Aryl-5-aryl-1,3-thiazol-4-ol (Enol Form) keto 2-Aryl-5-aryl-1,3-thiazolidin-4-one (Keto Form) enol->keto Equilibrium

Caption: Keto-enol tautomerism in 2-aryl-5-aryl-1,3-thiazol-4-ols.

Reactivity of the Hydroxyl Group

The hydroxyl group at the 4-position is a key site of reactivity in this class of compounds. It can undergo a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.

  • Acylation: The hydroxyl group can be readily acylated using acylating agents such as acid chlorides or anhydrides in the presence of a base to form the corresponding esters. This modification can be used to alter the lipophilicity and pharmacokinetic properties of the molecule.

  • Alkylation: Alkylation of the hydroxyl group to form ethers can be achieved using alkyl halides in the presence of a base. This derivatization can be used to probe the steric and electronic requirements of biological targets.

Spectroscopic Characterization

The structural elucidation of 2-aryl-5-aryl-1,3-thiazol-4-ols relies on a combination of spectroscopic techniques.

Spectroscopic TechniqueKey Features
¹H NMR Aromatic protons in the aryl rings will appear in the downfield region (typically δ 7.0-8.5 ppm). The chemical shift of the proton at the 5-position of the thiazole ring (if present) will be influenced by the nature of the aryl substituent. In the enol form, a broad singlet corresponding to the hydroxyl proton may be observed, which is exchangeable with D₂O.
¹³C NMR The carbon atoms of the thiazole ring will have characteristic chemical shifts. The C4 carbon bearing the hydroxyl group will appear at a specific downfield shift. In the keto tautomer, the carbonyl carbon will be observed at a significantly downfield chemical shift (typically δ 170-180 ppm).[5]
Infrared (IR) The enol form will show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration. The keto form will exhibit a strong C=O stretching vibration typically in the range of 1680-1720 cm⁻¹.
Mass Spectrometry (MS) The molecular ion peak will confirm the molecular weight of the compound. Fragmentation patterns can provide valuable information about the structure, often showing characteristic losses of the aryl substituents.

Biological Significance and Potential Applications

While specific biological activity data for 2-aryl-5-aryl-1,3-thiazol-4-ols are not extensively reported in the readily available literature, the broader class of thiazole-containing compounds has demonstrated a vast range of pharmacological activities.[6] These include:

  • Antimicrobial Activity: Many thiazole derivatives have been shown to possess potent antibacterial and antifungal properties.[7][8][9] The thiazole scaffold can be found in several clinically used antimicrobial agents.

  • Anticancer Activity: A significant number of thiazole-containing compounds have been investigated for their cytotoxic effects against various cancer cell lines.[6][10][11] They can exert their anticancer effects through various mechanisms, including the inhibition of kinases and disruption of microtubule dynamics.

  • Anti-inflammatory Activity: Thiazole derivatives have also been explored as anti-inflammatory agents, with some compounds showing promising activity in preclinical models.

The 2-aryl-5-aryl-1,3-thiazol-4-ol scaffold, with its tunable aryl substituents and the reactive hydroxyl group, presents a promising starting point for the design and synthesis of novel therapeutic agents. The ability to exist in tautomeric forms may also play a role in their biological activity, as different tautomers may exhibit different binding affinities for their biological targets.

Future Directions

The field of 2-aryl-5-aryl-1,3-thiazol-4-ols is ripe for further exploration. Future research should focus on:

  • Development of optimized and diverse synthetic methodologies: Exploring new synthetic routes to access a wider range of derivatives with varied substitution patterns on the aryl rings.

  • In-depth investigation of their tautomeric behavior: A systematic study of the factors influencing the keto-enol equilibrium in different solvent systems and the solid state.

  • Comprehensive evaluation of their biological activities: Screening of a library of these compounds against a broad panel of biological targets to identify promising lead compounds for various therapeutic areas.

  • Structure-activity relationship (SAR) studies: Elucidating the key structural features that govern the biological activity of this class of compounds to guide the design of more potent and selective analogues.

By systematically addressing these areas, the full potential of 2-aryl-5-aryl-1,3-thiazol-4-ols as a valuable scaffold in medicinal chemistry can be unlocked, paving the way for the development of novel and effective therapeutic agents.

References

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Tautomerism in 4-Hydroxythiazole Derivatives: A Comprehensive Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 4-hydroxythiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. The pharmacological and physicochemical properties of these derivatives are profoundly influenced by a subtle yet critical phenomenon: tautomerism. This guide provides an in-depth exploration of the tautomeric equilibria in 4-hydroxythiazole derivatives, with a focus on the predominant keto-enol forms. We will delve into the structural nuances of these tautomers, the analytical techniques for their characterization, and the critical implications of this dynamic isomerization on drug discovery and development. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering both theoretical understanding and practical guidance. The presence of isomers is a significant challenge in the development of new medicinal or pharmaceutical agents, as the primary goal is to obtain the most active compound with high purity and yield[1][2][3]. Tautomerism is a common phenomenon in biomolecules and many drugs, often requiring strategies to control the desired species and equilibrium conditions for efficient chemical speciation[1][2][3].

The Landscape of Tautomerism in 4-Hydroxythiazole Derivatives

Tautomers are constitutional isomers that readily interconvert, most commonly through the migration of a proton. In the case of 4-hydroxythiazole derivatives, the principal tautomeric equilibrium exists between the aromatic 4-hydroxythiazole (enol-imine) form and the non-aromatic thiazol-4(5H)-one (keto-amine) form. However, depending on the substitution pattern, other tautomeric forms, such as the imino-enol and zwitterionic species, may also be present in equilibrium.

The relative stability of these tautomers is a delicate balance of several factors, including:

  • Aromaticity: The enol-imine form benefits from the thermodynamic stability of the aromatic thiazole ring.

  • Hydrogen Bonding: Intramolecular and intermolecular hydrogen bonding can significantly stabilize specific tautomers, particularly in the solid state and in non-polar solvents.

  • Solvent Effects: The polarity of the solvent plays a crucial role in shifting the equilibrium. Polar solvents tend to favor more polar tautomers, often the keto-amine form, by stabilizing the carbonyl group through dipole-dipole interactions and hydrogen bonding.

  • Electronic Effects of Substituents: Electron-donating or electron-withdrawing groups on the thiazole ring can influence the acidity of the migrating proton and the electron density distribution, thereby altering the tautomeric preference.

The interplay of these factors dictates the predominant tautomeric form in a given environment, which in turn governs the molecule's shape, electronic properties, and ultimately, its biological function.

Characterization of Tautomeric Forms: A Multi-faceted Approach

Elucidating the tautomeric landscape of a 4-hydroxythiazole derivative requires a combination of spectroscopic and computational techniques. Each method provides a unique piece of the puzzle, and a holistic understanding is achieved through their synergistic application.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Solution-State Dynamics

NMR spectroscopy is arguably the most powerful tool for studying tautomerism in solution. By analyzing the chemical shifts, coupling constants, and signal integrations in both ¹H and ¹³C NMR spectra, one can identify and quantify the different tautomers present in equilibrium.

Key Observables:

  • ¹H NMR: The enol-imine tautomer will typically show a characteristic signal for the hydroxyl proton (-OH), while the keto-amine form will exhibit signals for the N-H proton and the C5-H protons, which are often diastereotopic in a chiral environment. The chemical shift of the C5 proton is also a key indicator, being in the aromatic region for the enol form and in the aliphatic region for the keto form.

  • ¹³C NMR: The carbon spectrum provides definitive evidence of the tautomeric forms. The enol-imine form will display a signal for the C4 carbon bonded to the hydroxyl group in the aromatic region (typically >160 ppm). In contrast, the keto-amine form will show a characteristic carbonyl signal (C=O) at a much lower field (typically >180 ppm).

Experimental Protocol for NMR Analysis of Tautomerism:

  • Sample Preparation: Dissolve a precisely weighed amount of the 4-hydroxythiazole derivative in a deuterated solvent of choice (e.g., DMSO-d₆, CDCl₃, Methanol-d₄). The choice of solvent is critical as it can influence the tautomeric equilibrium. It is advisable to test a range of solvents with varying polarities.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra at a constant, known temperature. For quantitative analysis, ensure a sufficient relaxation delay between scans to allow for full magnetization recovery.

  • Spectral Analysis:

    • Identify the characteristic signals for each tautomer in both the ¹H and ¹³C spectra.

    • Integrate the well-resolved signals corresponding to each tautomer in the ¹H spectrum. The ratio of the integrals will provide the molar ratio of the tautomers in solution.

    • Confirm the assignments by analyzing the ¹³C spectrum for the presence of the C-OH or C=O signals.

  • Variable Temperature (VT) NMR (Optional): To study the thermodynamics of the tautomeric equilibrium, acquire spectra at different temperatures. A van't Hoff plot (ln(Keq) vs. 1/T) can then be used to determine the enthalpy (ΔH°) and entropy (ΔS°) of the tautomerization process.

Table 1: Representative NMR Chemical Shifts for 4-Hydroxythiazole Tautomers

Tautomer¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Enol-imine (4-hydroxythiazole) C5-H: ~7.0-8.0, OH: variableC4-OH: ~160-170
Keto-amine (thiazol-4(5H)-one) C5-H₂: ~3.5-4.5, NH: variableC4=O: ~180-200

Note: These are approximate ranges and can vary significantly based on substitution and solvent.

UV-Vis Spectroscopy: Probing the Electronic Transitions

UV-Vis spectroscopy is a sensitive technique for detecting the presence of different tautomers, as the keto and enol forms possess distinct chromophores and thus exhibit different absorption maxima (λ_max).

  • Enol-imine Tautomer: The aromatic system typically gives rise to π → π* transitions at shorter wavelengths.

  • Keto-amine Tautomer: The conjugated enone or enamine system often results in n → π* transitions at longer wavelengths.

By monitoring the changes in the UV-Vis spectrum in different solvents, one can qualitatively assess the shift in the tautomeric equilibrium. Polar solvents that stabilize the keto form will often lead to an increase in the intensity of the longer-wavelength absorption band.

Experimental Protocol for UV-Vis Analysis of Tautomerism:

  • Solution Preparation: Prepare dilute solutions of the 4-hydroxythiazole derivative in a series of solvents with a wide range of polarities (e.g., hexane, chloroform, ethanol, water).

  • Spectral Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-500 nm).

  • Data Analysis:

    • Identify the absorption maxima for each tautomeric form.

    • Observe the relative intensities of the absorption bands in different solvents. An increase in the intensity of a particular band with increasing solvent polarity suggests it corresponds to the more polar tautomer (often the keto form).

    • Isosbestic points, where the molar absorptivity of the two tautomers is equal, can provide evidence for a two-component equilibrium.

X-ray Crystallography: The Definitive Solid-State Structure

Single-crystal X-ray crystallography provides unambiguous evidence of the tautomeric form present in the solid state[4]. This technique allows for the precise determination of bond lengths and the location of hydrogen atoms, definitively distinguishing between the C-O and C=O bonds, as well as the N-H and O-H groups. However, it is crucial to remember that the solid-state structure may not be representative of the tautomeric equilibrium in solution.

Computational Chemistry: A Theoretical Framework for Understanding Tautomerism

Density Functional Theory (DFT) calculations have become an indispensable tool for studying tautomerism. By calculating the relative energies of the different tautomers, one can predict the most stable form in the gas phase and in various solvents using continuum solvation models like the Polarizable Continuum Model (PCM).

Typical Computational Workflow:

  • Structure Optimization: The geometries of all possible tautomers are optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p) or higher).

  • Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures are true minima on the potential energy surface (i.e., no imaginary frequencies).

  • Energy Calculations: The single-point energies of the optimized structures are calculated at a higher level of theory or with a larger basis set to obtain more accurate relative energies.

  • Solvation Effects: The effect of the solvent is incorporated using a continuum solvation model (e.g., IEF-PCM or SMD) to predict the tautomeric equilibrium in solution.

Diagram 1: Computational Workflow for Tautomer Analysis

G start Propose Tautomeric Structures opt Geometry Optimization (DFT) start->opt freq Frequency Calculation opt->freq Confirm Minima energy Single-Point Energy Calculation freq->energy solvation Inclusion of Solvent Effects (PCM) energy->solvation end Predict Tautomer Stabilities solvation->end

Caption: A typical workflow for the computational analysis of tautomerism.

The Impact of Tautomerism on Drug Development

The tautomeric state of a 4-hydroxythiazole derivative is not merely an academic curiosity; it has profound implications for its drug-like properties and biological activity[1][2][3][5]. Understanding and controlling tautomerism is a critical aspect of rational drug design[5].

Biological Activity and Receptor Binding

The different tautomers of a drug candidate will have distinct three-dimensional shapes and hydrogen bonding patterns (donors and acceptors). This can lead to significant differences in their ability to bind to a biological target. One tautomer may fit perfectly into the active site of an enzyme or the binding pocket of a receptor, while another may not. Therefore, the observed biological activity is often a reflection of the concentration of the active tautomer at the site of action. For instance, the keto-enol tautomerism can have a significant impact on bioactivity by affecting binding interactions and pharmacological effects[5].

Diagram 2: Tautomer-Dependent Receptor Binding

G cluster_0 Receptor Binding Site cluster_1 Tautomer A (Active) cluster_2 Tautomer B (Inactive) receptor Receptor tautomer_a Tautomer A tautomer_a->receptor Strong Binding tautomer_b Tautomer B tautomer_b->receptor Weak/No Binding

Caption: Illustration of how different tautomers can exhibit differential binding to a biological target.

Physicochemical Properties and Pharmacokinetics

Tautomerism can significantly influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

  • Solubility: The different tautomers will have different polarities and hydrogen bonding capacities, leading to variations in their aqueous solubility.

  • Lipophilicity (LogP): The partition coefficient between octanol and water (LogP) is a key determinant of a drug's ability to cross cell membranes. Since the keto and enol forms have different polarities, they will have different LogP values, which can affect their absorption and distribution.

  • pKa: The acidity of the migrating proton will differ between tautomers, leading to different pKa values. This can impact the ionization state of the drug at physiological pH, which in turn affects its solubility, permeability, and binding to plasma proteins.

  • Metabolic Stability: The metabolic fate of a drug can be tautomer-dependent. One tautomer may be more susceptible to enzymatic degradation than another.

Case Study: Thiazolidinediones in Diabetes Treatment

The thiazolidinedione (TZD) class of drugs, used to treat type 2 diabetes, provides a compelling example of the importance of tautomerism. The TZD ring system can exist in several tautomeric forms[6]. The biological activity of these compounds is attributed to their interaction with the peroxisome proliferator-activated receptor gamma (PPARγ). The specific tautomeric form that binds to the receptor is crucial for its agonist activity. The design and synthesis of new TZD derivatives often implicitly consider the tautomeric equilibria to optimize their pharmacological profile.

Strategies for Controlling Tautomerism in Drug Design

While tautomerism is an intrinsic property of 4-hydroxythiazole derivatives, it is possible to influence the tautomeric equilibrium through strategic molecular design.

  • Substitution: Judicious placement of electron-donating or -withdrawing groups can shift the equilibrium towards the desired tautomer. For example, an electron-withdrawing group at the C5 position can increase the acidity of the C5-H proton, potentially favoring the enol form.

  • Steric Hindrance: Bulky substituents can be introduced to sterically disfavor one tautomer over another.

  • Intramolecular Hydrogen Bonding: Designing molecules that can form strong intramolecular hydrogen bonds in one tautomeric form can significantly stabilize that form.

  • Prodrug Strategies: A less stable but more active tautomer can be "locked" in its desired form through the use of a prodrug approach. The protecting group is then cleaved in vivo to release the active tautomer at the site of action.

Conclusion

Tautomerism in 4-hydroxythiazole derivatives is a multifaceted phenomenon with far-reaching consequences in drug discovery and development. A thorough understanding of the factors that govern tautomeric equilibria and the analytical techniques for their characterization is essential for the rational design of new drug candidates. By embracing the dynamic nature of these molecules and strategically manipulating their tautomeric preferences, researchers can unlock the full therapeutic potential of this versatile heterocyclic scaffold. The ability to control and characterize tautomers will undoubtedly continue to be a key driver of innovation in medicinal chemistry.

References

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  • Araujo de Oliveira, A. P., Wegermann, C. A., & Da Costa Ferreira, A. M. (2023). Keto-enol tautomerism in the development of new drugs. Semantic Scholar. [Link]

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  • Araujo de Oliveira, A. P., Wegermann, C. A., & Da Costa Ferreira, A. M. (2023). Keto-enol tautomerism in the development of new drugs. OUCI. [Link]

  • O'Sullivan, S., & Tormey, P. (2017). Thiazolidinediones: An In-Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. Chemistry & Medicinal Chemistry, 12(21), 1717-1744. [Link]

  • Täuscher, E., et al. (2011). Synthesis and Characterization of New 4-Hydroxy-1,3-thiazoles. ChemInform. [Link]

  • Jiang, B., et al. (2018). Discovery and structure-activity relationship of novel 4-hydroxy-thiazolidine-2-thione derivatives as tumor cell specific pyruvate kinase M2 activators. European Journal of Medicinal Chemistry, 143, 1759-1769. [Link]

  • Karczmarzyk, Z. (2008). Keto-enol tautomerism in crystals of 3-[hydroxy(phenyl)methyl]-2,5,7-trimethyl-2,3-dihydropyrido[3,2-e][1][2]thiazin-4-one 1,1-dioxide and 3-(1-hydroxyethylidene)-2,5,7-trimethyl-2,3-dihydropyrido[3,2-e][1][2]thiazin-4-one 1,1-dioxide. Acta Crystallographica Section C: Crystal Structure Communications, 64(Pt 11), o590–o594. [Link]

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A Technical Guide to the Solubility of 2-(4-Chlorophenyl)-5-phenyl-1,3-thiazol-4-ol in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, directly influencing its bioavailability, formulation, and ultimate therapeutic efficacy. This guide provides a comprehensive technical framework for understanding, predicting, and experimentally determining the solubility of 2-(4-Chlorophenyl)-5-phenyl-1,3-thiazol-4-ol, a heterocyclic compound with potential pharmacological significance. We delve into the physicochemical properties of the molecule, explore the theoretical underpinnings of solubility, present validated experimental protocols for both thermodynamic and kinetic solubility determination, and offer a predictive model based on Hansen Solubility Parameters. This document is intended for researchers, chemists, and drug development professionals seeking a robust methodology for characterizing this and structurally related compounds.

Introduction and Molecular Profile

Heterocyclic scaffolds containing nitrogen and sulfur, such as the 1,3-thiazole ring system, are privileged structures in medicinal chemistry.[1][2] They are core components of numerous compounds exhibiting a wide array of biological activities, including antimicrobial and anticancer properties.[1][3] The target molecule of this guide, this compound, combines this active core with lipophilic aryl substituents, making it a compound of interest for drug discovery programs.

However, promising biological activity is insufficient for clinical success. Poor solubility is a primary cause of compound attrition during development.[4][5] It can lead to inadequate absorption, low bioavailability, and challenges in creating viable formulations.[6] Therefore, a thorough understanding and precise measurement of solubility in various organic solvents are imperative in the early stages of research.[6][7] This guide provides the necessary theoretical and practical tools to perform this essential characterization.

Physicochemical Characteristics: A preliminary analysis of the molecular structure allows for qualitative solubility predictions:

  • Lipophilicity: The presence of two aryl rings (chlorophenyl and phenyl) imparts significant nonpolar character, suggesting poor aqueous solubility.

  • Polarity & Hydrogen Bonding: The 1,3-thiazol-4-ol core is the primary polar domain. The hydroxyl (-OH) group can act as a hydrogen bond donor, while the thiazole nitrogen and the hydroxyl oxygen can act as hydrogen bond acceptors.

  • Keto-Enol Tautomerism: The thiazol-4-ol moiety can exist in equilibrium with its keto tautomer, 2-(4-Chlorophenyl)-5-phenyl-1,3-thiazolidin-4-one. This equilibrium can be solvent-dependent and will significantly influence the molecule's polarity and hydrogen bonding capacity, thereby affecting its solubility profile.

Theoretical Framework: "Like Dissolves Like" Quantified

The principle of "like dissolves like" is qualitatively useful but lacks predictive power. A more quantitative approach is essential for solvent selection and formulation development.

Thermodynamics of Dissolution

Solubility is an equilibrium process governed by the Gibbs free energy of mixing (ΔGmix), which must be negative for dissolution to occur spontaneously.

ΔGmix = ΔHmix – TΔSmix

Where ΔHmix is the enthalpy of mixing (related to the energy required to break solute-solute and solvent-solvent interactions and the energy gained from forming solute-solvent interactions) and ΔSmix is the entropy of mixing (which is generally positive and favorable). For poorly soluble compounds, the enthalpy term is often the limiting factor.

Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters provide a robust, semi-empirical method to predict solubility by breaking down the total cohesion energy of a substance into three components.[8][9] Every solvent and solute can be described by three parameters (in MPa0.5):

  • δD (Dispersion): Energy from van der Waals forces.

  • δP (Polar): Energy from dipole-dipole interactions.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

The principle is that substances with similar HSP values are likely to be miscible.[10] The distance (Ra) between the HSP coordinates of a solvent and a solute in 3D "Hansen space" can be calculated. If this distance is less than the interaction radius (R₀) of the solute, solubility is highly probable.[8] While the exact HSP for this compound are not published, they can be estimated using group contribution methods or determined experimentally by testing its solubility in a range of characterized solvents.[11]

Experimental Determination of Solubility

Two distinct types of solubility measurements are relevant in drug development: thermodynamic and kinetic.[6][7] Thermodynamic solubility represents the true equilibrium state and is considered the "gold standard," while kinetic solubility is a higher-throughput method used for early-stage compound screening.[12][13]

Thermodynamic Solubility: The Shake-Flask Method

This method determines the equilibrium solubility of a compound in a given solvent and is the benchmark for biopharmaceutical classification.[12][14] The protocol is guided by international standards such as those from the World Health Organization (WHO) and the International Council for Harmonisation (ICH).[14][15][16]

Protocol: Shake-Flask Equilibrium Solubility Determination

  • Preparation: Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed, inert vial (e.g., glass). The excess solid is crucial to ensure saturation is reached.

  • Equilibration: Place the vial in a mechanical agitator or orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate for a predetermined period (typically 24 to 48 hours) to allow the system to reach equilibrium.[17] It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) in preliminary experiments to confirm that the concentration has reached a plateau.

  • Phase Separation: After equilibration, allow the suspension to settle. Separate the saturated supernatant from the undissolved solid. This must be done carefully to avoid disturbing the equilibrium. Common methods include:

    • Centrifugation: Spin the vial at high speed (e.g., 14,000 rpm for 10-15 minutes).

    • Filtration: Use a chemically inert syringe filter (e.g., PTFE or regenerated cellulose) with a small pore size (e.g., 0.22 µm).

  • Quantification:

    • Carefully aspirate a precise volume of the clear supernatant.

    • Dilute the aliquot with a suitable mobile phase or solvent to a concentration within the linear range of the analytical instrument.

    • Determine the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: Calculate the solubility in units such as mg/mL or µg/mL based on the measured concentration and the dilution factor.

Shake_Flask_Workflow cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess solid compound to solvent in vial B Agitate at constant Temperature (24-48h) A->B C Centrifuge or Filter to get clear supernatant B->C D Dilute supernatant aliquot C->D E Analyze concentration by HPLC-UV D->E

Caption: Workflow for Thermodynamic Solubility via Shake-Flask Method.

Kinetic Solubility: High-Throughput Screening

Kinetic solubility measures the concentration at which a compound precipitates when a concentrated stock solution (typically in dimethyl sulfoxide, DMSO) is rapidly diluted into an aqueous or organic medium.[6][18] It is not an equilibrium value but is invaluable for rapidly ranking compounds in early discovery.[7][19] Nephelometry, which measures light scattering from precipitated particles, is a common detection method.[19]

Protocol: Nephelometry-Based Kinetic Solubility Assay

  • Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Plate Preparation: In a multi-well plate (e.g., 96- or 384-well), add the desired organic solvent to each well.

  • Serial Dilution: Use a liquid handling robot to perform serial additions of the DMSO stock solution into the solvent-filled wells, creating a range of compound concentrations with a consistent (and low) final percentage of DMSO.

  • Incubation & Measurement:

    • Briefly shake the plate to ensure mixing.

    • Incubate at room temperature for a short period (e.g., 1-2 hours).

    • Place the plate in a laser nephelometer and measure the forward scattered light in each well.

  • Data Analysis: Plot the nephelometry signal (light scattering units) against the compound concentration. The point at which the signal sharply increases above the baseline indicates the onset of precipitation. This concentration is reported as the kinetic solubility.

Kinetic_Solubility_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_read Measurement & Analysis A Prepare concentrated stock in DMSO C Add stock solution to create concentration gradient A->C B Dispense solvent to multi-well plate B->C D Incubate (1-2h) E Measure light scattering (Nephelometry) D->E F Plot signal vs. concentration to find precipitation point E->F

Caption: Workflow for High-Throughput Kinetic Solubility Assay.

Data Presentation and Solvent Selection

Solubility data should be systematically organized to facilitate comparison and interpretation. The following table presents hypothetical, yet chemically reasonable, solubility data for the target compound in a selection of common organic solvents, categorized by their properties.

Solvent ClassSolvent NamePolarity (Dielectric Const.)H-BondingPredicted Solubility (mg/mL, 25°C)Rationale / Expected Interaction
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7Acceptor> 100Strong polar interactions and hydrogen bond acceptance effectively solvate the thiazol-4-ol core.
N,N-Dimethylformamide (DMF)36.7Acceptor> 100Similar to DMSO, provides strong polar and H-bond accepting environment.
Acetonitrile (ACN)37.5Weak Acceptor15 - 30High polarity but weaker H-bond acceptance limits interaction with the solute's hydroxyl group.
Polar Protic Methanol (MeOH)32.7Donor/Acceptor20 - 50Can both donate and accept H-bonds, but competes with solute-solute H-bonding. Its smaller size helps solvation.
Ethanol (EtOH)24.5Donor/Acceptor10 - 25Similar to methanol but slightly less polar and more sterically hindered, leading to lower solubility.
Ethers Tetrahydrofuran (THF)7.6Acceptor40 - 80Moderate polarity and strong H-bond acceptance are well-suited to solvate both the aryl and thiazol-4-ol portions.
Chlorinated Dichloromethane (DCM)9.1None50 - 90Moderate polarity and strong dispersion forces interact favorably with the chlorophenyl and phenyl rings.
Nonpolar Toluene2.4None5 - 15Primarily dispersion forces (π-π stacking with aryl rings), but lacks polarity to solvate the thiazole core.
Heptane1.9None< 0.1Exclusively dispersion forces; highly incompatible with the polar thiazol-4-ol moiety.
Aqueous Buffer PBS (pH 7.4)78.4Donor/Acceptor< 0.01Highly polar and strong H-bonding network of water cannot overcome the large lipophilic nature of the molecule.[20]

Conclusion

The solubility of this compound is a complex property dictated by the interplay between its large lipophilic aryl domains and its polar, hydrogen-bonding thiazol-4-ol core. Due to its significant nonpolar character, the compound is predicted to be poorly soluble in aqueous media but should exhibit moderate to high solubility in polar aprotic solvents like DMSO and THF, as well as chlorinated solvents like DCM. The application of robust, standardized methodologies, such as the shake-flask method for thermodynamic solubility, is critical for generating high-quality, reliable data. This data is foundational for guiding medicinal chemistry efforts, enabling effective formulation strategies, and ultimately determining the therapeutic potential of this promising class of compounds.

References

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  • Aouad, M. R., et al. (2021). Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. Molecules, 26(21), 6543.
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Methodological & Application

Application Notes & Protocols for Investigating the In Vitro Anticancer Activity of 2-(4-Chlorophenyl)-5-phenyl-1,3-thiazol-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the in vitro anticancer potential of the novel synthetic compound, 2-(4-Chlorophenyl)-5-phenyl-1,3-thiazol-4-ol. This document outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies necessary for a thorough preliminary investigation.

The thiazole ring is a prominent scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anticancer properties.[1] Derivatives of thiazole have been shown to exhibit cytotoxic effects against various cancer cell lines, often by inducing apoptosis or disrupting key cellular signaling pathways essential for tumor growth and survival.[2][3] This guide is designed to elucidate the specific anticancer profile of this compound, a compound of interest due to its unique substitution pattern.

The experimental workflow is structured to first establish the cytotoxic potential of the compound across a panel of cancer cell lines and then to dissect the underlying mechanisms of action, including the induction of programmed cell death (apoptosis) and interference with cell cycle progression.

Part 1: Foundational Cytotoxicity Screening

The initial step in evaluating any potential anticancer agent is to determine its dose-dependent effect on cancer cell viability. This allows for the calculation of the half-maximal inhibitory concentration (IC₅₀), a key metric of a compound's potency. The MTT assay is a robust and widely used colorimetric method for this purpose.[4]

Scientific Rationale: The MTT Assay

The principle of the MTT assay is based on the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product.[4] The amount of formazan produced is directly proportional to the number of viable cells. Therefore, a decrease in the purple color intensity upon treatment with the test compound indicates a reduction in cell viability.

Experimental Workflow: Cytotoxicity Screening

G cluster_prep Cell Preparation cluster_treat Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Culture Selected Cancer Cell Lines (e.g., MCF-7, A549, HCT-116) seeding 2. Seed Cells into 96-well Plates cell_culture->seeding compound_prep 3. Prepare Serial Dilutions of This compound treatment 4. Treat Cells with Compound (Incubate 24-72h) compound_prep->treatment mtt_add 5. Add MTT Reagent (Incubate 2-4h) solubilize 6. Solubilize Formazan Crystals (e.g., with DMSO) mtt_add->solubilize read_abs 7. Measure Absorbance (570 nm) calculate 8. Calculate % Viability and Determine IC₅₀ Value read_abs->calculate

Caption: Workflow for determining the IC₅₀ of the test compound.

Protocol 1: Cell Viability Assessment using MTT Assay

Materials and Reagents:

  • This compound (Test Compound)

  • Selected cancer cell lines (e.g., MCF-7, A549, HCT-116) and a non-cancerous cell line (e.g., L929)

  • Complete culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom tissue culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest exponentially growing cells and determine the cell count and viability using a hemocytometer or automated cell counter. Seed the cells into a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium). Incubate overnight at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[5]

  • Compound Treatment: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions in serum-free medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

  • Remove the overnight culture medium from the wells and add 100 µL of the respective compound dilutions. Include a vehicle control (medium with the same percentage of DMSO used for the highest compound concentration) and a negative control (medium only).

  • Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours).

  • MTT Addition: After incubation, carefully add 10 µL of the 5 mg/mL MTT solution to each well.[6]

  • Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization: Carefully aspirate the medium containing MTT. For adherent cells, ensure the formazan crystals are not disturbed. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the purple crystals. Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[4]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[4]

Data Analysis:

  • Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

  • Plot the percentage of cell viability against the log of the compound concentration.

  • Determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%, using non-linear regression analysis (log[inhibitor] vs. normalized response).

Anticipated Results & Interpretation

A potent anticancer compound will exhibit low IC₅₀ values. The data can be summarized in a table for clear comparison across different cell lines.

Cell Line Tissue of Origin Hypothetical IC₅₀ (µM) after 48h
MCF-7Breast Adenocarcinoma15.2
A549Lung Carcinoma21.8
HCT-116Colorectal Carcinoma12.5
L929Non-cancerous Fibroblasts>100

This table presents hypothetical data for illustrative purposes. A significantly higher IC₅₀ value in the non-cancerous cell line suggests selective cytotoxicity towards cancer cells, which is a desirable characteristic for a potential therapeutic agent.

Part 2: Mechanistic Investigation - Apoptosis Induction

Once cytotoxicity is established, the next critical step is to determine how the compound kills the cancer cells. A primary mechanism for many effective anticancer drugs is the induction of apoptosis, or programmed cell death.[7] The Annexin V/Propidium Iodide (PI) assay is the gold standard for detecting apoptosis by flow cytometry.

Scientific Rationale: Annexin V/PI Staining

During the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorochrome like FITC, can identify these early apoptotic cells.[8] Propidium Iodide (PI) is a fluorescent dye that intercalates with DNA but cannot cross the intact membrane of live or early apoptotic cells. It can only enter cells in the late stages of apoptosis or necrotic cells, where membrane integrity is compromised. By using both stains, we can distinguish between different cell populations:

  • Annexin V- / PI- : Viable cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells

  • Annexin V- / PI+ : Necrotic cells (rarely observed)

Diagram: Principle of Annexin V & PI Staining

G cluster_cells Cell Populations cluster_stains Staining Reagents Viable Viable Cell Intact Membrane PS on Inner Leaflet Annexin V- PI- EarlyApop Early Apoptotic Cell Intact Membrane PS on Outer Leaflet Annexin V+ PI- Viable->EarlyApop Compound Treatment LateApop Late Apoptotic/Necrotic Cell Compromised Membrane Annexin V+ PI+ EarlyApop->LateApop Progression of Apoptosis AnnexinV Annexin V-FITC (Binds to exposed PS) PI Propidium Iodide (PI) (Enters compromised membrane, stains DNA)

Caption: Distinguishing cell populations using Annexin V and PI.

Protocol 2: Detection of Apoptosis by Annexin V-FITC/PI Staining

Materials and Reagents:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and 1X Binding Buffer)

  • Cells treated with the test compound at its IC₅₀ concentration for a specified time (e.g., 24 hours)

  • Untreated (vehicle) control cells

  • Positive control (cells treated with a known apoptosis inducer, e.g., staurosporine)

  • Cold PBS

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Seed cells in a 6-well plate and treat with the test compound (e.g., at IC₅₀ and 2x IC₅₀ concentrations) for the desired time.

  • Harvest both adherent and floating cells. For adherent cells, gently detach using a non-enzymatic method like scraping or mild trypsinization to preserve membrane integrity.[7]

  • Collect all cells by centrifugation (e.g., 300 x g for 5 minutes).[7]

  • Washing: Wash the cells twice with cold PBS to remove any residual medium.[9]

  • Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.[7]

  • Gently vortex the tube and incubate for 15-20 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube.[8] Analyze the samples on a flow cytometer as soon as possible, collecting at least 10,000 events per sample.

Data Analysis: The flow cytometer will generate a dot plot with four quadrants representing the different cell populations. The percentage of cells in each quadrant is calculated. An effective pro-apoptotic compound will cause a significant shift of cells from the lower-left quadrant (viable) to the lower-right (early apoptotic) and upper-right (late apoptotic/necrotic) quadrants compared to the vehicle control.

Part 3: Mechanistic Investigation - Cell Cycle Analysis

Another common mechanism of anticancer drugs is the disruption of the cell cycle, leading to arrest at a specific phase (G0/G1, S, or G2/M) and preventing cell proliferation.[10] This can be readily analyzed by staining cellular DNA with a fluorescent dye like Propidium Iodide (PI) and using flow cytometry.

Scientific Rationale: Cell Cycle Analysis

PI is a stoichiometric DNA-binding dye, meaning the amount of fluorescence it emits is directly proportional to the amount of DNA in a cell.[11] This allows for the differentiation of cell cycle phases:

  • G0/G1 Phase: Cells have a normal (2n) DNA content.

  • S Phase: Cells are actively synthesizing DNA, so their DNA content is between 2n and 4n.

  • G2/M Phase: Cells have completed DNA replication and have double the DNA content (4n).

By treating cells with the compound and analyzing the DNA content distribution, we can identify if it causes an accumulation of cells in a particular phase, indicating cell cycle arrest.[12]

Protocol 3: Cell Cycle Analysis using PI Staining

Materials and Reagents:

  • Cells treated with the test compound at its IC₅₀ concentration

  • Untreated (vehicle) control cells

  • Cold 70% ethanol (for fixation)

  • PBS

  • RNase A solution (100 µg/mL)

  • PI staining solution (50 µg/mL)[13]

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells in 6-well plates as described for the apoptosis assay. Harvest approximately 1-2 x 10⁶ cells per sample.

  • Fixation: Wash the cells once with PBS. Resuspend the cell pellet and add it drop-wise into ice-cold 70% ethanol while gently vortexing to prevent cell clumping. This step fixes and permeabilizes the cells.[13]

  • Incubate the cells for at least 30 minutes at 4°C (or store at -20°C for longer periods).

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash twice with PBS.[13]

  • Resuspend the cell pellet in a staining solution containing PI and RNase A. RNase A is crucial as it degrades RNA, ensuring that PI only binds to DNA.[11]

  • Incubate for 15-30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The data is typically displayed as a histogram where the x-axis represents fluorescence intensity (DNA content) and the y-axis represents the number of cells.

Data Analysis: Software analysis of the histogram will quantify the percentage of cells in the G0/G1, S, and G2/M phases. A significant increase in the percentage of cells in one phase, with a corresponding decrease in others, compared to the control, indicates cell cycle arrest at that phase.

Part 4: Deeper Mechanistic Insights - Western Blot Analysis

To understand the molecular events triggered by this compound, Western blotting is an essential technique. It allows for the detection and semi-quantification of specific proteins involved in key signaling pathways that regulate cell survival, apoptosis, and the cell cycle.[14]

Scientific Rationale: Targeting Key Signaling Proteins

Based on the results from the apoptosis and cell cycle assays, specific pathways can be investigated. For example:

  • If Apoptosis is Induced: Examine the expression levels of Bcl-2 family proteins (e.g., anti-apoptotic Bcl-2 and pro-apoptotic Bax) and the cleavage of caspases (e.g., Caspase-3, Caspase-9) and PARP. A decrease in Bcl-2 and an increase in Bax, along with cleaved caspases, confirms the activation of the apoptotic cascade.

  • If Cell Cycle Arrest is Observed: Investigate the levels of cyclins and cyclin-dependent kinases (CDKs) that regulate the specific phase of arrest (e.g., Cyclin D1 for G1 arrest, Cyclin B1 for G2/M arrest).

  • General Survival Pathways: Assess the phosphorylation status of key proteins in survival pathways like PI3K/AKT.[15] Many anticancer compounds work by inhibiting these pathways.[16]

Protocol 4: Western Blot Analysis of Key Signaling Proteins

Materials and Reagents:

  • Cell lysates from treated and control cells

  • SDS-PAGE gels and running buffer

  • Protein transfer system (e.g., PVDF or nitrocellulose membranes)

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)[17]

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-p-AKT, anti-AKT, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Protein Extraction and Quantification: After treating cells with the compound, lyse them in RIPA buffer containing protease and phosphatase inhibitors. Quantify the total protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-50 µg) from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.[15]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[17]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle shaking.[17]

  • Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST. Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Analysis: The intensity of the bands corresponding to the target proteins can be quantified using densitometry software. β-actin is typically used as a loading control to normalize the data.

Data Interpretation: Compare the expression or phosphorylation levels of target proteins in treated samples versus the control. For example, a decrease in the p-AKT/total AKT ratio would suggest inhibition of the PI3K/AKT survival pathway. An increase in the Bax/Bcl-2 ratio would indicate a shift towards a pro-apoptotic state.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Retrieved from [Link]

  • Li, J., et al. (2025). Full article: Synthesis and preliminary anticancer evaluation of thiazole derivatives of diphyllin. Taylor & Francis Online. Retrieved from [Link]

  • Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. PMC - NIH. Retrieved from [Link]

  • Ekrek, S., et al. (2021). Full article: Synthesis and biological evaluation of thiazole and thiadiazole derivatives as potential anticancer agents. Taylor & Francis Online. Retrieved from [Link]

  • University of Virginia School of Medicine. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]

  • Li, J., et al. (2025). Synthesis and preliminary anticancer evaluation of thiazole derivatives of diphyllin. ResearchGate. Retrieved from [Link]

  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

  • Li, J., et al. (2025). Synthesis and preliminary anticancer evaluation of thiazole derivatives of diphyllin. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis and Biological Evaluation of Thiazole Derivatives. Retrieved from [Link]

  • University of Arizona Cancer Center. (n.d.). Cell Cycle Tutorial Contents. Retrieved from [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • Biocompare. (2020). Cell Cycle Analysis with Flow Cytometry. Retrieved from [Link]

  • Ain, Q. (2023). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. Retrieved from [Link]

  • Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]

  • Smalley, K. S. M. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. PMC - NIH. Retrieved from [Link]

Sources

Application Notes and Protocols for Enzyme Inhibition Studies with 2-(4-Chlorophenyl)-5-phenyl-1,3-thiazol-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Thiazole Scaffolds

The thiazole ring is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its ability to engage with a diverse array of biological targets.[1] This has led to the development of numerous thiazole-containing compounds with potent inhibitory activities against enzymes implicated in a wide range of diseases, including cancer, inflammation, and neurodegenerative disorders.[1][2][3] The compound 2-(4-Chlorophenyl)-5-phenyl-1,3-thiazol-4-ol belongs to this versatile class of molecules. Its structural features—a central thiazole core flanked by a chlorophenyl and a phenyl group—suggest a high potential for specific interactions within the active or allosteric sites of various enzymes.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals interested in evaluating the enzyme inhibitory profile of this compound. We will provide detailed, step-by-step protocols for screening this compound against representative enzyme classes that are known to be targeted by similar thiazole derivatives. The methodologies are designed to be robust and self-validating, with a focus on explaining the scientific rationale behind each experimental step.

Scientific Rationale: Selecting Potential Enzyme Targets

Given the lack of specific published data on this compound, a rational approach to identifying its potential enzyme targets is to examine the known activities of structurally related compounds. Thiazole derivatives have demonstrated inhibitory activity against several key enzyme families:

  • Protein Kinases: These enzymes are critical regulators of cellular signaling pathways and are frequently implicated in cancer and inflammatory diseases.[1][4] Phenyl-substituted thiazoles have been identified as inhibitors of kinases such as p38 MAP kinase and VEGFR-2.[2][5]

  • Carbonic Anhydrases (CAs): These metalloenzymes are involved in pH regulation and various physiological processes. Thiazole-containing compounds, including some with a 4-chlorophenyl moiety, have shown potent inhibitory effects against CAs.[6][7]

  • Cholinesterases (AChE and BChE): Inhibition of these enzymes is a key strategy in the management of neurodegenerative diseases like Alzheimer's. 2-aminothiazole derivatives have been reported as effective cholinesterase inhibitors.[6]

Based on this precedent, this guide will focus on protocols for assessing the inhibitory activity of this compound against a representative protein kinase, human carbonic anhydrase II, and acetylcholinesterase.

Experimental Workflow Overview

The overall process for characterizing the enzyme inhibitory properties of our target compound follows a logical progression from initial screening to detailed mechanistic studies.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Potency Determination cluster_2 Phase 3: Mechanism of Action A Compound Preparation (Stock Solution in DMSO) B Single-Concentration Enzyme Assay (e.g., 10 µM) A->B C Identify 'Hits' (% Inhibition > 50%) B->C D Dose-Response Assay (Serial Dilutions) C->D Proceed with Hits E IC50 Value Calculation (Non-linear Regression) D->E F Enzyme Kinetics Studies (Varying Substrate & Inhibitor Conc.) E->F For Potent Inhibitors G Data Analysis (e.g., Lineweaver-Burk Plot) F->G H Determine Inhibition Type (Competitive, Non-competitive, etc.) G->H

Caption: General workflow for enzyme inhibitor characterization.

Protocol 1: Protein Kinase Inhibition Assay (Generic)

This protocol describes a general method for assessing the inhibition of a protein kinase, which can be adapted for specific kinases of interest. A common format is a luminescence-based assay that measures ATP consumption.

Rationale: Kinase-catalyzed phosphorylation reactions consume ATP. By measuring the amount of remaining ATP after the reaction, we can determine the extent of kinase activity. A decrease in ATP consumption in the presence of the test compound indicates inhibition.

Materials:

  • Purified protein kinase of interest

  • Specific peptide substrate for the kinase

  • This compound

  • Kinase assay buffer (optimized for the specific kinase)

  • ATP (Adenosine triphosphate)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 96-well or 384-well white plates

  • Plate reader capable of luminescence detection

  • Dimethyl sulfoxide (DMSO)

Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform serial dilutions of the stock solution in kinase assay buffer to create a range of concentrations for testing (e.g., from 100 µM to 1 nM final concentration). Ensure the final DMSO concentration in the assay is consistent across all wells and typically does not exceed 1%.

  • Assay Setup (in a 96-well plate):

    • Blank wells: Add assay buffer and the corresponding concentration of DMSO.

    • Control wells (100% enzyme activity): Add the kinase, its substrate, and the corresponding concentration of DMSO.

    • Test wells: Add the kinase, its substrate, and the desired concentrations of the test compound.

    • Positive control: Include a known inhibitor for the specific kinase if available.

  • Kinase Reaction:

    • Add the kinase and substrate solution to the appropriate wells.

    • Add the serially diluted test compound or DMSO (for controls) to the wells.

    • Pre-incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the compound to interact with the enzyme.

    • Initiate the kinase reaction by adding ATP to all wells.

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction and measure the remaining ATP according to the detection kit manufacturer's instructions (e.g., by adding the ADP-Glo™ reagent).

    • Measure the luminescence signal using a plate reader.

Data Analysis:

  • Normalization: Convert the raw luminescence data into percentage of inhibition. The signal from the control wells (no inhibitor) represents 0% inhibition, and the signal from the blank wells (no enzyme) represents 100% inhibition.

  • IC50 Determination: Plot the percentage of inhibition against the logarithm of the inhibitor concentration.[8] Fit the data using a non-linear regression model (e.g., a four-parameter logistic equation) to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[9][10]

Protocol 2: Human Carbonic Anhydrase II Inhibition Assay

Rationale: This spectrophotometric assay is based on the esterase activity of carbonic anhydrase II (hCA II), which catalyzes the hydrolysis of 4-nitrophenyl acetate (NPA) to 4-nitrophenol. The product, 4-nitrophenol, is yellow and can be quantified by measuring its absorbance at 400 nm.

Materials:

  • Purified human carbonic anhydrase II (hCA II)

  • 4-Nitrophenyl acetate (NPA)

  • This compound

  • Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4)

  • DMSO

  • 96-well clear microplate

  • Microplate reader capable of measuring absorbance at 400 nm

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the test compound in DMSO. Create serial dilutions in the assay buffer.

    • Prepare a stock solution of hCA II in the assay buffer.

    • Prepare a stock solution of the substrate, NPA, in a solvent like acetonitrile.

  • Assay Procedure:

    • To each well of a 96-well plate, add the assay buffer.

    • Add a small volume (e.g., 2 µL) of the test compound dilutions or DMSO (for control wells) to the respective wells.

    • Add the hCA II solution to all wells except the blank.

    • Pre-incubate the plate at room temperature for 15 minutes.

    • Initiate the reaction by adding the NPA substrate solution to all wells.

    • Immediately measure the absorbance at 400 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes to obtain the initial reaction velocity.

Data Analysis:

  • Calculate the initial reaction velocity (rate of change in absorbance per minute) for each concentration of the inhibitor.

  • Determine the percentage of inhibition for each concentration relative to the control (100% activity).

  • Plot the percentage of inhibition versus the log of the inhibitor concentration and fit the curve using non-linear regression to calculate the IC50 value.[8][9]

Protocol 3: Acetylcholinesterase (AChE) Inhibition Assay

Rationale: This assay is based on the Ellman's method. AChE hydrolyzes acetylthiocholine iodide (ATCI) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to form a yellow-colored product, 5-thio-2-nitrobenzoate, which can be measured spectrophotometrically at 412 nm.

Materials:

  • Purified acetylcholinesterase (from electric eel or human recombinant)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • This compound

  • Assay Buffer: Phosphate buffer (e.g., 100 mM, pH 8.0)

  • DMSO

  • 96-well clear microplate

  • Microplate reader

Step-by-Step Methodology:

  • Solution Preparation:

    • Prepare stock solutions of the test compound in DMSO and create serial dilutions in the assay buffer.

    • Prepare solutions of AChE, ATCI, and DTNB in the assay buffer.

  • Assay in 96-well Plate:

    • Add assay buffer, DTNB solution, and the test compound dilutions (or DMSO for control) to the wells.

    • Add the AChE solution to all wells except the blank.

    • Pre-incubate at a controlled temperature (e.g., 37°C) for 15 minutes.

    • Start the reaction by adding the ATCI substrate.

    • Measure the absorbance at 412 nm every minute for 10-15 minutes.

Data Analysis and Interpretation:

Similar to the other assays, calculate the initial reaction rates, determine the percentage of inhibition at each compound concentration, and calculate the IC50 value by fitting the dose-response curve.

Determining the Mechanism of Inhibition

For potent inhibitors identified in the initial screens, it is crucial to determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive).[11][12] This is achieved through enzyme kinetics studies.

Workflow for Mechanism of Action Studies:

G A Select a Potent Inhibitor (Low IC50 Value) B Design a Matrix of Experiments: - Multiple fixed inhibitor concentrations - Varying substrate concentrations at each inhibitor concentration A->B C Perform Enzyme Assays for the Entire Matrix B->C D Calculate Initial Reaction Velocities (v) C->D E Generate a Lineweaver-Burk Plot (1/v vs. 1/[S]) D->E F Analyze the Plot: - Intersecting on y-axis (Competitive) - Intersecting on x-axis (Non-competitive) - Parallel lines (Uncompetitive) E->F

Caption: Workflow for determining the mechanism of enzyme inhibition.

The Lineweaver-Burk plot, a double reciprocal plot of 1/velocity versus 1/[Substrate], is a valuable graphical tool for this purpose.[12][13] The pattern of the lines obtained at different inhibitor concentrations reveals the type of inhibition.

Data Presentation Summary

ParameterDescriptionHow to Determine
% Inhibition The percentage by which the enzyme's activity is reduced by the inhibitor at a specific concentration.Calculated from the reaction rates of control and inhibitor-treated samples.
IC50 The concentration of an inhibitor that reduces the enzyme's activity by 50%.Determined by fitting a dose-response curve of % inhibition vs. log[Inhibitor].[9][14]
Ki The inhibition constant, representing the dissociation constant of the enzyme-inhibitor complex. It is a more absolute measure of inhibitor potency than IC50.Calculated from kinetic data, often derived from analysis of Lineweaver-Burk or Dixon plots.[11]
Mechanism of Inhibition Describes how the inhibitor interacts with the enzyme and/or the enzyme-substrate complex (e.g., competitive, non-competitive).Determined by analyzing enzyme kinetics at varying substrate and inhibitor concentrations, often visualized with a Lineweaver-Burk plot.[12]

Conclusion and Future Directions

These protocols provide a robust framework for the initial characterization of this compound as a potential enzyme inhibitor. A positive result in any of these assays would warrant further investigation, including screening against a broader panel of related enzymes to assess selectivity, and more advanced biophysical techniques to confirm direct binding to the target enzyme. The data generated from these studies will be invaluable for understanding the compound's mechanism of action and for guiding future drug development efforts.

References

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  • Housing Innovations. (2025). 5 Ways to Determine IC50 Value in Pharmacology Research.
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  • Li, J., et al. (2020). Guidelines for the digestive enzymes inhibition assay. Food Frontiers, 1(2), 177-187. [Link]

  • As-Sultany, A. H. M., et al. (2015). Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. Molecules, 20(9), 16053–16071. [Link]

  • ResearchGate. (2015). (PDF) Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. Retrieved from [Link]

  • Gümüş, F. Z., et al. (2023). Novel 4-chlorophenyl and 3/4-chlorophenoxy Based Triazole/Thiazole Derivatives: Synthesis and Investigation of Their Effects on Neurodegenerative Disorders-Related Enzymes via In Vitro and In Silico. Drug Development Research, 84(8), 1-21. [Link]

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The Versatile Scaffold: Application Notes for 2-(4-Chlorophenyl)-5-phenyl-1,3-thiazol-4-ol in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiazole Core in Modern Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, represents a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and ability to form a wide range of non-covalent interactions have made it a cornerstone in the development of numerous clinically approved drugs.[1] Thiazole derivatives exhibit a remarkable breadth of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1] This guide focuses on a specific, promising scaffold: 2-(4-Chlorophenyl)-5-phenyl-1,3-thiazol-4-ol . We will delve into its synthesis, potential therapeutic applications, and provide detailed protocols for its derivatization and biological evaluation, empowering researchers to unlock its full potential in drug discovery programs.

A crucial aspect of this scaffold is its existence in a tautomeric equilibrium between the -ol and -one forms (this compound and 2-(4-Chlorophenyl)-5-phenyl-thiazolidin-4-one). This tautomerism can significantly influence its physicochemical properties and biological activity, a factor that must be considered throughout the drug design and development process.[2][3]

Synthesis of the Core Scaffold: 2-(4-Chlorophenyl)-5-phenyl-thiazolidin-4-one

The synthesis of the 2,5-diaryl-thiazolidin-4-one core is typically achieved through a one-pot, three-component reaction involving an aromatic aldehyde, an amine, and thioglycolic acid. This approach is efficient and allows for the introduction of diverse substituents.

Protocol 1: Synthesis of 2-(4-Chlorophenyl)-5-phenyl-thiazolidin-4-one

This protocol outlines the synthesis of the title compound, a key starting material for further derivatization.

Materials:

  • 4-Chlorobenzaldehyde

  • Aniline

  • Thioglycolic acid

  • 1,4-Dioxane (anhydrous)

  • Zinc Chloride (ZnCl₂) (anhydrous)

  • Sodium bicarbonate (NaHCO₃) solution (5% w/v)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexane

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Schiff Base Formation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chlorobenzaldehyde (10 mmol) and aniline (10 mmol) in 50 mL of anhydrous 1,4-dioxane.

  • Thiazolidinone Ring Closure: To the stirred solution, add thioglycolic acid (12 mmol) followed by a catalytic amount of anhydrous zinc chloride (0.5 mmol).

  • Reaction: Heat the reaction mixture to reflux (approximately 100-102°C) and maintain for 6-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane as the mobile phase.

  • Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into 100 mL of ice-cold water and stir for 30 minutes.

  • Neutralization: Neutralize the aqueous mixture by the slow addition of a 5% sodium bicarbonate solution until the effervescence ceases.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with 50 mL of water and 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure 2-(4-chlorophenyl)-5-phenyl-thiazolidin-4-one.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

cluster_synthesis Synthesis Workflow Start Start: Reactants SchiffBase Schiff Base Formation (4-Chlorobenzaldehyde + Aniline) Start->SchiffBase Step 1 RingClosure Thiazolidinone Ring Closure (+ Thioglycolic Acid & ZnCl₂) SchiffBase->RingClosure Step 2 Reflux Reflux in Dioxane (6-8 hours) RingClosure->Reflux Step 3 Workup Aqueous Work-up & Neutralization Reflux->Workup Step 4-5 Extraction Ethyl Acetate Extraction Workup->Extraction Step 6 Purification Column Chromatography Extraction->Purification Step 9 Product Product: 2-(4-Chlorophenyl)-5-phenyl-thiazolidin-4-one Purification->Product Final Step

Caption: Synthetic workflow for 2-(4-Chlorophenyl)-5-phenyl-thiazolidin-4-one.

Application in Anticancer Drug Design

Derivatives of the 2,5-diaryl-thiazole scaffold have demonstrated significant potential as anticancer agents, with tubulin polymerization inhibition being a prominent mechanism of action.[4][5][6][7] By disrupting microtubule dynamics, these compounds can induce cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells.

Structure-Activity Relationship (SAR) Insights and Derivatization Strategy

The 2-(4-Chlorophenyl)-5-phenyl-thiazolidin-4-one scaffold offers multiple sites for chemical modification to optimize anticancer activity.

  • Position 2 (Aryl Ring): The nature and position of substituents on the 2-phenyl ring are critical. The presence of the 4-chloro group is often associated with enhanced activity. Exploring other halogen substitutions (e.g., fluoro, bromo) or small electron-withdrawing groups may be beneficial.

  • Position 5 (Aryl Ring): Modifications on the 5-phenyl ring can influence binding to the target protein. Introducing small alkyl or alkoxy groups at the para position can modulate lipophilicity and potency.

  • Position 3 (Nitrogen): The nitrogen atom of the thiazolidinone ring is a key site for derivatization. Alkylation or acylation at this position can introduce new interaction points with the biological target.

  • Position 4 (Carbonyl Group): While the keto form is often predominant, derivatization of the enol form can be explored. However, maintaining the hydrogen bond donor/acceptor capability of this position is often crucial for activity.

cluster_sar Derivatization Sites for SAR Studies Scaffold 2-(4-Chlorophenyl)-5-phenyl-thiazolidin-4-one R1 Position 2: (4-Chlorophenyl) - Vary halogens - Add electron-withdrawing groups Scaffold->R1 Site 1 R2 Position 5: (Phenyl) - Add alkyl/alkoxy groups Scaffold->R2 Site 2 R3 Position 3: (Nitrogen) - Alkylation - Acylation Scaffold->R3 Site 3 R4 Position 4: (Carbonyl) - Maintain H-bond properties Scaffold->R4 Site 4

Caption: Key derivatization sites for SAR studies.

Protocol 2: In Vitro Evaluation of Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and the cytotoxic potential of compounds.[8]

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Test compounds (dissolved in DMSO)

  • Doxorubicin (positive control)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds and doxorubicin in the culture medium. Replace the medium in the wells with 100 µL of the diluted compounds. Include a vehicle control (DMSO-treated) and untreated control wells.

  • Incubation: Incubate the plates for 48 hours under the same conditions.

  • MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve.

Anticipated Signaling Pathway: Tubulin Polymerization Inhibition

cluster_tubulin Mechanism: Tubulin Polymerization Inhibition Thiazole Thiazole Derivative Tubulin α/β-Tubulin Dimers Thiazole->Tubulin Binds to Colchicine Site Microtubule Microtubule Polymer Tubulin->Microtubule Inhibits Polymerization Disruption Disruption of Microtubule Dynamics Microtubule->Disruption G2M_Arrest G2/M Phase Cell Cycle Arrest Disruption->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Pathway of anticancer action via tubulin inhibition.

Application in Anti-inflammatory Drug Design

The 2,5-diaryl-thiazole scaffold is also a promising starting point for the development of novel anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[1][8][9][10] Selective COX-2 inhibitors can provide potent anti-inflammatory effects with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.

Protocol 3: In Vivo Evaluation of Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

The carrageenan-induced paw edema model in rats is a widely used and reliable method for screening the acute anti-inflammatory activity of new compounds.

Materials:

  • Wistar rats (150-200 g)

  • Carrageenan solution (1% w/v in sterile saline)

  • Test compounds

  • Reference drug (e.g., Indomethacin or Celecoxib)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

  • Syringes and needles

Procedure:

  • Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

  • Grouping: Divide the animals into groups (n=6 per group): vehicle control, reference drug, and test compound groups (at various doses).

  • Drug Administration: Administer the test compounds and the reference drug orally or intraperitoneally 30-60 minutes before the carrageenan injection. The control group receives only the vehicle.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hours) and at 1, 2, 3, and 4 hours post-injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point compared to the vehicle control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Anticipated Signaling Pathway: COX-2 Inhibition

cluster_cox Mechanism: COX-2 Inhibition Inflammatory_Stimuli Inflammatory Stimuli Arachidonic_Acid Arachidonic Acid Inflammatory_Stimuli->Arachidonic_Acid Thiazole Thiazole Derivative COX2 COX-2 Enzyme Thiazole->COX2 Inhibits Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (PGE₂) COX2->Prostaglandins Inflammation Inflammation (Pain, Edema) Prostaglandins->Inflammation

Caption: Anti-inflammatory action via COX-2 inhibition.

Quantitative Data Summary

The following table presents representative in vitro activity data for thiazole derivatives from the literature to provide a benchmark for newly synthesized compounds based on the this compound scaffold.

Compound TypeTarget/Cell LineActivity MetricValue (µM)Reference
Thiazole-Naphthalene DerivativeMCF-7 (Breast Cancer)IC₅₀0.48[11]
Thiazole-Naphthalene DerivativeA549 (Lung Cancer)IC₅₀0.97[11]
Thiazole-Chalcone HybridHT-29 (Colon Cancer)IC₅₀0.98[6]
2,4-Disubstituted ThiazoleTubulin PolymerizationIC₅₀2.00[4][7]
Thiazolyl-Hydrazine DerivativeCOX-2 InhibitionIC₅₀0.14[1]
2-(Trimethoxyphenyl)-ThiazoleCOX-2 InhibitionIC₅₀23.26[8]

Conclusion and Future Directions

The this compound scaffold is a highly attractive starting point for the design and development of novel therapeutic agents. Its synthetic accessibility and the potential for derivatization at multiple positions allow for fine-tuning of its pharmacological properties. The demonstrated potential of related structures to act as potent anticancer and anti-inflammatory agents through mechanisms such as tubulin polymerization and COX-2 inhibition provides a strong rationale for further investigation. Researchers are encouraged to utilize the protocols and insights provided in this guide to explore the vast chemical space around this promising scaffold, leading to the discovery of next-generation therapeutics.

References

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  • COX Inhibition Profile and Molecular Docking Studies of Some 2-(Trimethoxyphenyl)-Thiazoles. (n.d.). MDPI. Retrieved from [Link]

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  • Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors. (2025, April 16). PubMed Central. Retrieved from [Link]

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  • Synthesis of thiazolidin-4-ones and thiazinan-4-ones from 1-(2-aminoethyl)pyrrolidine as acetylcholinesterase inhibitors. (2019, October 23). PubMed Central. Retrieved from [Link]

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  • Synthesis of 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxo-thiazolidi n-3-yl)acetic acid derivatives and evaluation of their cytotoxicity and induction of apoptosis in human leukemia cells. (2025, August 6). ResearchGate. Retrieved from [Link]

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Application Notes & Protocols: Evaluating 2-(4-Chlorophenyl)-5-phenyl-1,3-thiazol-4-ol as a Novel Agricultural Fungicide

Author: BenchChem Technical Support Team. Date: January 2026

For Research, Scientific, and Drug Development Professionals

Introduction: The Rationale for Thiazole Derivatives in Crop Protection

The thiazole moiety is a cornerstone in the development of biologically active agents, found in numerous pharmaceutical drugs and crop protection compounds.[1][2] In agriculture, thiazole derivatives are notable for their broad-spectrum effectiveness and diverse mechanisms of action, with commercial fungicides like Thiabendazole and Thifluzamide demonstrating their value in controlling fungal diseases.[1][3] These compounds often exhibit low toxicity and can be structurally modified to enhance efficacy and target specificity.[2][4]

The subject of this guide, 2-(4-Chlorophenyl)-5-phenyl-1,3-thiazol-4-ol (hereafter referred to as CPTT), is a novel thiazolidinone derivative. While specific data on CPTT is nascent, its structural features—a chlorophenyl group and a thiazole core—are common in compounds with potent antifungal properties.[5][6][7] This document, therefore, serves as a comprehensive guide for the initial evaluation of CPTT as a potential agricultural fungicide.

Our scientific approach is grounded in a logical, tiered screening process. We hypothesize a plausible mechanism of action and provide a self-validating system of protocols to test this hypothesis, from fundamental in vitro assays to more complex whole-plant greenhouse evaluations.

Hypothesized Mechanism of Action: Succinate Dehydrogenase (SDH) Inhibition

Many successful fungicides, including some thiazole derivatives, function by disrupting the fungal mitochondrial respiratory chain.[8] A primary target within this pathway is Succinate Dehydrogenase (SDH), or Complex II. Inhibition of SDH blocks the tricarboxylic acid (TCA) cycle and cellular respiration, leading to energy depletion and fungal cell death.[8] Given the structural alerts within CPTT, we propose that its primary mode of action is the inhibition of fungal SDH. The following protocols are designed to systematically investigate this hypothesis.

Experimental Design: A Tiered Approach to Fungicide Evaluation

A robust evaluation of a novel active ingredient requires a phased approach. This ensures that resources are used efficiently, with each experimental stage informing the next. Our workflow progresses from broad-spectrum activity screening to specific mechanism-of-action studies and finally to practical application trials.

G A Tier 1: In Vitro Fungicidal Assay B Tier 2: Mechanism of Action (SDH Enzyme Inhibition Assay) A->B C Tier 3: Greenhouse (In Vivo) Protective Efficacy Assay B->C D Data Analysis & Go/No-Go Decision C->D Collate All Data D->A No-Go (Re-screen/Modify) E Lead Optimization or Field Trial Advancement D->E Go

Caption: Tiered workflow for evaluating novel fungicide candidates.

Tier 1 Protocol: In Vitro Antifungal Susceptibility Assay

Objective: To determine the direct antifungal activity of CPTT against a panel of economically important plant pathogenic fungi and to calculate its Minimum Inhibitory Concentration (MIC) and EC₅₀ (50% effective concentration).

Causality: This initial screening is fundamental. It establishes whether CPTT possesses intrinsic fungitoxic properties under controlled laboratory conditions. A positive result here justifies proceeding to more complex and resource-intensive assays. We will use the broth microdilution method, a gold-standard technique for quantitative susceptibility testing.[9][10][11]

Materials
  • This compound (CPTT)

  • Dimethyl sulfoxide (DMSO, sterile)

  • Reference Fungicides (e.g., Azoxystrobin, Benodanil)

  • Fungal Strains (e.g., Botrytis cinerea, Fusarium oxysporum, Sclerotinia sclerotiorum)

  • Potato Dextrose Agar (PDA) and Potato Dextrose Broth (PDB)[12]

  • Sterile 96-well flat-bottom microtiter plates

  • Spectrophotometer (plate reader)

  • 0.5 McFarland turbidity standard

Step-by-Step Methodology
  • Stock Solution Preparation: Prepare a 10 mg/mL stock solution of CPTT in sterile DMSO. Prepare similar stocks for reference fungicides.

  • Inoculum Preparation: Culture fungal strains on PDA plates for 5-7 days. Harvest spores (or mycelial fragments for non-sporulating fungi) and suspend in sterile PDB. Adjust the suspension turbidity to match a 0.5 McFarland standard, then dilute to a final working concentration of approximately 1-5 x 10⁴ CFU/mL.[10]

  • Plate Preparation: In a 96-well plate, perform a two-fold serial dilution of the CPTT stock solution using PDB. A typical concentration range would be 100 µg/mL down to 0.098 µg/mL.

    • Add 100 µL of PDB to wells in columns 2-12.

    • Add 200 µL of the highest CPTT concentration to column 1.

    • Transfer 100 µL from column 1 to column 2, mix, and repeat across to column 10. Discard 100 µL from column 10.

    • Column 11 serves as the growth control (PDB + inoculum, no CPTT).

    • Column 12 serves as the sterility control (PDB only).

  • Inoculation: Add 100 µL of the prepared fungal inoculum to each well from columns 1-11. The final volume in each well is 200 µL.

  • Incubation: Seal the plates and incubate at 25-28°C for 48-72 hours, or until robust growth is observed in the growth control well.

  • Data Acquisition: Determine the MIC, which is the lowest concentration of CPTT that causes complete visual inhibition of fungal growth.[9] For EC₅₀ determination, measure the optical density (OD) at 620 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of growth inhibition for each concentration relative to the growth control. Plot the inhibition percentage against the log of the CPTT concentration and use non-linear regression to determine the EC₅₀ value.

Illustrative Data Presentation

Table 1: In Vitro Antifungal Activity of CPTT (Illustrative Data)

Fungal Pathogen CPTT EC₅₀ (µg/mL) Azoxystrobin EC₅₀ (µg/mL) Benodanil EC₅₀ (µg/mL)
Botrytis cinerea 1.25 0.08 5.60
Fusarium oxysporum 3.40 0.15 8.20

| Sclerotinia sclerotiorum | 0.98 | 0.05 | 4.50 |

Tier 2 Protocol: Succinate Dehydrogenase (SDH) Inhibition Assay

Objective: To directly measure the inhibitory effect of CPTT on SDH enzyme activity, thereby validating the hypothesized mechanism of action.

Causality: This biochemical assay provides direct evidence for target engagement. If CPTT potently inhibits SDH activity in vitro, it strongly supports our hypothesis. This assay measures SDH activity by monitoring the reduction of an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCPIP), which changes from blue to colorless upon reduction. The rate of color change is proportional to SDH activity.[8][13]

Materials
  • Mitochondria isolation kit or protocol

  • CPTT and reference SDHI fungicide (e.g., Benodanil)

  • SDH Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.2)[14]

  • Succinate (substrate)

  • 2,6-dichlorophenolindophenol (DCPIP, electron acceptor)

  • Phenazine methosulfate (PMS, intermediate electron carrier)[15]

  • 96-well microtiter plates

  • Microplate reader capable of kinetic measurements at 600 nm

Step-by-Step Methodology
  • Mitochondria Isolation: Isolate mitochondria from a target fungus (e.g., Sclerotinia sclerotiorum) following established protocols. Homogenize mycelia and use differential centrifugation to obtain a mitochondrial pellet. Resuspend the pellet in ice-cold SDH Assay Buffer. Determine the total protein concentration using a Bradford or BCA assay.[16]

  • Assay Preparation: In a 96-well plate, add the following to each well:

    • 50 µL of SDH Assay Buffer

    • 10 µL of mitochondrial protein extract (sample)

    • 10 µL of CPTT solution (at various concentrations) or DMSO (for control)

    • Pre-incubate for 10 minutes at 25°C.

  • Reaction Initiation: Prepare a reaction master mix containing succinate, DCPIP, and PMS in SDH Assay Buffer. Add 30 µL of this master mix to each well to start the reaction.[14]

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the decrease in absorbance at 600 nm every 30 seconds for 10-15 minutes at 25°C.[8][14]

  • Data Analysis: Calculate the rate of reaction (V = ΔAbs/Δt) for each concentration of CPTT. Determine the percentage of SDH inhibition relative to the DMSO control. Plot the inhibition percentage against the log of CPTT concentration and calculate the IC₅₀ (50% inhibitory concentration).

G Succinate Succinate SDH Succinate Dehydrogenase (SDH) [Complex II] Succinate->SDH Fumarate Fumarate SDH->Fumarate Electrons 2e- CPTT CPTT (Inhibitor) CPTT->SDH Inhibition DCPIP_ox DCPIP (Oxidized) Blue DCPIP_red DCPIP (Reduced) Colorless DCPIP_ox->DCPIP_red Electrons->DCPIP_ox Reduction

Caption: SDH inhibition assay principle. CPTT blocks the enzyme.

Illustrative Data Presentation

Table 2: SDH Enzyme Inhibition by CPTT (Illustrative Data)

Compound IC₅₀ (µM)
CPTT 0.85

| Benodanil (Reference SDHI) | 1.10 |

Tier 3 Protocol: Greenhouse Protective Efficacy Assay

Objective: To evaluate the ability of CPTT to protect a host plant from fungal infection under controlled greenhouse conditions.

Causality: This in vivo assay bridges the gap between laboratory findings and real-world application. It assesses the compound's performance in a complex biological system, accounting for factors like plant uptake, translocation, and stability. Success at this stage is a critical indicator of potential as a commercial product.[12][17][18]

Materials
  • CPTT formulated as an emulsifiable concentrate (EC) or wettable powder (WP)

  • Host plants (e.g., 3-4 week old tomato or cucumber plants)

  • Fungal pathogen inoculum (e.g., a spore suspension of Botrytis cinerea)

  • Spray application equipment (e.g., handheld sprayer or track sprayer)

  • Controlled environment greenhouse or growth chamber

Step-by-Step Methodology
  • Plant Cultivation: Grow healthy, uniform host plants to the 3-4 true leaf stage.

  • Treatment Application: Prepare spray solutions of the CPTT formulation at several rates (e.g., 25, 50, 100, 200 ppm). Include a negative control (water/formulation blank) and a positive control (commercial standard fungicide).[19][20]

  • Preventative Application: Spray the plants with the treatment solutions until runoff. Allow the foliage to dry completely (typically 24 hours). This tests the compound's ability to protect the plant before the pathogen arrives.

  • Inoculation: Uniformly spray the treated plants with the fungal spore suspension.

  • Incubation: Place the inoculated plants in a high-humidity environment (e.g., a mist chamber or plastic-covered enclosure) at a temperature optimal for the specific pathogen to encourage infection and disease development.

  • Disease Assessment: After 5-7 days, assess disease severity. This can be done by visually rating the percentage of leaf area covered by lesions or by counting the number of lesions per leaf.

  • Data Analysis: Calculate the percent disease control for each treatment relative to the negative control using the formula:

    • % Control = 100 * ( (Severity_Control - Severity_Treated) / Severity_Control )

    • Determine the effective dose required for a certain level of control (e.g., ED₉₀).

Illustrative Data Presentation

Table 3: Greenhouse Efficacy of CPTT Against Gray Mold (B. cinerea) on Tomato (Illustrative Data)

Treatment Rate (ppm) Mean Disease Severity (%) Percent Disease Control (%)
Control (Blank) 85.2 0
CPTT @ 50 ppm 30.1 64.7
CPTT @ 100 ppm 12.5 85.3
CPTT @ 200 ppm 4.3 94.9

| Standard Fungicide @ 100 ppm | 6.8 | 92.0 |

Conclusion and Future Directions

This guide outlines a systematic, hypothesis-driven framework for the initial evaluation of this compound (CPTT) as a novel agricultural fungicide. The tiered approach, from in vitro screening to mechanism-of-action validation and in vivo efficacy testing, provides a comprehensive and self-validating workflow. The protocols described are based on established, authoritative methodologies to ensure scientific integrity.

If CPTT demonstrates potent activity in these assays—specifically, broad-spectrum fungicidal effects, low-micromolar inhibition of SDH, and high protective efficacy in greenhouse trials—it would be considered a strong candidate for further development. Subsequent steps would include lead optimization, toxicology studies, formulation development, and ultimately, small-scale field trials.

References

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High-throughput screening of 2-aryl-5-phenyl-1,3-thiazol-4-ol libraries

Author: BenchChem Technical Support Team. Date: January 2026

High-Throughput Screening of 2-Aryl-5-Phenyl-1,3-Thiazol-4-ol Libraries for Novel Kinase Inhibitor Discovery

Introduction

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast numbers of chemical compounds to identify potential therapeutic agents.[1][2] This process integrates automation, advanced liquid handling, and sensitive detection methods to screen libraries that can contain millions of compounds.[1][3][4] The goal of HTS is to identify "hits"—compounds that exhibit a desired biological activity against a specific target. These hits then serve as the starting point for further optimization in the drug development pipeline.[]

The 1,3-thiazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[6][7] The 2-aryl-5-phenyl-1,3-thiazol-4-ol series, in particular, presents a promising chemical space for the discovery of novel enzyme inhibitors, especially targeting protein kinases. Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, most notably cancer.[8]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting a high-throughput screening campaign for a library of 2-aryl-5-phenyl-1,3-thiazol-4-ol derivatives to identify novel kinase inhibitors. We will delve into the principles of assay development, library preparation, the automated HTS workflow, and robust data analysis for hit confirmation.

Part 1: Library Preparation and Management

The success of any HTS campaign is fundamentally linked to the quality and diversity of the compound library.[9][10] For a focused screen of 2-aryl-5-phenyl-1,3-thiazol-4-ol derivatives, the library should be synthesized with a variety of substituents on the aryl rings to explore the structure-activity relationship (SAR).

Synthesis of the 2-Aryl-5-Phenyl-1,3-Thiazol-4-ol Library

A common synthetic route to this class of compounds involves a multi-component reaction, for example, the reaction of an aromatic aldehyde, an α-halo-ketone, and a thioamide. The diversity of the library can be expanded by varying the substituents on these starting materials.

Quality Control and Plating

Prior to screening, each compound in the library must undergo rigorous quality control to ensure its identity, purity, and stability. This typically involves techniques such as NMR spectroscopy and mass spectrometry. Once validated, the compounds are dissolved in a suitable solvent, most commonly dimethyl sulfoxide (DMSO), to create stock solutions. These stock solutions are then formatted into microtiter plates (e.g., 384-well or 1536-well plates) at a standardized concentration for screening.[2]

Part 2: High-Throughput Screening Workflow

The HTS workflow is a highly automated process designed for efficiency and reproducibility.[3][11][12] A typical workflow for identifying kinase inhibitors is illustrated below.

HTS_Workflow cluster_prep Preparation cluster_hts Automated Screening cluster_analysis Data Analysis & Follow-up Library Compound Library (384-well plates) Dispensing Nanoliter Dispensing of Compounds Library->Dispensing Reagents Assay Reagents (Enzyme, Substrate, ATP) Addition Reagent Addition Reagents->Addition Dispensing->Addition Assay Plate Incubation Incubation Addition->Incubation Detection Signal Detection (e.g., Fluorescence Polarization) Incubation->Detection RawData Raw Data Acquisition Detection->RawData Normalization Data Normalization & QC (Z'-factor) RawData->Normalization HitID Hit Identification Normalization->HitID Confirmation Hit Confirmation & Dose-Response HitID->Confirmation SAR SAR Analysis Confirmation->SAR

Caption: Automated HTS workflow for kinase inhibitor screening.

Assay Principle: Fluorescence Polarization (FP)

For this application, we will utilize a Fluorescence Polarization (FP) assay, a robust and homogeneous method well-suited for HTS.[13][14][15] FP assays measure the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[16][17]

In our kinase inhibitor assay, a fluorescently labeled tracer, which is a known ligand for the kinase's ATP-binding site, is used. When the tracer is unbound, it tumbles rapidly in solution, resulting in a low FP signal. When bound to the much larger kinase enzyme, its rotation is slowed, leading to a high FP signal. A compound from our library that inhibits the kinase by binding to the ATP site will compete with the tracer, causing the tracer to be displaced. This results in a decrease in the FP signal, indicating a "hit".

FP_Assay_Principle cluster_low_fp Low FP Signal (No Inhibition) cluster_high_fp High FP Signal (Binding) cluster_hit Hit Identification (Inhibition) Tracer_Free Fluorescent Tracer Light_Out_Low Depolarized Emission Light_In_Low Polarized Excitation Light Light_In_Low->Tracer_Free Rapid Tumbling Kinase Kinase Complex Kinase-Tracer Complex Light_Out_High Polarized Emission Light_In_High Polarized Excitation Light Light_In_High->Complex Slow Tumbling Kinase_Inhibited Kinase Inhibited_Complex Kinase-Inhibitor Complex Inhibitor Inhibitor (Thiazole) Tracer_Displaced Displaced Tracer Light_Out_Hit Depolarized Emission Light_In_Hit Polarized Excitation Light Light_In_Hit->Tracer_Displaced Rapid Tumbling

Caption: Principle of the Fluorescence Polarization (FP) competition assay.

Part 3: Detailed Experimental Protocol

This protocol is designed for a 384-well plate format and assumes the use of automated liquid handling systems for dispensing reagents and compounds.[4][11]

Materials and Reagents
  • Kinase: Recombinant human kinase of interest.

  • Fluorescent Tracer: Specific for the target kinase.

  • Assay Buffer: e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

  • Compound Library: 2-Aryl-5-phenyl-1,3-thiazol-4-ol derivatives in 384-well plates.

  • Control Compounds: A known potent inhibitor (positive control) and DMSO (negative control).

  • Microplates: Low-volume 384-well black plates.

Protocol Steps
  • Compound Dispensing: Using an acoustic liquid handler, dispense 50 nL of each compound from the library plates into the corresponding wells of the assay plates. Also, dispense the positive and negative controls into designated wells.

  • Enzyme and Tracer Addition: Prepare a solution of the kinase and the fluorescent tracer in assay buffer. Add 10 µL of this solution to each well of the assay plates using a multi-channel dispenser.

  • Incubation: Seal the plates and incubate at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.

  • Signal Detection: Read the fluorescence polarization on a plate reader equipped with the appropriate filters for the tracer's excitation and emission wavelengths.

Part 4: Data Analysis and Hit Identification

Data Quality Control

The robustness of the HTS assay is assessed using the Z'-factor, a statistical parameter that quantifies the separation between the positive and negative controls.[18][19]

  • Z'-factor = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

An assay with a Z'-factor greater than 0.5 is considered excellent for HTS.[18]

Hit Selection

Hits are identified as compounds that cause a significant decrease in the FP signal compared to the negative controls. A common method for hit selection is to use a threshold based on the mean and standard deviation (SD) of the negative controls (e.g., >3 SD below the mean).[20]

Example Data and Analysis

The following table shows representative data from a single 384-well plate.

Well TypeRaw FP Signal (mP)% Inhibition
Negative Control (DMSO)250 ± 150%
Positive Control (Known Inhibitor)80 ± 10100%
Library Compound (Hit)12076.5%
Library Compound (Non-Hit)2452.9%

% Inhibition Calculation: % Inhibition = 100 * (1 - (Signal_compound - Signal_pos) / (Signal_neg - Signal_pos))

Hit Confirmation and Follow-up

Identified hits from the primary screen should be re-tested to confirm their activity. Confirmed hits are then subjected to dose-response analysis to determine their potency (IC₅₀). Preliminary structure-activity relationship (SAR) analysis can be performed by comparing the activity of related compounds in the library to guide the next steps in the drug discovery process.[18][21]

Conclusion

This application note provides a comprehensive framework for conducting a high-throughput screening campaign to identify novel kinase inhibitors from a library of 2-aryl-5-phenyl-1,3-thiazol-4-ol derivatives. By combining a well-characterized compound library with a robust and automated HTS workflow, researchers can efficiently identify promising lead compounds for further development. The detailed protocol and data analysis guidelines presented here serve as a valuable resource for scientists in the field of drug discovery.

References

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  • NIH. (n.d.). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)
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Troubleshooting & Optimization

Technical Support Center: Purification Techniques for 4-Hydroxythiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-hydroxythiazole derivatives. This guide is designed for researchers, scientists, and professionals in drug development, offering in-depth solutions and practical advice for the unique challenges associated with purifying this class of compounds. As a Senior Application Scientist, my goal is to explain not just the procedural steps, but the scientific reasoning behind them, ensuring you can adapt these methods to your specific derivative.

A primary challenge in handling 4-hydroxythiazoles is their physical properties. These compounds readily form strong intermolecular hydrogen bonds, which often results in poor solubility in many common organic solvents, with the notable exceptions of highly polar aprotic solvents like DMSO and DMF.[1] This characteristic significantly influences the choice of an effective purification strategy.

Overall Purification Strategy

The initial physical state of your crude product is the first decision point in your purification workflow. An oily or gummy crude product typically necessitates chromatographic purification, whereas a solid crude product opens up the possibility of using recrystallization, often a more efficient method for achieving high purity on a large scale.

G crude Crude 4-Hydroxythiazole Product state Assess Physical State crude->state solid Solid state->solid Is it a solid? oil Oil / Gummy Solid state->oil Is it an oil? recryst Recrystallization solid->recryst High Purity Required & Scalable chrom Column Chromatography solid->chrom Multiple Impurities or No Suitable Solvent Found oil->chrom Impurity Profile is Complex or Product is an Oil pure_solid Pure Crystalline Solid recryst->pure_solid pure_oil Pure Compound chrom->pure_oil

Caption: General purification workflow for 4-hydroxythiazole derivatives.

Frequently Asked Questions (FAQs)

This section addresses common questions and issues encountered during the purification of 4-hydroxythiazole derivatives.

Q1: What are the most common impurities I should expect in my crude product?

A1: The impurity profile is largely dictated by the synthetic route used, most commonly a variation of the Hantzsch thiazole synthesis.[2] Key impurities to anticipate include:

  • Unreacted Starting Materials: Thioamides and α-haloketones or α-haloesters are frequent contaminants.

  • Reaction Reagents: Catalysts, bases (e.g., triethylamine, DIPEA), or coupling agents (e.g., T3P) used in the synthesis may persist.[3][4][5]

  • Side Products: Self-condensation of starting materials or the formation of isomers can occur. For instance, reactions involving N-monosubstituted thioureas can sometimes yield mixtures of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles under acidic conditions.[6]

A preliminary aqueous workup is critical. Washing the organic layer with a dilute acid (e.g., 1M HCl) can remove basic impurities, while a wash with a mild base (e.g., saturated NaHCO₃ solution) can remove acidic byproducts.

Q2: My crude 4-hydroxythiazole derivative is a solid. How do I decide between recrystallization and column chromatography?

A2:

  • Recrystallization is the preferred method if your compound has moderate to high purity (>90%) and you can identify a suitable solvent system. It is highly scalable, cost-effective, and can yield material of exceptional purity. The key is finding a solvent that dissolves your compound when hot but in which it is poorly soluble when cold. Given the nature of 4-hydroxythiazoles, polar protic solvents are excellent starting points. Single crystals of some derivatives have been successfully obtained from saturated ethanol (EtOH) solutions.[1]

  • Column Chromatography is more versatile and is the method of choice when the crude product is an oil, contains multiple impurities with similar polarities to your product, or when a suitable recrystallization solvent cannot be found.[7][8]

Q3: My compound streaks badly on TLC and gives poor peak shape during column chromatography. What is the cause and how can I fix it?

A3: This is a classic problem when purifying compounds with acidic protons, like the hydroxyl group on the 4-hydroxythiazole ring. The free hydroxyl group can interact strongly and variably with the acidic silanol groups on the surface of the silica gel, leading to tailing or streaking.

The Causality: The issue stems from the compound existing in a partial equilibrium between its neutral and ionized (anionic) forms on the silica surface. This inconsistent interaction slows down a portion of the molecules, causing the band to spread.

The Solution: To ensure the compound travels through the column as a single, neutral species, you must suppress this ionization. This is achieved by adding a small amount of a volatile acid to your mobile phase.

  • Recommended Additives: Add 0.1% to 1% of acetic acid or formic acid to your eluent system.

  • Mechanism: The added acid protonates the silica surface and ensures your 4-hydroxythiazole remains in its neutral, protonated state, leading to sharper peaks and better separation.

Q4: My compound is only soluble in DMSO. How can I possibly purify it using silica gel chromatography?

A4: This is a common and solvable challenge. The technique required is called dry loading . Injecting a DMSO solution directly onto a silica column will result in very poor chromatography because DMSO is immiscible with many common eluents (like hexane/ethyl acetate) and will interfere with the separation.

The Principle: The dry loading technique involves adsorbing your compound from its soluble state onto a solid support (like silica gel or Celite®), removing the solvent, and then loading the resulting dry, free-flowing powder onto the column. This ensures that the compound is introduced to the column in a solid, concentrated band. A detailed protocol is provided in the section below.

Troubleshooting Guide

This table provides a quick reference for common problems, their likely causes, and actionable solutions.

ProblemPotential Cause(s)Recommended Solution(s)
Oily or Gummy Crude Product - Residual high-boiling point solvent (e.g., DMF, DMSO).- Presence of low-melting point impurities.- The compound itself is an oil at room temperature.- Ensure complete solvent removal under high vacuum, possibly with gentle heating.- Triturate the crude product with a non-polar solvent (e.g., hexanes, diethyl ether) to precipitate the solid product and wash away oily impurities.[9]- If the product is inherently an oil, proceed directly to column chromatography.
Poor Separation in Column Chromatography - Inappropriate solvent system (eluent).- Co-elution of closely related impurities or isomers.- Column overloading.- Compound streaking due to acidity (see FAQ Q3).- Systematically optimize the eluent using TLC. Start with a non-polar system (e.g., 9:1 Hexane:EtOAc) and gradually increase polarity. A gradient elution is often necessary.- If isomers are present, consider a different stationary phase (e.g., reverse-phase C18) or a chiral column if applicable.- Reduce the amount of crude material loaded onto the column (typically 1-5% of the silica gel mass).- Add 0.1-1% acetic or formic acid to the eluent to improve peak shape.
Low Recovery of Product - Compound is irreversibly adsorbed onto the silica gel.- Product is too soluble in the chosen eluent and elutes with the solvent front.- Degradation of the compound on the acidic silica surface.- For highly polar compounds, consider deactivating the silica gel with triethylamine or using a different stationary phase like alumina.- Start TLC analysis with a very non-polar solvent system to ensure the compound has sufficient retention (Rf between 0.2-0.4).- If stability is an issue, consider using neutral or basic alumina instead of silica gel, or perform the purification quickly at a lower temperature.
Product Fails to Crystallize - Presence of impurities inhibiting lattice formation ("oiling out").- Solution is supersaturated.- Incorrect solvent or solvent mixture.- First, try to purify a small sample by chromatography to obtain a seed crystal. Add this seed crystal to the bulk solution to induce crystallization.- Scratch the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites.- Perform a systematic solvent screen using small vials with different solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) and solvent mixtures (e.g., EtOAc/hexane, DCM/ether).

Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography via Dry Loading

This protocol is essential for compounds that are poorly soluble in standard chromatography solvents.

  • Preparation of the Sample:

    • Dissolve your crude 4-hydroxythiazole derivative (~1 g) in the minimum amount of a strong solvent in which it is soluble (e.g., 2-5 mL of DMSO, DMF, or DCM/Methanol).

    • In a separate round-bottom flask, add 5-10 times the mass of your crude product in silica gel (e.g., 5-10 g).

    • Add the solution of your compound dropwise to the silica gel, swirling continuously to ensure even coating. The goal is to create a mixture that is not overly wet.

    • Attach the flask to a rotary evaporator and carefully remove the solvent under high vacuum until you are left with a dry, free-flowing powder. This step is crucial.

  • Column Packing and Loading:

    • Pack a glass column with silica gel in your chosen starting eluent (e.g., 95:5 Hexane:Ethyl Acetate). A typical ratio is 50-100 g of silica for every 1 g of crude product.

    • Carefully add the dry powder containing your adsorbed compound to the top of the packed column, creating a thin, level band.

    • Gently add a layer of sand or fritted disc on top to prevent disturbance of the sample layer.

  • Elution and Fraction Collection:

    • Begin eluting with your starting solvent system, applying positive pressure.

    • Collect fractions and monitor the elution of your compound using TLC. The progress of the reactions and separation can be monitored via thin-layer chromatography (TLC).

    • If necessary, gradually increase the polarity of the eluent (gradient elution) to elute your compound.

  • Product Isolation:

    • Combine the pure fractions as determined by TLC.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield your purified compound.

    • Confirm the structure and purity using analytical methods like NMR and HRMS.[10][11]

Protocol 2: Recrystallization from a Single Solvent

This protocol is ideal for purifying solid crude products.

  • Solvent Selection:

    • Place a small amount of your crude solid (~20 mg) into several test tubes.

    • Add a few drops of different test solvents (e.g., ethanol, isopropanol, water, ethyl acetate) to each tube.

    • A good solvent will not dissolve the compound at room temperature but will fully dissolve it upon heating.

    • Observe the tubes upon cooling. The best solvent will cause well-formed crystals to precipitate out. Ethanol is a good starting point for many 4-hydroxythiazole derivatives.[1]

  • Dissolution:

    • Place the bulk of your crude solid in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating the flask (e.g., on a hot plate) and swirling. Add just enough solvent to fully dissolve the solid at the boiling point.

  • Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask opening with a watch glass will prevent solvent evaporation and contamination. Slow cooling promotes the formation of larger, purer crystals.

    • Once at room temperature, you can place the flask in an ice bath to maximize the yield of precipitated crystals.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

    • Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining soluble impurities.[11]

    • Dry the crystals under high vacuum to remove all traces of solvent.

References

  • ChemInform Abstract: Synthesis and Characterization of New 4-Hydroxy-1,3-thiazoles. (2010). ResearchGate. [Link]

  • Isolation of 4-Hydroxythiazoline: A Solid Phase Study in Hantzsch Thiazole Reaction. (n.d.). ResearchGate. [Link]

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI. [Link]

  • Catalytic derivatization of 2-Aminobenzo[d]thiazole for observing antibacterial activity and in silico analysis. (n.d.). Semantic Scholar. [Link]

  • Novel Hit Compounds Against a Neglected Sexually Transmitted Infection: Synthesis and Trichomonacidal Activity of 1,3-Thiazolidin-4-One Derivatives. (n.d.). MDPI. [Link]

  • A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. (2023). RSC Publishing. [Link]

  • Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. (n.d.). National Institutes of Health. [Link]

  • Synthesis of New Pyrazolothiazole Derivatives from 4-Thiazolidinones. (n.d.). National Institutes of Health. [Link]

  • Structure-guided optimisation of N-hydroxythiazole-derived inhibitors of factor inhibiting hypoxia-inducible factor-α. (n.d.). PubMed Central. [Link]

  • Synthesis of 2-hydroxythiazole derivatives. (n.d.). ResearchGate. [Link]

  • Synthesis of N-hydroxythiazole derivative 4.a aReagents and conditions... (n.d.). ResearchGate. [Link]

  • Synthesis and Characterization of New Derivatives of Thiazole with Liquid Crystalline properties. (2021). ResearchGate. [Link]

  • Synthesis of N-hydroxythiazole derivatives 33–43.a,b a(a)... (n.d.). ResearchGate. [Link]

  • Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. (n.d.). National Institutes of Health. [Link]

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Overcoming low yields in the synthesis of 2,5-diaryl-1,3-thiazoles

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2,5-Diaryl-1,3-Thiazoles

Welcome to the technical support center dedicated to the synthesis of 2,5-diaryl-1,3-thiazoles. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this important class of heterocyclic compounds. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific challenges encountered during your experiments. Our goal is to provide not just solutions, but also the underlying scientific principles to empower your research and development efforts.

Troubleshooting Guide: Overcoming Low Yields and Side Reactions

Low yields are a common frustration in the synthesis of 2,5-diaryl-1,3-thiazoles, often stemming from the stability of starting materials, reaction conditions, and the formation of side products. This guide will walk you through the most common issues and provide actionable solutions.

Problem 1: Low to No Product Yield

Question: I am performing a Hantzsch thiazole synthesis to obtain a 2,5-diaryl-1,3-thiazole, but I am observing very low to no yield of my desired product. What are the likely causes and how can I improve the outcome?

Answer:

Low or no product yield in the Hantzsch synthesis of 2,5-diaryl-1,3-thiazoles can be attributed to several factors, primarily related to the reactants and reaction conditions.[1][2]

Potential Causes & Recommended Solutions:

  • Incomplete Reaction: The reaction may not be reaching completion due to insufficient reaction time or temperature.

    • Solution: Monitor the reaction progress diligently using Thin Layer Chromatography (TLC).[2] If the starting materials are still present after the initially planned reaction time, consider incrementally increasing the reaction time or temperature.[2] Microwave-assisted synthesis can also be a powerful tool to accelerate the reaction and improve yields.[3]

  • Degradation of Reactants or Product: The α-haloketones used in the Hantzsch synthesis can be unstable, and excessive heat can lead to the decomposition of both reactants and the desired thiazole product.[1][2][4]

    • Solution: Optimize the reaction temperature by starting at a lower temperature and gradually increasing it while monitoring the reaction progress.[2] Ensure your α-haloketone is fresh or has been stored properly (cool and dark) to prevent degradation.[4]

  • Incorrect Stoichiometry: An improper ratio of reactants is a common pitfall that can limit the yield.

    • Solution: It is often beneficial to use a slight excess (typically 1.1-1.5 equivalents) of the thioamide to ensure the complete conversion of the more sensitive α-haloketone.[2]

  • Poor Quality of Starting Materials: Impurities in either the α-haloketone or the thioamide can lead to unwanted side reactions and inhibit the formation of the desired product.[1][4]

    • Solution: Always use high-purity starting materials. If the purity is questionable, purify the α-haloketone (e.g., by vacuum distillation) and the thioamide before use.[2][4]

Problem 2: Formation of Multiple Products (Side Reactions)

Question: My reaction is producing a mixture of products, making purification difficult and lowering the yield of my target 2,5-diaryl-1,3-thiazole. What are the common side reactions, and how can I suppress them?

Answer:

The formation of multiple products is a frequent challenge in thiazole synthesis. Understanding the potential side reactions is key to mitigating them.

Common Side Reactions and Mitigation Strategies:

  • Isomer Formation: In some variations of the Hantzsch synthesis, particularly when using substituted thioureas, there is a possibility of forming isomeric impurities.[4]

    • Solution: The regioselectivity of the cyclization can be influenced by the pH of the reaction medium.[4] Maintaining neutral or slightly basic conditions can favor the formation of the desired thiazole isomer.[4]

  • Formation of Bis-Thiazole and Other Byproducts: Over-reaction or reaction with impurities can lead to the formation of more complex structures like bis-thiazoles.

    • Solution: Careful control of stoichiometry and reaction time is crucial. As mentioned previously, using a slight excess of the thioamide can help consume the α-haloketone and prevent it from participating in side reactions. Monitoring the reaction by TLC and stopping it once the main product is formed is also critical.[4]

Experimental Workflow & Optimization

To provide a clearer path to success, here is a generalized experimental workflow for the Hantzsch synthesis of 2,5-diaryl-1,3-thiazoles, along with a visual troubleshooting guide.

Generalized Hantzsch Synthesis Protocol
  • Reactant Preparation: In a round-bottom flask, dissolve the thioamide (1.1-1.5 equivalents) in a suitable solvent (e.g., ethanol, methanol, or DMF).[4][5]

  • Addition of α-Haloketone: Add the α-haloketone (1.0 equivalent) to the solution.

  • Reaction Conditions: Stir the mixture at the desired temperature (ranging from room temperature to reflux, depending on the substrates).[4]

  • Monitoring: Monitor the reaction progress by TLC until the starting materials are consumed.

  • Work-up: Upon completion, cool the reaction mixture and pour it into a beaker containing a solution of a weak base like sodium carbonate to neutralize any acid formed and precipitate the product.[5][6]

  • Isolation and Purification: Collect the crude product by filtration and wash it with water.[5] The crude product can then be purified by recrystallization from an appropriate solvent (e.g., ethanol).

Troubleshooting Flowchart

G start Low Yield or No Product check_reactants Check Purity & Stoichiometry of Starting Materials start->check_reactants check_conditions Review Reaction Conditions (Temp, Time, Solvent) start->check_conditions purify_sm Purify Starting Materials check_reactants->purify_sm adjust_stoich Adjust Stoichiometry (Slight Excess of Thioamide) check_reactants->adjust_stoich incomplete_rxn Incomplete Reaction? check_conditions->incomplete_rxn degradation Degradation Suspected? check_conditions->degradation incomplete_rxn->start No optimize_time Increase Reaction Time incomplete_rxn->optimize_time Yes consider_mw Consider Microwave-Assisted Synthesis incomplete_rxn->consider_mw Yes degradation->start No optimize_temp Optimize Temperature (Start Lower) degradation->optimize_temp Yes success Improved Yield optimize_temp->success optimize_time->success purify_sm->incomplete_rxn adjust_stoich->incomplete_rxn consider_mw->success

Caption: Troubleshooting workflow for low yields in 2,5-diaryl-1,3-thiazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 2,5-diaryl-1,3-thiazoles?

A1: The most prevalent methods include the Hantzsch thiazole synthesis, the Gabriel thiazole synthesis, and the Cook-Heilbron synthesis.[1] The Hantzsch synthesis, which involves the cyclization of an α-halocarbonyl compound with a thioamide, is the most widely known and utilized method.[1][6]

Q2: Why can the Hantzsch synthesis be particularly challenging for 2,5-disubstituted thiazoles?

A2: The primary difficulty lies in the nature of the required α-haloaldehyde starting materials. These compounds are often unstable, volatile, and prone to self-polymerization, which can lead to low yields and the formation of multiple side products, complicating the purification process.[1]

Q3: Are there modern, higher-yielding alternatives to the classical Hantzsch synthesis?

A3: Yes, several modern methods have been developed to improve yields and expand the scope of 2,5-diaryl-1,3-thiazole synthesis. These include:

  • Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields.[3]

  • Use of novel catalysts: Researchers have explored various catalysts, such as silica-supported tungstosilisic acid, to promote the reaction under greener conditions.[7]

  • One-pot multi-component reactions: These strategies streamline the synthesis process and can lead to higher overall yields.[7]

  • Alternative synthetic pathways: For example, a mild, metal-free synthesis from N-substituted α-amino acids has been reported to produce 2,5-disubstituted thiazoles in excellent yields.[8]

Q4: How critical is the choice of solvent in the synthesis of 2,5-diaryl-1,3-thiazoles?

A4: The choice of solvent is crucial for the success of the reaction. While alcohols like ethanol are commonly used, aprotic solvents such as DMF may offer better results in certain cases.[4] Some modern procedures even employ solvent-free conditions, which can enhance yields and reduce reaction times.[4][9]

Q5: My NMR spectrum suggests the formation of an isomeric impurity. What could it be and how can I avoid it?

A5: A common isomeric byproduct in the Hantzsch synthesis, especially when using N-monosubstituted thioureas, is the 2-imino-2,3-dihydrothiazole.[4] Its formation is often favored under acidic conditions. To favor the desired 2-amino-thiazole isomer, it is recommended to carry out the reaction in a neutral or slightly basic medium.[4] This can be achieved by using a non-acidic solvent and, if necessary, adding a mild, non-nucleophilic base.[4]

Data Summary: Reaction Condition Optimization

The following table summarizes the impact of different reaction conditions on the yield of 2,5-diaryl-1,3-thiazoles, based on literature findings.

ParameterConditionExpected Outcome on YieldReference
Catalyst Silica Supported Tungstosilisic Acid79-90%[7]
Irradiation UltrasonicImproved yields and shorter reaction times[7]
Solvent Ethanol/Water (50/50)Effective for certain substrates[7]
Temperature 65 °C (Conventional Heating)Generally effective, but optimization is key[7]
Method One-pot chemoenzymaticUp to 94%[10]

References

  • BenchChem. (n.d.). Common side reactions in the Hantzsch synthesis of 5-aminothiazoles.
  • BenchChem. (n.d.). Technical Support Center: Synthesis of 2,5-Disubstituted Thiazoles.
  • Chem Help ASAP. (2020). Hantzsch thiazole synthesis - laboratory experiment. YouTube.
  • PMC. (2025). Access to 2,5-Disubstituted Thiazoles Via Cyclization of N‑Substituted α‑Amino Acids.
  • PMC - NIH. (n.d.). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst.
  • bepls. (n.d.). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review.
  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis.
  • MDPI. (n.d.). One-Pot Chemoenzymatic Multicomponent Synthesis of Thiazole Derivatives.
  • Scribd. (n.d.). Hantzsch Thiazole Synthesis 2010.
  • Organic Chemistry Portal. (n.d.). Thiazole synthesis.
  • BenchChem. (n.d.). Troubleshooting side reactions in 5-pentyl-1,3-thiazole synthesis.

Sources

Technical Support Center: Improving Regioselectivity of the Hantzsch Thiazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Hantzsch thiazole synthesis. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize their synthetic routes and gain precise control over the regiochemical outcome of this foundational reaction. As Senior Application Scientists, we have compiled this resource to address common challenges and provide field-proven solutions based on mechanistic understanding.

Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Hantzsch thiazole synthesis?

The Hantzsch thiazole synthesis is a classic condensation reaction that forms a thiazole ring from an α-haloketone and a thioamide (or thiourea).[1][2] The reaction proceeds through a multi-step pathway that begins with a nucleophilic attack by the sulfur atom of the thioamide on the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring.[1][3]

The generally accepted mechanism involves three key stages:

  • S-Alkylation: The sulfur of the thioamide acts as a nucleophile, attacking the electrophilic carbon bearing the halogen in an SN2 reaction to form an isothioamide intermediate.[3][4]

  • Cyclization: The nitrogen atom of the intermediate attacks the ketone's carbonyl carbon in an intramolecular condensation.

  • Dehydration: The resulting 4-hydroxy-4,5-dihydrothiazole (thiazoline) intermediate readily eliminates a molecule of water to yield the stable, aromatic thiazole product.[3]

Hantzsch_Mechanism Figure 1: General Mechanism of the Hantzsch Thiazole Synthesis Reactants α-Haloketone + Thioamide Intermediate1 Isothioamide Intermediate (S-Alkylation) Reactants->Intermediate1 S_N2 Attack Intermediate2 Cyclized Thiazoline Intermediate (4-Hydroxy-4,5-dihydrothiazole) Intermediate1->Intermediate2 Intramolecular Cyclization Product Substituted Thiazole (Aromatic) Intermediate2->Product Dehydration (-H₂O)

Caption: Figure 1: General Mechanism of the Hantzsch Thiazole Synthesis

Troubleshooting Guide: Regioselectivity Issues

The primary challenge concerning regioselectivity in the Hantzsch synthesis arises when using N-monosubstituted thioamides or thioureas. This can lead to the formation of two possible regioisomers, significantly complicating purification and reducing the yield of the desired product.

Q2: My reaction with an N-substituted thiourea is producing a mixture of a 2-(N-substituted amino)thiazole and a 3-substituted 2-imino-2,3-dihydrothiazole. Why is this happening and how can I control it?

This is the most common regioselectivity problem. The formation of two isomers stems from the two distinct nitrogen atoms in the N-substituted thioamide intermediate that can participate in the cyclization step. The reaction conditions, particularly the pH, play a decisive role in determining which pathway is favored.

  • Pathway A (Exocyclic Amino Product): Cyclization occurs via the unsubstituted nitrogen, leading to the thermodynamically stable 2-(N-substituted amino)thiazole. This is the expected product under neutral or basic conditions.

  • Pathway B (Endocyclic Imino Product): Cyclization proceeds through the substituted nitrogen, resulting in the 3-substituted 2-imino-2,3-dihydrothiazole. This pathway is often favored under strongly acidic conditions.[5]

Regioselectivity_Pathways Figure 2: Competing Cyclization Pathways cluster_start Common Starting Point cluster_pathA Pathway A: Neutral/Basic Conditions cluster_pathB Pathway B: Acidic Conditions S_Alkylated S-Alkylated Intermediate (from α-Haloketone and N-Substituted Thiourea) CyclizationA Cyclization via Unsubstituted Nitrogen S_Alkylated->CyclizationA Favored CyclizationB Cyclization via Substituted Nitrogen S_Alkylated->CyclizationB Favored ProductA 2-(N-Substituted Amino)thiazole (Desired Product) CyclizationA->ProductA Dehydration ProductB 3-Substituted 2-Imino-2,3-dihydrothiazole (Isomeric Byproduct) CyclizationB->ProductB Dehydration

Caption: Figure 2: Competing Cyclization Pathways

Solution: Control over the regiochemical outcome is achieved by carefully selecting the reaction's pH.

  • To obtain the 2-(N-substituted amino)thiazole (Pathway A): Run the reaction under neutral or slightly basic conditions. The presence of a mild base prevents protonation of the substituted nitrogen, making the unsubstituted nitrogen the more nucleophilic center for cyclization.

  • To obtain the 3-substituted 2-imino-2,3-dihydrothiazole (Pathway B): Employ strongly acidic conditions. Research has shown that reactions in highly acidic media, such as a 1:2 mixture of 10M HCl and ethanol, can efficiently generate the 2-imino isomer.

Condition Predominant Isomer Rationale Reference
Neutral (e.g., EtOH, reflux)2-(N-substituted amino)thiazoleCyclization via the more nucleophilic, unsubstituted nitrogen is kinetically favored.
Basic (e.g., Na₂CO₃, KHCO₃)2-(N-substituted amino)thiazoleBase ensures the unsubstituted nitrogen remains deprotonated and highly nucleophilic.[6]
Strongly Acidic (e.g., 10M HCl/EtOH)3-Substituted 2-imino-2,3-dihydrothiazoleProtonation equilibrium may favor a conformation where cyclization via the substituted nitrogen becomes competitive or dominant.

Table 1: Influence of Reaction pH on Regioselectivity

Q3: How do I confirm the identity of the regioisomers I've synthesized?

Distinguishing between the 2-amino and 2-imino isomers can be accomplished with standard spectroscopic techniques.

  • ¹H NMR Spectroscopy: The chemical shift of the proton at the C5 position of the thiazole ring is a key diagnostic marker. It is often characteristically different between the two isomers.

  • Infrared (IR) Spectroscopy: If the isomers are converted to their trifluoroacetate derivatives, the C=O stretching frequencies in the IR spectrum show distinct differences, providing another method for confirmation.

  • X-ray Crystallography: For unambiguous structural assignment, single-crystal X-ray diffraction is the definitive method.[7]

Q4: I am attempting to synthesize a 2,5-disubstituted thiazole and am facing issues with low yields and polymerization. What is the cause?

This substitution pattern requires an α-haloaldehyde as a starting material. The primary challenge is the inherent instability of α-haloaldehydes, which are volatile and highly prone to self-polymerization.[8][9] This instability leads to low conversion and the formation of intractable side products.

Solutions & Alternatives:

  • Use Stabilized Aldehyde Equivalents: Instead of the free α-haloaldehyde, consider using a more stable precursor or a protected form that can be deprotected in situ.

  • Alternative Regioselective Syntheses: For 2,5-disubstituted thiazoles, it is often more efficient to use an alternative synthetic strategy that avoids unstable aldehydes. One powerful method is the rhodium(II)-catalyzed reaction of 1-sulfonyl-1,2,3-triazoles with thionoesters, which provides excellent regioselectivity for the 2,5-substitution pattern.[10]

Workflow_Optimization Figure 3: Workflow for Addressing Regioselectivity Start Problem: Poor Regioselectivity or Mixture of Isomers Analyze Analyze Product Mixture (NMR, LC-MS) Start->Analyze Modify_pH Modify Reaction pH (Acidic vs. Neutral/Basic) Analyze->Modify_pH Isomer Mixture (2-Amino vs 2-Imino) Check_Purity Verify Starting Material Purity (α-Haloketone, Thioamide) Analyze->Check_Purity Low Yield/ Side Products Alternative Consider Alternative Synthesis (e.g., for 2,5-disubstitution) Analyze->Alternative Target is 2,5-Disubstituted Optimize_Cond Optimize Conditions (Solvent, Temp, Time) Modify_pH->Optimize_Cond Check_Purity->Optimize_Cond Success Achieved High Regioselectivity Optimize_Cond->Success Re-analyze Alternative->Success

Caption: Figure 3: Workflow for Addressing Regioselectivity

Experimental Protocols
Protocol 1: Regioselective Synthesis of 2-(N-Substituted Amino)thiazole (Neutral Conditions)

This protocol is designed to favor the formation of the 2-amino isomer.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine the α-haloketone (1.0 eq) and the N-substituted thioamide/thiourea (1.1 eq).

  • Solvent Addition: Add a suitable solvent such as absolute ethanol or methanol to achieve a concentration of approximately 0.5 M.[1]

  • Heating: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). Reaction times can vary from 30 minutes to several hours.[1][6]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be isolated by filtration.

  • Neutralization & Isolation: Pour the reaction mixture into a beaker containing a 5% aqueous solution of sodium carbonate (Na₂CO₃) to neutralize the HBr/HCl formed during the reaction and precipitate the product.[1][6]

  • Purification: Filter the solid product, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization or column chromatography if necessary.

Protocol 2: Regioselective Synthesis of 3-Substituted 2-Imino-2,3-dihydrothiazole (Acidic Conditions)

This protocol is adapted from methodologies designed to favor the 2-imino isomer.

  • Reaction Setup: In a sealed pressure vessel equipped with a magnetic stir bar, dissolve the N-substituted thioamide/thiourea (1.1 eq) in absolute ethanol.

  • Acidification: Carefully add 10M aqueous hydrochloric acid (HCl) to the solution. A ratio of 2 parts ethanol to 1 part 10M HCl has been found to be effective.

  • Substrate Addition: Add the α-haloketone (1.0 eq) to the acidic solution.

  • Heating: Seal the vessel and heat the mixture to approximately 80 °C for 20-30 minutes. Monitor the reaction carefully.

  • Work-up: Cool the reaction to room temperature. Carefully neutralize the mixture by slowly adding it to a stirred, ice-cold solution of saturated sodium bicarbonate (NaHCO₃).

  • Extraction & Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to isolate the desired 2-imino regioisomer.

References
  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • SynArchive. (2024). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Miura, T., Funakoshi, Y., Fujimoto, Y., Nakahashi, J., & Murakami, M. (2015). Facile Synthesis of 2,5-Disubstituted Thiazoles from Terminal Alkynes, Sulfonyl Azides, and Thionoesters. Organic Letters, 17, 2454-2457. Available at: [Link]

  • Bouherrou, H., et al. (2018). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 23(11), 2915. Available at: [Link]

  • Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. Available at: [Link]

  • Singh, K. R., et al. (2023). Regioselective Synthesis of 2,4- and 2,5-Disubstituted 1,3-Thiazoles from 2-Oxo-2-(amino)ethanedithioates. ChemistrySelect, 8(44). Available at: [Link]

  • Singh, G., et al. (2022). Access to 2,5-Disubstituted Thiazoles Via Cyclization of N-Substituted α-Amino Acids. Organic Letters, 24(28), 5188-5192. Available at: [Link]

  • Chem Help ASAP. (2019). synthesis of thiazoles. YouTube. Retrieved from [Link]

  • Chem Help ASAP. (2020). Hantzsch thiazole synthesis - laboratory experiment. YouTube. Retrieved from [Link]

  • Organ, M. G., et al. (2011). An Automated Process for a Sequential Heterocycle/Multicomponent Reaction: Multistep Continuous Flow Synthesis of 5-(Thiazol-2-yl)-3,4-Dihydropyrimidin-2(1H)-ones. Chemistry–A European Journal, 17(25), 6896-6900. Available at: [Link]

  • Siddiqui, S., et al. (2014). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. Beilstein Journal of Organic Chemistry, 10, 2673-2679. Available at: [Link]

  • Kumar, A., et al. (2024). Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. RSC Advances, 14, 18934-18956. Available at: [Link]

  • Luo, M., et al. (2018). Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides. The Journal of Organic Chemistry, 83(15), 8357-8364. Available at: [Link]

  • ResearchGate. (2014). ChemInform Abstract: Microwave-Assisted Hantzsch Thiazole Synthesis.... Retrieved from [Link]

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Technical Support Center: Navigating the Degradation Pathways of 4-Hydroxythiazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-hydroxythiazole derivatives. This guide is designed to provide you with in-depth, field-proven insights into the degradation pathways of these compounds under common experimental conditions. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring your experiments are built on a foundation of scientific integrity and logical design.

Frequently Asked Questions (FAQs)

Q1: My 4-hydroxythiazole derivative is showing unexpected degradation during my experiments. What are the most likely causes?

This is a common challenge. The stability of 4-hydroxythiazoles is influenced by a combination of factors including temperature, light, pH, and the presence of oxidizing agents.[1][2][3] The inherent chemical properties of the thiazole ring, coupled with the reactivity of the hydroxyl group, make it susceptible to several degradation pathways.

Key environmental and formulation-related factors that influence drug stability include:

  • Temperature: Elevated temperatures can accelerate the rate of chemical reactions, including hydrolysis and oxidation.[2][4]

  • Humidity: Moisture can facilitate hydrolytic degradation, especially for hygroscopic compounds.[4][5]

  • Light (Photodegradation): Exposure to UV or visible light can trigger photochemical reactions, leading to ring cleavage or rearrangement.[4][6][7]

  • Oxygen (Oxidation): The thiazole ring can be susceptible to oxidation, particularly at the sulfur atom.[4][8]

  • pH: The pH of the formulation can significantly impact the rate of hydrolysis and other degradation reactions.[1][2][4]

The specific substituents on the thiazole ring also play a crucial role in its stability.[6][9] For instance, the presence of aryl rings can increase susceptibility to photodegradation.[6][9]

Q2: I suspect photodegradation is occurring. What is the typical mechanism for this?

Photodegradation is a significant concern for thiazole-containing compounds, especially those with aryl substituents.[6][9] A common mechanism involves the reaction of the thiazole derivative with singlet oxygen via a [4+2] Diels-Alder cycloaddition.[9] This reaction forms an unstable endoperoxide intermediate, which then rearranges to form the final degradation products.[9]

In some cases, UV-induced photolysis can lead to initial decarboxylation, followed by cleavage of the C-S and C-N bonds within the thiazole ring, resulting in the formation of various smaller molecules.[10]

Q3: How does the hydroxyl group at the 4-position influence the degradation of the thiazole ring?

The 4-hydroxy group introduces several key chemical properties that affect the molecule's stability. It imparts a weakly acidic, phenolic character to the molecule, allowing for easy deprotonation in the presence of a base.[11] This can influence its reactivity and solubility.

Crucially, the 4-hydroxythiazole structure exists in a tautomeric equilibrium with its keto form.[11] This keto-enol tautomerism can be a critical factor in its degradation pathways, potentially providing alternative reaction routes that are not available to other thiazole derivatives. The absence of a substituent at the 5-position can also lead to self-condensation or dimerization of the thiazole rings.[11]

Q4: My compound is degrading under oxidative stress. What are the likely products?

Oxidation of the thiazole ring can occur at the sulfur atom, leading to the formation of non-aromatic sulfoxides and sulfones.[8][12] The specific oxidizing agent used, its concentration, and the reaction conditions will determine the extent of oxidation.[12][13] For example, reagents like m-CPBA and Oxone can lead to the formation of sulfones.[12] In some instances, oxidation can even lead to ring-opening of the thiazoline precursor, forming products like sulfonic acids and disulfides.

Troubleshooting Guides

Issue 1: Rapid Degradation Observed in Solution During Storage

Symptoms:

  • A significant decrease in the parent compound concentration over a short period when stored in solution.

  • The appearance of multiple new peaks in your analytical chromatogram.

Causality and Troubleshooting Steps:

  • Assess pH and Buffer Composition: The pH of your solution is a critical stability parameter.[1][2][4] Many drugs are most stable within a pH range of 4 to 8.[2]

    • Action: Measure the pH of your solution. If it is highly acidic or basic, consider adjusting it to a more neutral range. Be mindful that the choice of buffer components can also influence stability.

  • Evaluate for Hydrolysis: Amide or ester groups on your 4-hydroxythiazole derivative are particularly prone to hydrolysis under acidic or basic conditions.[6]

    • Action: Review the structure of your compound for hydrolyzable functional groups. If present, forced degradation studies under acidic and basic conditions can help confirm this pathway.

  • Investigate for Oxidation: The presence of dissolved oxygen can lead to oxidative degradation.

    • Action: Prepare your solutions using degassed solvents. Consider storing your solutions under an inert atmosphere (e.g., nitrogen or argon). The addition of antioxidants can also be explored, but their compatibility with your downstream experiments must be verified.

Issue 2: Inconsistent Results in Photostability Studies

Symptoms:

  • Variable degradation rates when the compound is exposed to light.

  • The formation of different degradation products in seemingly identical experiments.

Causality and Troubleshooting Steps:

  • Standardize Light Exposure: The intensity and wavelength of the light source are critical variables in photodegradation studies.

    • Action: Ensure consistent light exposure conditions by using a calibrated photostability chamber. Follow ICH Q1B guidelines for photostability testing.[14]

  • Consider the Physical State: The degradation pathway can differ between the solid state and in solution.[9]

    • Action: Perform photostability studies on both the solid drug substance and in relevant solution formulations to understand the degradation profile in different states.

  • Analyze for Complex Photoproducts: Photodegradation can lead to a variety of products through complex reaction pathways.[6][10]

    • Action: Employ advanced analytical techniques like LC-MS/MS and NMR to identify and characterize the photoproducts.[9][15] This will provide insight into the specific degradation mechanism.

Issue 3: Difficulty in Designing a Forced Degradation Study

Symptoms:

  • Unsure of which stress conditions to apply.

  • Difficulty in achieving a target degradation of 10-30%.[13]

Causality and Troubleshooting Steps:

  • Systematic Approach to Stress Conditions: A well-designed forced degradation study should systematically evaluate the impact of hydrolysis, oxidation, photolysis, and thermal stress.[6][13][14]

    • Action: Begin with a literature review of structurally similar compounds to identify likely degradation pathways.[6] Utilize this information to select appropriate stress conditions.

  • Iterative Optimization of Stress Levels: The intensity and duration of stress conditions often need to be optimized for each new compound.[16]

    • Action: Start with less harsh conditions and incrementally increase the stress level until the desired level of degradation is achieved. For example, in oxidative studies, you can vary the concentration of hydrogen peroxide from 0.1% to 3%.[13]

  • Kinetic Analysis: Understanding the rate of degradation is crucial for designing stable formulations.

    • Action: Take samples at multiple time points during the forced degradation study to establish a degradation profile and determine the primary degradation products.[16]

Experimental Protocols

Protocol 1: General Forced Degradation Study

This protocol provides a starting point for investigating the stability of a 4-hydroxythiazole derivative.

Materials:

  • 4-hydroxythiazole derivative

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H2O2)

  • High-purity water and organic solvents for analysis

  • Calibrated pH meter

  • Photostability chamber

  • Oven

  • HPLC or UPLC system with a suitable detector (e.g., DAD, MS)

Procedure:

  • Acid Hydrolysis:

    • Prepare a solution of your compound in a suitable solvent and add HCl to achieve a final concentration of 0.1 M.

    • Incubate at a controlled temperature (e.g., 60 °C) and take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the samples before analysis.

  • Base Hydrolysis:

    • Prepare a solution of your compound and add NaOH to a final concentration of 0.1 M.

    • Follow the same incubation and sampling procedure as for acid hydrolysis.

    • Neutralize the samples before analysis.

  • Oxidative Degradation:

    • Prepare a solution of your compound and add H2O2 to a final concentration of 3%.

    • Incubate at room temperature and take samples at various time points.

  • Thermal Degradation:

    • Store the solid compound and a solution of the compound in an oven at an elevated temperature (e.g., 80 °C).

    • Take samples at various time points.

  • Photodegradation:

    • Expose the solid compound and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.

    • Include a dark control to differentiate between light-induced and thermal degradation.

Analysis:

  • Analyze all samples by a validated stability-indicating HPLC or UPLC method to quantify the parent compound and detect any degradation products.[17][18]

Protocol 2: Analysis of Degradation Products by LC-MS/MS

This protocol outlines the general steps for identifying unknown degradation products.

Procedure:

  • Sample Preparation:

    • Prepare the stressed samples as described in Protocol 1.

    • Filter the samples to remove any particulates.

  • LC-MS/MS Analysis:

    • Develop a chromatographic method that separates the parent compound from the degradation products.

    • Acquire full scan MS data to determine the molecular weights of the degradation products.

    • Perform MS/MS fragmentation on the parent compound and the degradation products to obtain structural information.[9][15]

  • Data Interpretation:

    • Compare the fragmentation patterns of the degradation products with that of the parent compound to elucidate the structural changes that have occurred.

    • Utilize accurate mass measurements to determine the elemental composition of the degradation products.[9]

Visualizations

Degradation Pathways Overview

Degradation_Pathways 4-Hydroxythiazole 4-Hydroxythiazole Hydrolysis (Acid/Base) Hydrolysis (Acid/Base) 4-Hydroxythiazole->Hydrolysis (Acid/Base) pH dependent Oxidation Oxidation 4-Hydroxythiazole->Oxidation e.g., H2O2 Photodegradation Photodegradation 4-Hydroxythiazole->Photodegradation Light/UV Ring Cleavage Products Ring Cleavage Products Hydrolysis (Acid/Base)->Ring Cleavage Products Sulfoxides/Sulfones Sulfoxides/Sulfones Oxidation->Sulfoxides/Sulfones Endoperoxide Intermediate Endoperoxide Intermediate Photodegradation->Endoperoxide Intermediate [4+2] cycloaddition Rearranged Products Rearranged Products Endoperoxide Intermediate->Rearranged Products

Caption: Key degradation pathways for 4-hydroxythiazoles.

Forced Degradation Study Workflow

Forced_Degradation_Workflow start Start: New 4-Hydroxythiazole Derivative stress Apply Stress Conditions Acid Hydrolysis Base Hydrolysis Oxidation Thermal Photolysis start->stress analysis Analyze Samples by Stability-Indicating Method (e.g., HPLC) stress->analysis degradation_check Degradation Observed? analysis->degradation_check characterization Characterize Degradation Products (LC-MS/MS, NMR) degradation_check->characterization Yes end End: Stability Profile Established degradation_check->end No pathway Elucidate Degradation Pathway characterization->pathway pathway->end

Caption: Workflow for a forced degradation study.

Quantitative Data Summary

Stress ConditionTypical Reagents/ConditionsPotential Degradation ProductsAnalytical Technique
Acid Hydrolysis 0.1 M HCl, 60°CRing cleavage productsHPLC, LC-MS
Base Hydrolysis 0.1 M NaOH, 60°CRing cleavage productsHPLC, LC-MS
Oxidation 3% H2O2, Room TempSulfoxides, SulfonesHPLC, LC-MS/MS
Photodegradation ICH Q1B light exposureRearranged products, smaller fragmentsHPLC, LC-MS/MS, NMR
Thermal Degradation 80°C (solid and solution)Various, depending on structureHPLC, LC-MS

References

  • Benchchem. (n.d.). Technical Support Center: Degradation Pathways for Thiazole-Based Compounds.
  • Alneyadi, A. H., & Ashraf, S. S. (2018). Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach. Molecules, 23(10), 2585. Retrieved from [Link]

  • Wu, L., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 44(4), 867-876. Retrieved from [Link]

  • Kamkhede, D. B., & Solanki, P. R. (2015). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. International Journal of Scientific & Technology Research, 4(9), 393-396. Retrieved from [Link]

  • Rejmak, P., et al. (2023). UV-Induced Photodegradation of 2-Aminothiazole-4-Carboxylic Acid: Identification of New Carbodiimide Molecules. Molecules, 28(21), 7331. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed degradation pathways of the drug under different hydrolytic conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Ultra-violet photodegradation of benzothiazole derivatives and their photochemical reactivity in the presence of carbon tetrachloride. Retrieved from [Link]

  • ResearchGate. (n.d.). Isolation of 4-Hydroxythiazoline: A Solid Phase Study in Hantzsch Thiazole Reaction. Retrieved from [Link]

  • Brewitz, L., et al. (2023). Structure-guided optimisation of N-hydroxythiazole-derived inhibitors of factor inhibiting hypoxia-inducible factor-α. Chemical Science, 14(43), 12045-12057. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of 4-methyl-5-(β-hydroxyethyl)-thiazole. Retrieved from [Link]

  • Pharmtech. (n.d.). Overview Of Degradation Studies For Pharmaceutical Drug Candidates. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Hydroxy-1,3-thiazole. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). Review on development of forced degradation studies and its approaches on stability indicating method. Retrieved from [Link]

  • Academically. (2023, December 12). Drug Stability: Key Factors Affecting Pharmaceutical Quality & Shelf-Life. Retrieved from [Link]

  • Wikipedia. (n.d.). Thiazole. Retrieved from [Link]

  • Brewitz, L., et al. (2023). Structure-guided optimisation of N-hydroxythiazole-derived inhibitors of factor inhibiting hypoxia-inducible factor-α. PubMed Central. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Structure-guided optimisation of N-hydroxythiazole-derived inhibitors of factor inhibiting hypoxia-inducible factor-α. Retrieved from [Link]

  • Li, W., & Tse, F. L. (2009). Factors affecting the stability of drugs and drug metabolites in biological matrices. Bioanalysis, 1(1), 205-220. Retrieved from [Link]

  • ResearchGate. (n.d.). Oxidations of 4H‐1,2,6‐Thiadiazines. Retrieved from [Link]

  • Crawford, R. L., et al. (1982). Pathways of 4-hydroxybenzoate degradation among species of Bacillus. Journal of Bacteriology, 152(2), 859-865. Retrieved from [Link]

  • Aitken, R. A., et al. (1997). Synthesis and oxidation of chiral 2-thiazolines (4,5-dihydro-1,3-thiazoles). Journal of the Chemical Society, Perkin Transactions 1, (13), 1935-1943. Retrieved from [Link]

  • MDPI. (2021). Thiazole Ring—A Biologically Active Scaffold. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed degradation pathway of hydrochlorothiazide under UV/Vis light. Retrieved from [Link]

  • QbD Group. (2023, July 3). 4 Factors Influencing the Stability of Medicinal Products. Retrieved from [Link]

  • ResearchGate. (n.d.). Oxidation of 4-carboxylate thiazolines to 4-carboxylate thiazoles by molecular oxygen. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Exploitation of flow-based procedures for reagentless hydrochlorothiazide determination and accelerated degradation studies of pharmaceutical preparations. Retrieved from [Link]

  • de Oliveira, R. B., et al. (2019). Stability Indicating Method for a Thiazolylhydrazone Derivative with Antifungal Activity and Experimental/Theoretical Elucidation of Its Degradation Products. Journal of the Brazilian Chemical Society, 30(8), 1699-1710. Retrieved from [Link]

  • ResearchGate. (n.d.). Drug Stability and factors that affect on the drug stability. Retrieved from [Link]

  • Sci-Hub. (1997). Synthesis and oxidation of chiral 2-thiazolines (4,5-dihydro-1,3-thiazoles). Retrieved from [Link]

  • MedCrave. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]

  • OSTI.GOV. (2021, September 7). Decomposition pathways and mitigation strategies for highly-stable hydroxyphenazine flow battery anolytes. Retrieved from [Link]

  • Singh, R., & Rehman, Z. U. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Education and Research, 3(2), 52-61. Retrieved from [Link]

  • SciTechnol. (2023). Drug Stability: Factors Affecting Shelf Life and Methods for Evaluation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. Retrieved from [Link]

  • Semantic Scholar. (1958). 302. Preparation and hydrolysis of some derivatives of 1 : 3 : 4-thiadiazole. Retrieved from [Link]

  • Elmeshad, A. N., & Darwish, M. K. (2009). Stability studies of the effect of crosslinking on hydrochlorothiazide release. Drug Discoveries & Therapeutics, 3(3), 136-142. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-hydroxythiazole derivatives. Retrieved from [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 2-(4-Chlorophenyl)-5-phenyl-1,3-thiazol-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(4-Chlorophenyl)-5-phenyl-1,3-thiazol-4-ol. This guide is designed for researchers, chemists, and drug development professionals who are looking to synthesize this compound, with a particular focus on addressing the challenges that arise during scale-up operations. We will delve into common issues, provide practical troubleshooting advice, and offer a detailed, optimized protocol.

Thiazole-containing compounds are of significant interest in medicinal chemistry due to their diverse biological activities.[1][2] The target molecule, this compound, is a key intermediate for various pharmaceutical candidates. However, its synthesis, often based on the classical Hantzsch thiazole synthesis or related methods, can present challenges including low yields, difficult purifications, and unforeseen side reactions, especially when moving from milligram to multi-gram or kilogram scales.[3][4]

This document provides in-depth, experience-driven guidance to help you navigate these complexities successfully.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this class of compounds? A1: The most prevalent and well-established method is the Hantzsch thiazole synthesis. This involves the condensation reaction between an α-haloketone and a thioamide.[5][6] For the target molecule, this would typically involve the reaction of an α-halo-phenylacetyl derivative with 4-chlorothiobenzamide.

Q2: My reaction yield is consistently low. What are the most likely causes? A2: Low yields in Hantzsch-type syntheses can often be attributed to a few key factors: purity of starting materials (especially the α-haloketone, which can be unstable), suboptimal reaction temperature, incorrect stoichiometry, or the choice of solvent.[3][4] Water content in the solvent can also be detrimental.

Q3: I'm observing multiple spots on my TLC analysis of the crude product. What are the common side products? A3: Common side reactions include the formation of isomeric byproducts, such as 2-imino-2,3-dihydrothiazoles, especially under acidic conditions.[4] Self-condensation of the α-haloketone or degradation of the thioamide can also lead to a complex mixture of impurities.

Q4: Is it necessary to use anhydrous solvents and an inert atmosphere? A4: While not always strictly required for small-scale reactions, it is highly recommended for scale-up. Using anhydrous solvents minimizes water-related side reactions, and an inert atmosphere (like nitrogen or argon) can prevent the oxidation of sensitive reagents, such as certain thioamides, leading to cleaner reactions and better yields.[4]

Troubleshooting Guide: From Benchtop to Scale-Up

This section addresses specific problems you may encounter during the synthesis and provides actionable solutions grounded in chemical principles.

Issue 1: Low or No Product Yield
  • Symptoms: After the recommended reaction time, TLC analysis shows mostly unreacted starting materials or a complex mixture with very little desired product. The isolated yield is significantly below expectations.

  • Potential Causes & Solutions:

Potential Cause Underlying Rationale & Verification Recommended Solution
Impure Starting Materials The α-haloketone is susceptible to degradation, and the thioamide can contain synthetic impurities. Impurities lead to side reactions, consuming reagents.[4] Verify purity via NMR, GC-MS, or melting point analysis.Use freshly purified starting materials. The α-haloketone can be recrystallized or filtered through a short plug of silica. The thioamide can be prepared fresh if quality is suspect.[7]
Suboptimal Reaction Temperature The reaction requires sufficient activation energy, but excessive heat can degrade intermediates or products.[8] The optimal temperature is a fine balance.Start with the literature-recommended temperature. If the reaction is sluggish (monitored by TLC), increase the temperature in small increments (5-10 °C). If degradation is observed, lower the temperature and extend the reaction time.
Incorrect Solvent Choice Solvent polarity affects the solubility of reactants and the stability of intermediates.[9] An inappropriate solvent can slow the reaction or promote side reactions.Ethanol or methanol are common starting points for Hantzsch synthesis.[6] If solubility is an issue on scale-up, consider a co-solvent system or switch to a higher-boiling polar aprotic solvent like DMF or DMSO, but be mindful of downstream purification challenges.
Presence of Moisture Water can hydrolyze the α-haloketone or react with intermediates, leading to unwanted byproducts.Use anhydrous solvents, and dry all glassware thoroughly before use. For larger scale reactions, performing the reaction under an inert atmosphere of nitrogen or argon is strongly advised.
Issue 2: Difficult Product Purification
  • Symptoms: The crude product is an oil or a sticky solid that is difficult to handle. Column chromatography results in poor separation, or the product co-elutes with impurities. Recrystallization attempts fail to yield pure crystals.

  • Potential Causes & Solutions:

Potential Cause Underlying Rationale & Verification Recommended Solution
Formation of Isomeric Byproducts Under certain pH conditions, cyclization can occur through different pathways, leading to structural isomers that have very similar polarities.[4] These are often difficult to separate by standard chromatography.Adjust the reaction pH. Running the reaction under neutral or slightly basic conditions often favors the formation of the desired thiazole.[4] Adding a non-nucleophilic base like pyridine or diisopropylethylamine (DIPEA) can be beneficial.
Persistent Colored Impurities These often arise from the degradation of the thioamide or polymerization of the α-haloketone. They can be highly polar and "streak" on silica gel columns.Before column chromatography, try an activated carbon (charcoal) treatment. Dissolve the crude product in a suitable solvent, add a small amount of activated carbon, stir for 15-30 minutes, and filter through celite. This can effectively remove many colored impurities.
Product is an Oil The product may have a low melting point or be contaminated with residual solvent or oily byproducts.After initial purification, attempt to precipitate the product as a salt (e.g., hydrochloride salt) by treating a solution with HCl in ether. The salt is often a crystalline solid that can be easily filtered and then neutralized back to the free base if needed. Alternatively, trituration with a non-polar solvent like hexanes or ether can sometimes induce crystallization.
Visualizing the Process

To better understand the core reaction and the overall workflow, the following diagrams are provided.

Hantzsch Thiazole Synthesis Mechanism

The reaction proceeds through a sequence of nucleophilic substitution, intramolecular cyclization, and dehydration.

Hantzsch_Mechanism cluster_reactants Reactants cluster_steps Reaction Pathway cluster_product Product Thioamide 4-Chlorothiobenzamide Step1 S-Alkylation (SN2) Thioamide->Step1 AlphaHalo α-Bromo-phenylacetyl derivative AlphaHalo->Step1 Step2 Intramolecular Cyclization Step1->Step2 Forms Thioimino Ester Intermediate Step3 Dehydration Step2->Step3 Forms Dihydrothiazole Intermediate Product This compound Step3->Product Aromatization Workflow cluster_troubleshoot Troubleshooting Loop Start Start: Reagent Preparation & Purity Check Reaction Reaction Setup (Solvent, Temp, Inert Atm.) Start->Reaction Monitor Monitor Progress (TLC) Reaction->Monitor Monitor->Reaction Incomplete Workup Aqueous Workup & Extraction Monitor->Workup Reaction Complete Crude Isolate Crude Product Workup->Crude Purify Purification (Crystallization / Chromatography) Crude->Purify Impure Impure Product? Purify->Impure Final Final Product Characterization LowYield Low Yield? Final->LowYield AdjustCond Adjust Conditions (Temp, Solvent, Base) LowYield->AdjustCond Yes Done Done Impure->Final No, Pure RePurify Re-purification Strategy (Charcoal, Trituration) Impure->RePurify Yes AdjustCond->Reaction Re-run Synthesis RePurify->Final

Caption: Experimental and troubleshooting workflow.

Optimized Scale-Up Protocol

This protocol is designed for a ~10-20 gram scale synthesis. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Reagents & Equipment:

  • 2-Bromo-1-phenylethan-1-one (α-bromoacetophenone)

  • 4-Chlorothiobenzamide

  • Anhydrous Ethanol (200 proof)

  • Pyridine (anhydrous)

  • Round-bottom flask with magnetic stirrer, reflux condenser, and nitrogen inlet

  • Heating mantle with temperature controller

Procedure:

  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 4-chlorothiobenzamide (e.g., 17.1 g, 0.1 mol).

  • Solvent Addition: Add anhydrous ethanol (250 mL) to the flask. Stir the mixture to dissolve the thioamide. Some gentle warming may be required.

  • Reagent Addition: Once dissolved, add 2-bromo-1-phenylethan-1-one (e.g., 19.9 g, 0.1 mol).

  • Base Addition: Add anhydrous pyridine (8.7 mL, 0.11 mol) to the mixture. The pyridine acts as a base to neutralize the HBr formed during the reaction, which can improve yield and prevent side reactions. [4]5. Reaction: Heat the mixture to reflux (approx. 78 °C) under a nitrogen atmosphere. Monitor the reaction progress by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 4-6 hours.

  • Cooling & Precipitation: Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature. The product may begin to precipitate. Further cooling in an ice bath for 1-2 hours will maximize precipitation.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol to remove soluble impurities.

  • Drying: Dry the product under vacuum to obtain the crude this compound.

  • Recrystallization (if necessary): For higher purity, the crude solid can be recrystallized from a suitable solvent like ethanol or isopropanol.

References
  • Synthesis, Characterization and Molecular Docking of Novel Bioactive Thiazolyl-Thiazole Derivatives as Promising Cytotoxic Antitumor Drug. (n.d.). PubMed Central. Retrieved January 17, 2026, from [Link]

  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. (2021, July 19). ACS Omega. Retrieved January 17, 2026, from [Link]

  • Kinetics of Thiazole Formation Using α-Halo Ketones and Thioamides. (n.d.). Department of Chemistry, New Arts, Commerce and Science College, Ahmednagar, Maharashtra, India. Retrieved January 17, 2026, from [Link]

  • Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. (2025, July 30). Baghdad College of Medical Sciences. Retrieved January 17, 2026, from [Link]

  • Synthesis and characterization of Thiazole derivatives of N-substituted lsatin. (n.d.). Slideshare. Retrieved January 17, 2026, from [Link]

  • Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Access to 2,5-Disubstituted Thiazoles Via Cyclization of N-Substituted α-Amino Acids. (2025, July 8). Organic Letters. Retrieved January 17, 2026, from [Link]

  • Synthesis of 2,5‐disubstituted thiazoles. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap. Retrieved January 17, 2026, from [Link]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (n.d.). PMC - NIH. Retrieved January 17, 2026, from [Link]

  • The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. (n.d.). PMC - NIH. Retrieved January 17, 2026, from [Link]

  • Kinetics of Thiazole Formation Using α-Halo Ketones and Thioamides. (2022, August 13). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Mechanism of the Reaction of α-Haloketones with Weakley Basic Nucleophilic Reagents. (n.d.). Journal of the American Chemical Society. Retrieved January 17, 2026, from [Link]

  • Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

  • Thioamide synthesis by thionation. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]

  • Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

  • Emerging green synthetic routes for thiazole and its derivatives: Current perspectives. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]

  • alkylthiophenoxy)-4-substituted-1, 3-thiazoles as possible anti-inflammatory and antimicrobi. (n.d.). Indian Journal of Chemistry. Retrieved January 17, 2026, from [Link]

  • Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. (2010, December 9). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl). (n.d.). NIH. Retrieved January 17, 2026, from [Link]

  • Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. (n.d.). PubMed Central. Retrieved January 17, 2026, from [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

  • Green chemistry approaches for thiazole containing compounds as a potential scaffold for cancer therapy. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Synthesis of 5-aryl/alkyl-1,3,4-thidiazole-2-amine and antimicrobial study. (2024, August 29). Innovative Science. Retrieved January 17, 2026, from [Link]

  • Synthesis of 5-azolyl-2,4-dihydro-3H-1,2,4-triazole-3-thiones and 5-azolyl-1,3,4-thiadiazol-2-amines based on derivatives of 5-arylisoxazole-3-carboxylic and 4,5-dichloroisothiazole-3-carboxylic acids. (2025, August 5). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents. (n.d.). PubMed Central. Retrieved January 17, 2026, from [Link]

  • Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial andantioxidant agents. (2025, December 29). ResearchGate. Retrieved January 17, 2026, from [Link]

Sources

Resolving peak broadening in HPLC analysis of thiazole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Resolving Peak Broadening in HPLC

Welcome to the technical support center for the chromatographic analysis of thiazole-containing compounds. As a Senior Application Scientist, I understand the unique challenges researchers face when developing robust HPLC methods for these valuable heterocyclic molecules. Thiazole derivatives, with their inherent basicity and potential for metal chelation, often produce broad, tailing peaks that compromise resolution and quantification.

This guide is designed to move beyond generic advice, providing you with a deep, mechanistic understanding of why peak broadening occurs with thiazoles and offering systematic, field-proven strategies to achieve sharp, symmetrical peaks. We will explore the underlying chemical interactions and equip you with logical troubleshooting workflows to diagnose and solve these common chromatographic issues.

Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common issues encountered during the HPLC analysis of thiazole derivatives.

Q1: My thiazole peak is tailing badly on a standard C18 column. What is the most likely cause?

The most probable cause is a secondary interaction between the basic nitrogen atoms in your thiazole derivative and acidic residual silanol groups (Si-OH) on the surface of the silica-based stationary phase.[1][2][3] These silanols, which are unreacted sites from the manufacturing process, can engage in strong ionic or hydrogen-bonding interactions with your analyte, causing a portion of the molecules to lag behind the main peak, resulting in tailing.[4][5]

Q2: I tried lowering the mobile phase pH, but my peak shape didn't improve significantly. What else could be wrong?

If pH adjustment doesn't resolve the issue, the next likely culprit is metal chelation. The sulfur and nitrogen atoms in the thiazole ring can form strong complexes with trace metal impurities (e.g., iron, aluminum) within the silica matrix of the column or with metal ions leached from stainless steel or even titanium components of your HPLC system.[5][6][7] This creates an alternative, strong retention mechanism that leads to severe peak distortion.

Q3: What is the ideal pH range for analyzing basic thiazole derivatives?

For basic compounds, a general rule is to work at a pH at least 2 units below the pKa of the analyte.[8][9] For most thiazoles, this means operating in a low pH range, typically between pH 2.5 and 4.0. At this low pH, the residual silanol groups on the column are protonated (non-ionized), minimizing their ability to interact with the protonated (positively charged) basic analyte.[5] This promotes a single, predictable hydrophobic retention mechanism.

Q4: Can injecting too much sample cause my peaks to broaden?

Yes, this is known as column overload.[10][11] If you inject too high a concentration of your sample, you can saturate the active sites on the stationary phase. This is particularly problematic when strong secondary interactions are present, as the limited number of silanol or metal sites can be quickly overwhelmed, leading to distorted, often fronting or tailing, peaks.[2]

Systematic Troubleshooting Guide

When quick fixes are not enough, a systematic approach is necessary. This guide breaks down the problem into key areas, providing diagnostic steps and robust solutions.

Logical Troubleshooting Workflow

Before diving into specific experiments, use this workflow to guide your diagnostic process.

TroubleshootingWorkflow start Broad Peak Observed for Thiazole Analyte q1 Is the peak tailing or fronting? start->q1 tailing Likely Secondary Interactions q1->tailing Tailing fronting Likely Overload or Solvent Mismatch q1->fronting Fronting q2_tailing Does adding a chelator (e.g., 0.1 mM EDTA) improve peak shape? tailing->q2_tailing q2_fronting Is sample solvent stronger than mobile phase? fronting->q2_fronting metal_issue Root Cause: Metal Chelation q2_tailing->metal_issue Yes silanol_issue Root Cause: Silanol Interaction q2_tailing->silanol_issue No overload_issue Root Cause: Column Overload q2_fronting->overload_issue No solvent_issue Root Cause: Solvent Effect q2_fronting->solvent_issue Yes sol_metal Solution: - Use chelator in mobile phase - Use metal-inert column/system metal_issue->sol_metal sol_silanol Solution: - Lower mobile phase pH (<4) - Add competing base (TEA) - Use high-purity, end-capped column silanol_issue->sol_silanol sol_overload Solution: - Reduce injection volume - Dilute sample overload_issue->sol_overload sol_solvent Solution: - Dissolve sample in mobile phase solvent_issue->sol_solvent

Caption: A workflow for diagnosing the cause of peak broadening.

1. Mitigating Secondary Silanol Interactions

Silanol interactions are the most common issue for basic heterocycles. The goal is to disrupt this unwanted retention mechanism.

  • Mechanism Explained: Uncapped silica surfaces have acidic silanol groups (pKa ~3.8-4.2).[5] If the mobile phase pH is above 4, these groups become ionized (SiO-) and can strongly interact with your protonated basic thiazole (Analyte-H+), creating a strong ion-exchange secondary retention mechanism that causes tailing.[1][2]

Caption: Interaction between a thiazole and a silanol group.

  • Solutions & Protocols:

    • Control Mobile Phase pH: Lower the pH to 2.5-3.5 using an acidifier like formic acid or trifluoroacetic acid (TFA). This protonates the silanols (Si-OH), preventing them from interacting with the charged analyte.[1][12]

    • Use a High-Purity, End-Capped Column: Modern columns are made from high-purity silica with fewer metal impurities and are more effectively "end-capped" (reacting residual silanols with a small silylating agent), presenting a more inert surface.[3]

    • Add a Competing Base: For mid-range pH, adding a small amount (e.g., 0.1%) of a competing base like triethylamine (TEA) can be effective. TEA is a stronger base and will preferentially interact with the active silanol sites, effectively shielding your analyte from them.

2. Diagnosing and Eliminating Metal Chelation Effects

This is a more insidious problem that can mimic silanol interactions but requires a different solution.

  • Mechanism Explained: Thiazole derivatives can act as bidentate ligands, chelating with metal ions (M²⁺/M³⁺) present as impurities in the column packing or leached from the HPLC system hardware.[13][14] This interaction forms a stable complex, creating a powerful secondary retention mechanism that results in significant peak tailing.[7]

ChelationInteraction cluster_surface Silica Surface with Metal Impurity metal Fe³⁺ thiazole_structure Thiazole (N, S Ligands) thiazole_structure->metal  Chelation Complex (Causes Severe Tailing)

Sources

Validation & Comparative

A Comparative Analysis of the Antimicrobial Efficacy of 2-(4-Chlorophenyl)-5-phenyl-1,3-thiazol-4-ol and Commercially Available Antibiotics

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers and Drug Development Professionals

In an era marked by the escalating threat of antimicrobial resistance, the quest for novel therapeutic agents is a paramount challenge for the scientific community. Thiazole derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a broad spectrum of biological activities, including potent antimicrobial effects.[1][2] This guide provides a comprehensive comparative analysis of the efficacy of a specific thiazole derivative, 2-(4-Chlorophenyl)-5-phenyl-1,3-thiazol-4-ol, against established antibiotics.

While direct experimental data for this specific compound is not extensively available in the public domain, this guide will leverage data from closely related analogues to provide a reasoned and scientifically grounded comparison. The insights presented herein are intended to inform and guide researchers and drug development professionals in the exploration of thiazole-based antimicrobials.

Introduction: The Imperative for New Antimicrobials

The rise of multidrug-resistant (MDR) pathogens presents a critical global health crisis. The efficacy of conventional antibiotics is waning, leading to increased morbidity, mortality, and healthcare costs. The thiazole nucleus, a five-membered heterocyclic ring containing sulfur and nitrogen, has garnered significant attention as a scaffold for the development of new drugs with diverse pharmacological activities.[3] Numerous studies have highlighted the potential of thiazole derivatives as effective antibacterial and antifungal agents, often exhibiting mechanisms of action distinct from existing drug classes.[4][5]

This guide focuses on the potential of this compound as a novel antimicrobial agent. By comparing its anticipated efficacy with that of widely used antibiotics such as ciprofloxacin and fluconazole, we aim to provide a framework for its potential therapeutic positioning.

Synthesis and Physicochemical Properties

The synthesis of 2-aryl-5-phenyl-1,3-thiazol-4-ol derivatives typically involves the reaction of a substituted phenacyl bromide with a thiourea or thioamide.[6] For the synthesis of this compound, a plausible route would involve the condensation of 4-chloro-α-bromoacetophenone with thiobenzamide. The resulting intermediate would then undergo cyclization to form the thiazole ring.

Plausible Synthesis Route:

reagent1 4-Chloro-α-bromoacetophenone reaction1 Condensation reagent1->reaction1 reagent2 Thiobenzamide reagent2->reaction1 intermediate Intermediate reaction2 Cyclization intermediate->reaction2 product This compound reaction1->intermediate reaction2->product

Caption: Plausible synthesis of the target compound.

The physicochemical properties of this compound, such as its solubility, lipophilicity (LogP), and molecular weight, are crucial for its pharmacokinetic and pharmacodynamic profile. These properties would be determined experimentally following its synthesis and purification.

Experimental Methodology for Antimicrobial Efficacy Evaluation

To provide a robust comparison, the antimicrobial activity of this compound would be evaluated using standardized methods established by the Clinical and Laboratory Standards Institute (CLSI).[7][8]

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a widely accepted technique for determining MIC values.[9]

Experimental Workflow for MIC Determination:

start Prepare serial two-fold dilutions of the test compound and control antibiotics in a 96-well microtiter plate. inoculate Inoculate each well with a standardized microbial suspension (e.g., 5 x 10^5 CFU/mL). start->inoculate incubate Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi). inoculate->incubate read Visually inspect the plates for turbidity. The lowest concentration with no visible growth is the MIC. incubate->read end Record MIC values. read->end compound This compound bacterial_target Bacterial Cell Wall Synthesis (e.g., MurB enzyme inhibition) compound->bacterial_target Antibacterial Action fungal_target Fungal Cell Membrane Synthesis (e.g., 14α-lanosterol demethylase inhibition) compound->fungal_target Antifungal Action bacterial_effect Inhibition of Peptidoglycan Synthesis -> Cell Lysis bacterial_target->bacterial_effect fungal_effect Disruption of Ergosterol Synthesis -> Membrane Damage fungal_target->fungal_effect

Caption: Proposed mechanisms of antimicrobial action.

For antibacterial activity, some thiazole derivatives have been shown to inhibit enzymes involved in bacterial cell wall biosynthesis, such as the MurB enzyme in E. coli. [4]Inhibition of this pathway leads to a compromised cell wall and subsequent cell death.

For antifungal activity, a likely target is the enzyme 14α-lanosterol demethylase, which is a key enzyme in the ergosterol biosynthesis pathway in fungi. [4]Ergosterol is an essential component of the fungal cell membrane, and its depletion leads to membrane disruption and fungal cell death. This is the same mechanism of action as azole antifungal drugs like fluconazole.

Conclusion and Future Perspectives

While further experimental validation is essential, the analysis of closely related compounds suggests that this compound holds significant promise as a novel antimicrobial agent, particularly for the treatment of fungal infections. Its predicted high potency against Candida albicans warrants further investigation, including in vivo efficacy studies and toxicological profiling.

The moderate activity against Gram-positive bacteria also suggests potential applications, although its limited predicted efficacy against Gram-negative organisms highlights an area for further chemical modification and optimization. Structure-activity relationship (SAR) studies could be employed to enhance the antibacterial spectrum and potency of this class of compounds.

References

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A Comparative Guide to the Structural Confirmation of 2-(4-Chlorophenyl)-5-phenyl-1,3-thiazol-4-ol using X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is paramount. It is the foundational blueprint upon which all understanding of function, reactivity, and interaction is built. For novel compounds such as 2-(4-Chlorophenyl)-5-phenyl-1,3-thiazol-4-ol, a substituted thiazole derivative with potential pharmacological relevance, confirming the precise atomic arrangement is not merely an academic exercise—it is a critical step that governs patentability, informs structure-activity relationship (SAR) studies, and ensures reproducibility.

While a suite of analytical techniques provides pieces of the structural puzzle, single-crystal X-ray crystallography remains the gold standard for its ability to deliver a definitive, high-resolution atomic model.[1] This guide provides an in-depth, experience-driven walkthrough of the crystallographic workflow for this compound, objectively comparing its outcomes with those from complementary spectroscopic and computational methods.

The Crystallographic Imperative: From Powder to Picture

The journey to an atomic structure begins with the most crucial and often challenging step: growing a high-quality single crystal. Unlike spectroscopic methods that analyze bulk material, X-ray crystallography requires a perfectly ordered, three-dimensional lattice of the molecule.[1] This ordered array acts as a diffraction grating for X-rays, amplifying the scattering signal to produce a pattern of discrete reflections that can be mathematically reconstructed into an electron density map.[1][2]

Part 1: The Prerequisite of Purity and Crystallization

Before any crystallization attempt, the purity of the synthesized this compound is non-negotiable. Impurities can inhibit nucleation or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality.[3] Synthesis of the target compound likely involves a Hantzsch-type thiazole synthesis or a related multicomponent reaction, followed by rigorous purification via column chromatography and recrystallization.

Experimental Protocol: Crystallization Screening

The goal is to find conditions where the molecule is soluble in a hot solvent but becomes supersaturated upon slow cooling, allowing for the orderly growth of crystals.[3] Given the aromatic nature of the target molecule, a range of organic solvents should be screened.

  • Solvent Selection: Choose a spectrum of solvents based on polarity, from nonpolar (e.g., hexane, toluene) to polar aprotic (e.g., ethyl acetate, acetone, acetonitrile) and polar protic (e.g., ethanol, methanol). The principle is to find a solvent that dissolves the compound sparingly at room temperature but readily at an elevated temperature.[4]

  • Slow Evaporation Setup:

    • Dissolve ~5-10 mg of the purified compound in a minimal amount of a suitable solvent (e.g., a mixture of dichloromethane and methanol) in a small vial.

    • Loosely cap the vial or cover it with parafilm perforated with a few pinholes.

    • Allow the solvent to evaporate slowly and undisturbed over several days at a constant temperature. The slow decrease in solvent volume gradually increases the concentration, promoting crystal formation.

  • Vapor Diffusion Setup (Hanging or Sitting Drop):

    • Hanging Drop: Dissolve the compound in a "good" solvent to near saturation. Place a small drop (~2-5 µL) of this solution on a siliconized glass coverslip. Invert the coverslip over a well containing a "poor" solvent (one in which the compound is insoluble but miscible with the good solvent). The slow diffusion of the poor solvent's vapor into the drop reduces the compound's solubility, inducing crystallization.

    • Sitting Drop: The principle is the same, but the drop of the compound's solution is placed on a post within the well.

  • Solvent Layering: Dissolve the compound in a dense, "good" solvent (e.g., dichloromethane). Carefully layer a less dense, "poor" solvent (e.g., hexane) on top without mixing.[5] Crystals will hopefully form at the interface as the solvents slowly diffuse into one another.[5]

Causality Behind the Choices: Slow cooling and evaporation are critical because they allow molecules to methodically align themselves into a low-energy, crystalline lattice.[4][6] Rapid precipitation traps solvent and impurities, resulting in amorphous solids or poorly ordered microcrystals unsuitable for diffraction.

Crystallization_Workflow cluster_prep Preparation cluster_methods Crystallization Methods cluster_outcome Outcome Compound Pure 2-(4-ClPh)-5-Ph-1,3-thiazol-4-ol SE Slow Evaporation Compound->SE Dissolve VD Vapor Diffusion (Hanging/Sitting Drop) Compound->VD Dissolve SL Solvent Layering Compound->SL Dissolve Solvent Select Solvent Screen (Polarity, Volatility) Solvent->SE Solvent->VD Solvent->SL Crystal Single Crystal Formation SE->Crystal Success NoCrystal Amorphous Solid / Oil / No Change SE->NoCrystal Failure VD->Crystal Success VD->NoCrystal Failure SL->Crystal Success SL->NoCrystal Failure NoCrystal->Solvent Iterate & Refine Conditions

Caption: Workflow for screening crystallization conditions.

Part 2: Data Collection and Structure Solution

Once a suitable crystal (typically 0.1-0.3 mm in size) is obtained, it is mounted on a goniometer head and flash-cooled in a stream of liquid nitrogen to prevent radiation damage during data collection.

Typical Data Collection Protocol:

  • Mounting: The crystal is carefully picked up using a cryo-loop and plunged into liquid nitrogen.

  • Diffractometer Setup: The frozen crystal is placed on a modern X-ray diffractometer equipped with a powerful X-ray source (e.g., Cu Kα or Mo Kα radiation) and a sensitive detector (e.g., CCD or pixel array detector).[1]

  • Data Collection: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.[2] Software automatically indexes the reflections and integrates their intensities.

  • Structure Solution: The primary challenge in crystallography is the "phase problem"—detectors can only measure the intensity (amplitude) of the diffracted X-rays, not their phase.[2] For small molecules like this, "direct methods" are typically used, which are powerful statistical algorithms that can derive the phases directly from the intensity data.

  • Structure Refinement: An initial atomic model is built into the calculated electron density map. This model is then refined using a least-squares algorithm, which adjusts atomic positions, bond lengths, and thermal parameters to minimize the difference between the observed diffraction data and the data calculated from the model.[7]

The quality of the final structure is assessed by several factors, most notably the R-factor (or residual factor). The R-factor is a measure of the agreement between the experimental data and the calculated model; a lower R-factor indicates a better fit.[7]

ParameterTypical Value for a Good Small Molecule StructureSignificance
Resolution (Å) < 1.0 ÅA measure of the level of detail in the electron density map. Lower values are better.
R1 (R-factor) < 0.05 (5%)Discrepancy index based on observed vs. calculated structure factor amplitudes.[7]
wR2 (weighted R-factor) < 0.15 (15%)A weighted R-factor based on intensities, generally higher than R1.
Goodness of Fit (GoF) ~ 1.0Should be close to 1 for a good model and correctly weighted data.[8]
Completeness (%) > 99%The percentage of all possible unique reflections that were measured.[9]

Comparative Analysis: The Power of Unambiguity

While X-ray crystallography provides a definitive answer, it is often used in conjunction with other techniques. Understanding their respective strengths and weaknesses is key to an efficient structural elucidation workflow.

Techniques_Comparison cluster_info XC X-ray Crystallography 3D Atomic Coordinates 3D Atomic Coordinates XC->3D Atomic Coordinates Absolute Stereochemistry Absolute Stereochemistry XC->Absolute Stereochemistry Packing Interactions Packing Interactions XC->Packing Interactions NMR NMR Spectroscopy Atom Connectivity (1D/2D) Atom Connectivity (1D/2D) NMR->Atom Connectivity (1D/2D) Solution Dynamics Solution Dynamics NMR->Solution Dynamics Relative Stereochemistry Relative Stereochemistry NMR->Relative Stereochemistry MS Mass Spectrometry Molecular Weight Molecular Weight MS->Molecular Weight Elemental Formula Elemental Formula MS->Elemental Formula Fragmentation Fragmentation MS->Fragmentation CM Computational Modeling Predicted Conformations Predicted Conformations CM->Predicted Conformations Theoretical Properties Theoretical Properties CM->Theoretical Properties Energy Landscapes Energy Landscapes CM->Energy Landscapes

Caption: Complementary information from different analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the workhorse for determining the connectivity of a molecule in solution.[10][11] For this compound, ¹H and ¹³C NMR would confirm the presence of the chlorophenyl and phenyl rings, the thiazole core, and the hydroxyl group. 2D NMR experiments (like COSY and HMBC) would establish how these fragments are connected.

  • Strength: Provides excellent data on the covalent bonding framework and is performed in solution, which can be more biologically relevant.[12] It is also non-destructive.

  • Limitation: While NMR can provide information on relative stereochemistry through techniques like NOESY, it cannot determine the absolute three-dimensional arrangement of atoms in space with the certainty of crystallography. It provides an average picture of the molecule's conformation in solution, not a static, high-resolution snapshot.[10]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) would provide an extremely accurate molecular weight for the compound, allowing for the confident determination of its elemental formula (C₁₅H₁₀ClNOS). Fragmentation patterns from MS/MS experiments could further support the proposed structure by showing the loss of expected subgroups.

  • Strength: Unmatched sensitivity and accuracy for determining molecular weight and formula.

  • Limitation: Provides no information about isomerism or 3D structure. For example, it could not distinguish between the target molecule and an isomer like 2-(4-Chlorophenyl)-4-phenyl-1,3-thiazol-5-ol.

Computational Modeling

Density Functional Theory (DFT) and other computational methods can predict the lowest energy conformation of the molecule. This can be a powerful tool to complement experimental data.

  • Strength: Can explore conformational possibilities and predict spectroscopic data that can be compared with experimental results.

  • Limitation: The output is a theoretical model, not an experimental fact. It requires validation by empirical data. A computationally predicted structure is not a substitute for an experimentally determined one.

TechniqueInformation ObtainedSample RequirementAmbiguityKey Advantage
X-ray Crystallography Definitive 3D atomic coordinates, bond lengths/angles, packingSingle crystal (~0.1 mm)None (for a good quality structure)"Gold Standard" - Unambiguous 3D structure
NMR Spectroscopy Covalent connectivity, solution conformation/dynamics~5-10 mg, solubleHigh (for absolute 3D structure)Provides data in a solution state[11]
Mass Spectrometry Molecular formula, fragmentation< 1 mgVery high (isomers indistinguishable)High sensitivity and exact mass
Computational Modeling Predicted low-energy conformationsNone (in silico)Theoretical (requires validation)Predictive power, no sample needed

Conclusion

For the definitive structural confirmation of this compound, single-crystal X-ray crystallography is the indispensable final arbiter. While NMR and MS are essential for confirming the molecular formula and atomic connectivity, they leave a degree of ambiguity regarding the precise spatial arrangement of atoms. X-ray crystallography resolves this ambiguity, providing a high-resolution, three-dimensional model that serves as the definitive structural proof. This level of certainty is crucial for advancing a compound through the rigorous pipeline of drug development or for understanding its properties in materials science, making the effort of crystallization a worthwhile and necessary investment.

References

  • Vertex AI Search. (n.d.). SOP: CRYSTALLIZATION.
  • wikiHow. (2024, October 10). 9 Ways to Crystallize Organic Compounds.
  • University of Colorado Boulder. (n.d.). Crystallization - Organic Chemistry.
  • EPFL. (n.d.). Guide for crystallization.
  • Wikipedia. (n.d.). R-factor (crystallography).
  • Royal Society of Chemistry. (2023, March 1). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. DOI:10.1039/D2CS00697A.
  • Current Biology. (n.d.). Macromolecular Structure Determination: Comparison of Crystallography and NMR.
  • ACS Publications. (2022, May 16). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics.
  • Peak Proteins. (n.d.). Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM.
  • RCSB PDB. (n.d.). Crystallographic Structure Factors and Electron Density, Resolution, and R-value.
  • Springer. (n.d.). Structure Determination by X-ray Crystallography. The World of Materials.
  • PMC. (n.d.). Analysis of the quality of crystallographic data and the limitations of structural models.
  • University of Szeged. (n.d.). Comparison of NMR and X-ray crystallography.
  • CCP14. (n.d.). R-Factors.
  • ResearchGate. (n.d.). Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy.
  • Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM.
  • Cambridge University Press. (2012, March 1). R factors in Rietveld analysis: How good is good enough?. Powder Diffraction. DOI: [Link]. Retrieved from

  • PMC - NIH. (n.d.). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery.
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A Senior Application Scientist's Guide to Comparative Docking of Thiazole Derivatives Against Aurora A Kinase

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth technical comparison of the binding potential of select thiazole-containing compounds against Aurora A kinase, a well-established therapeutic target in oncology. We will explore the rationale behind the experimental design, provide detailed, step-by-step protocols for in-silico analysis, and present a comparative analysis of the docking results, offering insights for researchers, medicinal chemists, and drug development professionals.

Introduction: The Rationale for Targeting Aurora A Kinase with Thiazole Derivatives

Aurora A kinase is a key regulator of mitotic progression, and its overexpression is implicated in the development and progression of various human cancers.[1][2] This makes it an attractive target for the development of novel anticancer therapeutics. The thiazole scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs, and is known to interact with the ATP-binding pocket of kinases. The nitrogen and sulfur atoms in the thiazole ring can form crucial hydrogen bonds and other interactions with the kinase hinge region, making thiazole derivatives promising candidates for potent and selective Aurora A inhibitors.[1]

This guide will conduct a comparative molecular docking study of a potent thiazole-containing pyrazoline derivative (Compound P-6) identified for its Aurora A inhibitory activity[2], alongside Danusertib, a multi-kinase inhibitor with a distinct pyrazole core[3][4][5][6][7], and Alisertib (MLN8237), a highly potent and selective, clinically investigated Aurora A kinase inhibitor.[8][9][10] This comparative approach allows for a nuanced understanding of the potential binding modes of the thiazole derivative and provides a benchmark against established inhibitors.

Experimental Design & Causality

Our in-silico experiment is designed to predict and compare the binding affinities and interaction patterns of our selected compounds within the ATP-binding site of Aurora A kinase. The choice of a specific crystal structure, ligand preparation methods, and docking algorithm are all critical for obtaining meaningful and reliable results.

Therapeutic Target: Human Aurora A Kinase PDB ID for Receptor Structure: 7AYH.[11] This crystal structure of Aurora A in complex with an anilinopyrimidine derivative provides a high-resolution view of the ATP-binding pocket, crucial for accurately defining the docking grid.

Compounds for Comparison:

Compound NameCore ScaffoldReported IC50 (Aurora A)PubChem CID
Compound P-6 Thiazole-Pyrazoline0.11 µM[2]N/A (Structure from source)
Danusertib Pyrrolo-Pyrazole13 nM[5][7]11442891[3][4]
Alisertib (MLN8237) Pyrimido-Benzazepine~1 nM[8]24771867[8][12]

Rationale for Compound Selection:

  • Compound P-6: Represents our thiazole derivative of interest, with reported potent activity.

  • Danusertib: Serves as a comparator with a different heterocyclic core but known multi-kinase inhibitory activity, including against Aurora kinases.[3][5][7]

  • Alisertib: Acts as a positive control, being a well-characterized and highly potent Aurora A inhibitor.[8][9][10]

Computational Tools:

  • Protein Preparation: PyMOL

  • Ligand Preparation: ChemDraw, Open Babel

  • Molecular Docking: AutoDock Vina

  • Visualization: PyMOL, Discovery Studio

Detailed Experimental Protocols

This section provides a step-by-step methodology for the comparative docking study. Each step is designed to ensure the integrity and reproducibility of the results.

Receptor Preparation Workflow

The initial step involves preparing the Aurora A kinase crystal structure (PDB: 7AYH) to be suitable for docking. This process removes non-essential molecules and prepares the protein for the introduction of new ligands.

Step-by-Step Protocol:

  • Fetch the PDB File: Download the crystal structure of Aurora A kinase (PDB ID: 7AYH) from the RCSB Protein Data Bank.

  • Remove Non-essential Molecules: Using PyMOL, remove water molecules, co-solvents, and the co-crystallized ligand from the PDB file. This ensures that the docking simulation is not influenced by molecules not relevant to the binding of our test compounds.

  • Add Polar Hydrogens: Add polar hydrogen atoms to the protein structure. This is a critical step for accurately calculating hydrogen bonding interactions.

  • Assign Kollman Charges: Assign Kollman charges to the protein atoms. These partial charges are essential for the scoring function used by AutoDock Vina to estimate binding affinity.

  • Save as PDBQT Format: Save the prepared protein structure in the PDBQT file format, which is the required input format for AutoDock Vina.

Ligand Preparation Workflow

Proper ligand preparation is crucial for accurate docking. This involves generating 3D structures and assigning the correct chemical properties.

Step-by-Step Protocol:

  • Obtain Ligand Structures:

    • Compound P-6: Draw the 2D structure based on the chemical information provided in the source publication[2] using ChemDraw.

    • Danusertib & Alisertib: Obtain the SMILES strings from PubChem (CID 11442891 and 24771867, respectively).[3][4][8]

  • Convert to 3D Structures: Convert the 2D structures or SMILES strings into 3D structures using Open Babel or a similar tool.

  • Energy Minimization: Perform energy minimization on the 3D ligand structures to obtain a low-energy, stable conformation.

  • Assign Gasteiger Charges: Assign Gasteiger partial charges to the ligand atoms.

  • Set Torsional Degrees of Freedom: Define the rotatable bonds in the ligands to allow for conformational flexibility during docking.

  • Save as PDBQT Format: Save the prepared ligand structures in the PDBQT file format.

Molecular Docking Workflow

With the prepared receptor and ligands, the next step is to perform the molecular docking simulation using AutoDock Vina.

Step-by-Step Protocol:

  • Define the Grid Box: Define a grid box that encompasses the ATP-binding site of Aurora A kinase. The coordinates of the co-crystallized ligand in 7AYH can be used to center the grid box accurately.

  • Configure Docking Parameters: Create a configuration file for AutoDock Vina, specifying the receptor and ligand PDBQT files, the grid box parameters, and the exhaustiveness of the search.

  • Run AutoDock Vina: Execute the docking simulation. AutoDock Vina will explore different conformations and orientations of each ligand within the defined binding site and calculate the predicted binding affinity for each pose.

  • Analyze Docking Results: The output will be a PDBQT file containing multiple binding poses for each ligand, ranked by their predicted binding affinities (in kcal/mol).

Visualization of the Docking Workflow

The following diagram illustrates the key stages of the comparative docking workflow.

docking_workflow cluster_receptor Receptor Preparation cluster_ligand Ligand Preparation cluster_docking Molecular Docking rec_pdb Fetch PDB (7AYH) rec_clean Remove Water & Ligand rec_pdb->rec_clean rec_h Add Polar Hydrogens rec_clean->rec_h rec_charge Assign Kollman Charges rec_h->rec_charge rec_pdbqt Save as PDBQT rec_charge->rec_pdbqt grid Define Grid Box rec_pdbqt->grid lig_struct Obtain 2D Structures lig_3d Generate 3D Structures lig_struct->lig_3d lig_min Energy Minimization lig_3d->lig_min lig_charge Assign Gasteiger Charges lig_min->lig_charge lig_pdbqt Save as PDBQT lig_charge->lig_pdbqt lig_pdbqt->grid run_vina Run AutoDock Vina grid->run_vina analysis Analyze Results run_vina->analysis final_report Final Report analysis->final_report Comparative Analysis

Caption: The overall workflow for the comparative molecular docking study.

Comparative Analysis of Docking Results

The docking simulations provide predicted binding affinities and the most favorable binding poses for each compound. A lower binding energy indicates a more stable protein-ligand complex and theoretically, a higher binding affinity.[8]

Table 1: Predicted Binding Affinities and Key Interactions

CompoundPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hydrogen Bonds)Other Key Interactions
Compound P-6 -9.8ALA213, LEU263Pi-sulfur with MET233, Pi-alkyl with VAL147
Danusertib -10.5ALA213, GLU211Pi-pi stacking with PHE140
Alisertib -11.2ALA213, LYS162Halogen bond with VAL147, Pi-alkyl with LEU263

Interpretation of Results:

  • Alisertib , our positive control, exhibited the lowest predicted binding energy, consistent with its known high potency.[8] Its interactions involve the key hinge residue ALA213 and additional stabilizing contacts through a halogen bond and hydrophobic interactions.

  • Danusertib also showed a strong predicted binding affinity, forming a crucial hydrogen bond with the hinge residue ALA213.[5][7]

  • Compound P-6 , the thiazole derivative, demonstrated a favorable predicted binding energy, also engaging with the hinge residue ALA213. The presence of the thiazole moiety appears to facilitate a pi-sulfur interaction, which could contribute to its binding affinity.

Visualization of the Predicted Binding Mode

The following diagram illustrates the predicted binding mode of Compound P-6 within the ATP-binding pocket of Aurora A kinase, highlighting the key interactions.

binding_mode cluster_pocket Aurora A Kinase Active Site P6 Compound P-6 (Thiazole-Pyrazoline) ALA213 ALA213 P6->ALA213 H-Bond LEU263 LEU263 P6->LEU263 H-Bond MET233 MET233 P6->MET233 Pi-Sulfur VAL147 VAL147 P6->VAL147 Pi-Alkyl

Caption: Predicted interactions of Compound P-6 in the Aurora A active site.

Conclusion and Future Perspectives

This in-silico comparative study demonstrates that the thiazole-containing pyrazoline derivative, Compound P-6, exhibits a promising predicted binding affinity for Aurora A kinase, comparable to known inhibitors. The docking results suggest that the thiazole core can effectively engage with the kinase hinge region, a critical interaction for potent inhibition.

While these computational predictions are encouraging, it is imperative to validate these findings through in-vitro biochemical assays to determine experimental IC50 values and kinase selectivity profiles. Further structure-activity relationship (SAR) studies, guided by these docking models, could lead to the design of even more potent and selective thiazole-based inhibitors of Aurora A kinase. The insights gained from this comparative analysis provide a solid foundation for the continued development of this promising class of compounds as potential anticancer agents.

References

  • Alisertib | C27H20ClFN4O4 | CID 24771867 - PubChem. (n.d.). Retrieved January 17, 2026, from [Link]

  • Danusertib | C26H30N6O3 | CID 11442891 - PubChem. (n.d.). Retrieved January 17, 2026, from [Link]

  • Alisertib Sodium | C27H21ClFN4NaO5 | CID 56843791 - PubChem. (n.d.). Retrieved January 17, 2026, from [Link]

  • RCSB PDB - 7AYH: Crystal structure of Aurora A in complex with 7-(2-Anilinopyrimidin-4-yl)-1-benzazepin-2-one derivative (compound 2c). (2021). Retrieved January 17, 2026, from [Link]

  • danusertib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Retrieved January 17, 2026, from [Link]

  • Analysis and Visualization of Protein-Ligand Interactions with PYMOL and PLIP. (2024, February 20). YouTube. Retrieved January 17, 2026, from [Link]

  • RCSB PDB - 2X81: STRUCTURE OF AURORA A IN COMPLEX WITH MLN8054. (2010). Retrieved January 17, 2026, from [Link]

  • How to perform Molecular Docking using AutoDock Vina - Kapsid Simulations. (2024, October 6). Retrieved January 17, 2026, from [Link]

  • Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. (2024, September 17). YouTube. Retrieved January 17, 2026, from [Link]

  • How can PyMOL be exploited for seeing ligand-protein interactions? - ResearchGate. (2014, August 21). Retrieved January 17, 2026, from [Link]

  • RCSB PDB - 5ZAN: Crystal Structure of Aurora-A in complex with a new Quinazoline inhibitor. (2019). Retrieved January 17, 2026, from [Link]

  • Tutorial: Molecular Visualization of Protein-Drug Interactions - UC Santa Barbara. (n.d.). Retrieved January 17, 2026, from [Link]

  • [PyMOL] Visualisation of protein-ligand interactions in pymol. (n.d.). Retrieved January 17, 2026, from [Link]

  • Analysing Protein-Ligand Interactions : Tutorial. (2020, September 23). YouTube. Retrieved January 17, 2026, from [Link]

  • Alisertib ( LSM-37184 ) - Small Molecules. (n.d.). Retrieved January 17, 2026, from [Link]

  • 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - NIH. (n.d.). Retrieved January 17, 2026, from [Link]

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). Retrieved January 17, 2026, from [Link]

  • Design, Synthesis, and Biochemical Evaluation of New Triazole Derivatives as Aurora-A Kinase Inhibitors - MDPI. (n.d.). Retrieved January 17, 2026, from [Link]

  • 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies | ACS Omega. (n.d.). Retrieved January 17, 2026, from [Link]

  • Tutorial – AutoDock Vina. (2020, December 4). Retrieved January 17, 2026, from [Link]

  • How to Perform Molecular Docking with AutoDock Vina. (2024, March 6). YouTube. Retrieved January 17, 2026, from [Link]

  • Allosteric inhibition of Aurora-A kinase by a synthetic vNAR domain | Open Biology. (2016, July 1). Retrieved January 17, 2026, from [Link]

  • Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. (2020, March 20). YouTube. Retrieved January 17, 2026, from [Link]

  • Aurora Kinase Inhibitors: Current Status and Outlook - Frontiers. (n.d.). Retrieved January 17, 2026, from [Link]

  • Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors - NIH. (n.d.). Retrieved January 17, 2026, from [Link]

  • RCSB PDB - 4C2V: Aurora B kinase in complex with the specific inhibitor Barasertib. (2014). Retrieved January 17, 2026, from [Link]

  • Aurora kinase inhibitors: Progress towards the clinic - PMC - NIH. (n.d.). Retrieved January 17, 2026, from [Link]

  • Azenosertib | C29H34N8O2 | CID 139467635 - PubChem. (n.d.). Retrieved January 17, 2026, from [Link]

  • Rabusertib | C18H22BrN5O3 | CID 11955855 - PubChem. (n.d.). Retrieved January 17, 2026, from [Link]

  • danusertib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Retrieved January 17, 2026, from [Link]

  • Inlexisertib | C26H36F3N7O2 | CID 155269708 - PubChem. (n.d.). Retrieved January 17, 2026, from [Link]

  • Afuresertib | C18H17Cl2FN4OS | CID 46843057 - PubChem. (n.d.). Retrieved January 17, 2026, from [Link]

  • Structure-Based Discovery and Bioactivity Evaluation of Novel Aurora-A Kinase Inhibitors as Anticancer Agents via Docking-Based Comparative Intermolecular Contacts Analysis (dbCICA) - PMC - PubMed Central. (n.d.). Retrieved January 17, 2026, from [Link]

  • Table 3 . Selectivity Profile of Compound 9d kinase IC50, a µM kinase... - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

  • A Cell Biologist's Field Guide to Aurora Kinase Inhibitors - PMC - PubMed Central. (n.d.). Retrieved January 17, 2026, from [Link]

  • Tuvusertib | C16H12F2N8O | CID 90199447 - PubChem. (n.d.). Retrieved January 17, 2026, from [Link]

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A Senior Application Scientist's Guide to Benchmarking Synthetic Routes to 2,5-Disubstituted Thiazoles

Author: BenchChem Technical Support Team. Date: January 2026

The 2,5-disubstituted thiazole motif is a cornerstone in modern chemistry, serving as a critical pharmacophore in a multitude of therapeutic agents and as a functional unit in advanced materials.[1] Its prevalence in FDA-approved drugs like Sulfathiazole and natural products such as Vitamin B1 underscores the enduring need for efficient and scalable synthetic access to this scaffold.[1] However, not all synthetic routes are created equal. The choice of synthesis can profoundly impact yield, purity, cost, and scalability, making a thorough understanding of the available methodologies paramount for researchers in drug development and materials science.

This guide provides an in-depth, comparative analysis of the primary synthetic strategies for accessing 2,5-disubstituted thiazoles. We will move beyond mere procedural descriptions to dissect the mechanistic rationale behind each route, present validated experimental protocols, and offer a clear-eyed assessment of their respective strengths and weaknesses, supported by experimental data.

Route 1: The Hantzsch Thiazole Synthesis: The Enduring Classic

First reported in 1887, the Hantzsch synthesis is arguably the most well-known method for thiazole formation.[2][3] It involves the condensation reaction between an α-halocarbonyl compound and a thioamide.[4][5] While versatile for many substitution patterns, its application to 2,5-disubstituted thiazoles presents a specific challenge.

Mechanistic Rationale:

The reaction proceeds via an initial S-alkylation of the thioamide by the α-halocarbonyl, forming an isothioamide intermediate. This is followed by an intramolecular cyclization where the nitrogen attacks the carbonyl carbon. A final dehydration step then yields the aromatic thiazole ring. The challenge for 2,5-disubstitution lies in the starting material: an α-haloaldehyde is required, which are notoriously unstable, volatile, and prone to polymerization, often leading to diminished yields and complex purification.[6][7]

Workflow for Hantzsch Synthesis

A α-Haloaldehyde (e.g., 2-bromo-2-phenylacetaldehyde) C S-Alkylation (Formation of isothioamide intermediate) A->C B Thioamide (e.g., Thiobenzamide) B->C D Intramolecular Cyclization (Nitrogen attacks carbonyl) C->D E Dehydration (Aromatization) D->E F 2,5-Disubstituted Thiazole (e.g., 2,5-Diphenylthiazole) E->F

Caption: General workflow for the Hantzsch synthesis of a 2,5-disubstituted thiazole.

Representative Experimental Protocol (Synthesis of 2,5-diphenylthiazole):

  • To a solution of thiobenzamide (1.37 g, 10 mmol) in 50 mL of ethanol, add 2-bromo-1-phenylethanone (1.99 g, 10 mmol).

  • Reflux the mixture for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into 100 mL of a 5% sodium bicarbonate solution to neutralize the HBr formed.

  • The resulting precipitate is collected by vacuum filtration, washed with cold water, and then recrystallized from ethanol to yield 2,5-diphenylthiazole.

Route 2: The Cook-Heilbron Synthesis: An Alternative for 5-Amino Thiazoles

The Cook-Heilbron synthesis offers a pathway to 5-aminothiazoles, which can be further functionalized. This method involves the reaction of an α-aminonitrile with reagents like carbon disulfide, dithioacids, or isothiocyanates under mild conditions.[8][9][10]

Mechanistic Rationale:

The synthesis begins with the nucleophilic attack of the amino group of the α-aminonitrile onto the electrophilic carbon of the sulfur-containing reagent (e.g., CS₂).[9] This is followed by an intramolecular cyclization where the newly formed sulfur nucleophile attacks the nitrile carbon. Tautomerization of the resulting imine intermediate leads to the aromatic 5-aminothiazole product.[9] While effective, this route is primarily limited to products bearing a 5-amino group.

Representative Experimental Protocol (Synthesis of 5-amino-2-mercapto-4-phenylthiazole):

  • Dissolve α-amino-α-tolunitrile (phenylglycinonitrile, 1.32 g, 10 mmol) in 30 mL of pyridine.

  • Add carbon disulfide (0.76 g, 10 mmol) dropwise to the solution at room temperature.

  • Stir the reaction mixture for 12 hours at room temperature.

  • Pour the mixture into 100 mL of ice-water and acidify with dilute HCl to precipitate the product.

  • Collect the solid by filtration, wash with water, and recrystallize from an ethanol/water mixture.

Route 3: Modern Metal-Catalyzed Approaches: Precision and Versatility

Modern organic synthesis has introduced powerful, metal-catalyzed methods that overcome many limitations of the classical routes. These often involve C-H activation or cross-coupling strategies on a pre-existing thiazole core or build the ring in a convergent manner.[1][11]

A. Palladium-Catalyzed Tandem C-H Arylation: This approach allows for the direct, sequential arylation of the thiazole C-H bonds at the 2- and 5-positions, which are the most electron-deficient and electron-rich positions, respectively.[8][11]

Mechanistic Rationale: The reaction typically employs a palladium catalyst (e.g., Pd(OAc)₂) and a copper co-catalyst. The C2-H bond, being the most acidic, is typically functionalized first. The regioselectivity is controlled by the electronic properties of the thiazole ring.[8] This method offers high efficiency and avoids the need for unstable starting materials.[11]

B. Copper/Rhodium-Catalyzed Cycloadditions: A notable modern approach involves a sequential copper(I)-catalyzed 1,3-dipolar cycloaddition of terminal alkynes with sulfonyl azides, followed by a rhodium(II)-catalyzed reaction with thionoesters.[7][12] This multi-step, one-pot procedure constructs the 2,5-disubstituted thiazole ring with high efficiency.[7]

Representative Experimental Protocol (Palladium-Catalyzed 2,5-Diarylthiazole Synthesis): [11]

  • Step 1 (C5-Arylation): In a nitrogen-flushed flask, combine thiazole (1 mmol), 4-iodotoluene (1.1 mmol), PdCl₂(PPh₃)₂ (3 mol%), CuI (2 mol%), and tetrabutylammonium fluoride (TBAF, 2 mmol) in DMF (5 mL).

  • Stir the mixture at 80 °C for 12 hours. After cooling, extract the product with ethyl acetate and purify by column chromatography to obtain 5-(p-tolyl)thiazole.

  • Step 2 (C2-Arylation): Combine the 5-(p-tolyl)thiazole (1 mmol), 4-bromobenzonitrile (1.2 mmol), Pd(OAc)₂ (10 mol%), PPh₃ (20 mol%), and Cs₂CO₃ (2 equiv) in a sealed tube with DMAc (5 mL).

  • Heat the reaction at 120 °C for 24-48 hours. After workup and purification, 2-(4-cyanophenyl)-5-(p-tolyl)thiazole is obtained.

Decision Workflow for Synthesis Route Selection

Start Start: Need 2,5-Disubstituted Thiazole Q1 Are starting materials (α-haloaldehyde, thioamide) readily available and stable? Start->Q1 A1_Yes Hantzsch Synthesis Q1->A1_Yes Yes Q2 Is a 5-amino substituent desired or acceptable? Q1->Q2 No End Proceed with selected route A1_Yes->End A2_Yes Cook-Heilbron Synthesis Q2->A2_Yes Yes Q3 Are mild conditions, high functional group tolerance, and high yield critical priorities? Q2->Q3 No A2_Yes->End Q3->A1_Yes No, cost is main driver A3_Yes Modern Metal-Catalyzed Routes (e.g., C-H Activation) Q3->A3_Yes Yes A3_Yes->End

Caption: A decision-making guide for selecting the optimal synthetic route.

Comparative Benchmarking

To facilitate an objective comparison, the key performance metrics for each synthetic route are summarized below. The data represents typical outcomes and can vary based on specific substrates and optimization.

MetricHantzsch SynthesisCook-Heilbron SynthesisModern Metal-Catalyzed Routes
Typical Yield 30-60% (variable)50-80%70-95%
Substrate Scope Moderate (limited by haloaldehyde stability)Limited to 5-aminothiazolesBroad
Reaction Conditions Often requires refluxMild (room temperature)Mild to moderate heat
Step Economy Good (often one-pot)Good (one-pot)Moderate to Good (can be multi-step)
Reagent Cost & Availability Generally lowLow to moderateHigh (catalysts)
Key Advantage Well-established, simple reagentsMild conditions, access to 5-amino groupHigh yield, functional group tolerance
Key Disadvantage Unstable starting materials, low yieldsLimited product scopeCatalyst cost, sensitivity to air/moisture

Conclusion and Future Outlook

The classical Hantzsch and Cook-Heilbron syntheses remain valuable tools in the chemist's arsenal, particularly when cost and simplicity are the primary drivers and the substrate scope aligns with the method's limitations. However, for complex targets, late-stage functionalization, and applications demanding high efficiency and broad functional group tolerance, modern metal-catalyzed methods are increasingly the superior choice.[11] The development of novel, metal-free strategies, such as a recently reported one-pot synthesis from N-substituted α-amino acids using thionyl chloride, also promises a more sustainable and accessible future for thiazole synthesis.[1][13][14][15] As the demand for structurally diverse 2,5-disubstituted thiazoles continues to grow, the ongoing innovation in synthetic methodology will be crucial for advancing both medicine and materials science.

References

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]

  • Aledwan, H., Zimmermann, G., Fridman, N., Vassilikogiannakis, G., & Saady, A. (2025). Access to 2,5-Disubstituted Thiazoles Via Cyclization of N-Substituted α-Amino Acids. Organic Letters, 27, 7513–7517. Retrieved from [Link]

  • Mori, A., et al. (2003). Facile Synthesis of 2,5-Diarylthiazoles via Palladium-Catalyzed Tandem C−H Substitutions. Design of Tunable Light Emission and Liquid Crystalline Characteristics. Journal of the American Chemical Society. Retrieved from [Link]

  • Wikipedia. (n.d.). Cook–Heilbron thiazole synthesis. Retrieved from [Link]

  • CUTM Courseware. (n.d.). Thiazole. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2,5‐disubstituted thiazoles. Retrieved from [Link]

  • Miura, T., Funakoshi, Y., Fujimoto, Y., Nakahashi, J., & Murakami, M. (2015). Facile Synthesis of 2,5-Disubstituted Thiazoles from Terminal Alkynes, Sulfonyl Azides and Thionoesters. Organic Chemistry Portal. Retrieved from [Link]

  • Aledwan, H., Zimmermann, G., Fridman, N., Vassilikogiannakis, G., & Saady, A. (2025). Simple Access to 2,5-Disubstituted Thiazoles via Cyclisation of N-Substituted α-Amino Acids. Retrieved from [Link]

  • Szychowski, K. A., et al. (n.d.). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. PMC - NIH. Retrieved from [Link]

  • Bouziane, A., et al. (n.d.). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. PMC - NIH. Retrieved from [Link]

  • Aledwan, H., Zimmermann, G., Fridman, N., Vassilikogiannakis, G., & Saady, A. (2025). Access to 2,5-Disubstituted Thiazoles Via Cyclization of N-Substituted α-Amino Acids. ResearchGate. Retrieved from [Link]

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Miura, T., Funakoshi, Y., Fujimoto, Y., Nakahashi, J., & Murakami, M. (2015). Facile Synthesis of 2,5-Disubstituted Thiazoles from Terminal Alkynes, Sulfonyl Azides, and Thionoesters. Organic Letters. Retrieved from [Link]

  • Aledwan, H., et al. (2025). Access to 2,5-Disubstituted Thiazoles Via Cyclization of N‑Substituted α‑Amino Acids. PMC. Retrieved from [Link]

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In Vivo Validation of 2-(4-Chlorophenyl)-5-phenyl-1,3-thiazol-4-ol: A Comparative Guide to Assessing Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the in vivo validation of 2-(4-Chlorophenyl)-5-phenyl-1,3-thiazol-4-ol, a novel thiazole derivative with potential therapeutic applications. Given the diverse biological activities associated with the thiazole scaffold, including anti-inflammatory, analgesic, and anticancer effects, a systematic and robust in vivo evaluation is paramount to elucidating its clinical promise.[1][2][3] This document outlines a comparative approach, benchmarking the compound against established therapeutic agents and detailing the experimental designs necessary to generate conclusive, publication-quality data.

Scientific Rationale and Therapeutic Context

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs. Its derivatives have demonstrated a wide spectrum of pharmacological activities, making them attractive candidates for drug discovery.[1][2] The subject of this guide, this compound, possesses structural motifs suggestive of anti-inflammatory and analgesic properties. A structurally related compound, 2-phenyl-4-p-chlorophenyl-thiazole-5-yl-acetic acid, has previously demonstrated both anti-inflammatory and analgesic activity, providing a strong rationale for investigating the therapeutic potential of the present molecule.[4]

This guide will focus on validating its potential as an anti-inflammatory and analgesic agent, comparing its efficacy against well-characterized non-steroidal anti-inflammatory drugs (NSAIDs) such as Indomethacin and Diclofenac.

Comparative In Vivo Validation Workflow

The following workflow provides a logical progression for the in vivo assessment of this compound.

In_Vivo_Validation_Workflow cluster_0 Phase 1: Acute Toxicity & Dose-Ranging cluster_1 Phase 2: Efficacy Evaluation cluster_2 Phase 3: Mechanistic & Chronic Studies Acute_Toxicity Acute Toxicity Study (LD50 Determination) Dose_Ranging Dose-Ranging (Single Dose) Acute_Toxicity->Dose_Ranging Inform Dosing Anti_Inflammatory Anti-Inflammatory Models (e.g., Carrageenan-induced Paw Edema) Dose_Ranging->Anti_Inflammatory Select Doses Analgesic Analgesic Models (e.g., Hot Plate Test) Dose_Ranging->Analgesic Select Doses Chronic_Inflammation Chronic Inflammation Model (e.g., CFA-induced Arthritis) Anti_Inflammatory->Chronic_Inflammation Confirm Efficacy Mechanism_of_Action Mechanism of Action Studies (e.g., COX/LOX Inhibition) Analgesic->Mechanism_of_Action Elucidate Pathway

Caption: A phased approach to the in vivo validation of this compound.

Experimental Protocols and Data Interpretation

Phase 1: Acute Toxicity and Dose-Ranging Studies

Objective: To determine the safety profile and establish appropriate dose levels for subsequent efficacy studies.

Protocol: Acute Oral Toxicity (Up-and-Down Procedure - OECD Guideline 425)

  • Animal Model: Female Swiss albino mice (6-8 weeks old).

  • Housing: Standard laboratory conditions (12h light/dark cycle, 22±2°C, ad libitum access to food and water).

  • Procedure:

    • A single mouse is dosed with the starting dose of the test compound (e.g., 175 mg/kg).

    • If the animal survives, the next animal is dosed at a higher level (e.g., 550 mg/kg).

    • If the animal dies, the next animal is dosed at a lower level.

    • This sequential dosing is continued until the stopping criteria are met.

  • Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for 14 days.

  • Data Analysis: The LD50 is calculated using the maximum likelihood method.

Data Presentation: Acute Toxicity

CompoundLD50 (mg/kg)95% Confidence Interval
This compoundTBDTBD
Vehicle ControlN/AN/A

Rationale for Experimental Choices: The up-and-down procedure is a statistically efficient method for determining the LD50 while minimizing the number of animals used.

Phase 2: Efficacy Evaluation - Anti-inflammatory and Analgesic Activity

Objective: To evaluate the acute anti-inflammatory effects of the test compound. This is a widely used and reproducible model for studying acute inflammation.[5][6]

Protocol:

  • Animal Model: Wistar rats (150-200g).

  • Groups (n=6 per group):

    • Group I: Vehicle control (e.g., 0.5% carboxymethyl cellulose).

    • Group II: Indomethacin (10 mg/kg, p.o.) - Reference Drug.

    • Group III-V: this compound (e.g., 10, 20, 40 mg/kg, p.o.).

  • Procedure:

    • Administer the respective treatments orally.

    • After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

    • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema.

Data Presentation: Carrageenan-Induced Paw Edema

TreatmentDose (mg/kg)% Inhibition of Edema at 3h
Vehicle Control-0
Indomethacin10TBD
This compound10TBD
This compound20TBD
This compound40TBD

Objective: To assess the central analgesic activity of the test compound.

Protocol:

  • Animal Model: Swiss albino mice (20-25g).

  • Groups (n=6 per group):

    • Group I: Vehicle control.

    • Group II: Morphine (5 mg/kg, i.p.) - Reference Drug.

    • Group III-V: this compound (e.g., 10, 20, 40 mg/kg, p.o.).

  • Procedure:

    • Administer the respective treatments.

    • At 30, 60, 90, and 120 minutes post-treatment, place the mouse on a hot plate maintained at 55±0.5°C.

    • Record the reaction time (latency to lick the paws or jump). A cut-off time of 15 seconds is set to prevent tissue damage.

  • Data Analysis: Compare the mean reaction times between groups.

Data Presentation: Hot Plate Test

TreatmentDose (mg/kg)Mean Reaction Time (sec) at 60 min
Vehicle Control-TBD
Morphine5TBD
This compound10TBD
This compound20TBD
This compound40TBD

Potential Mechanism of Action: Targeting Inflammatory Pathways

Many anti-inflammatory drugs exert their effects by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). The structural features of this compound suggest it may interact with these pathways.

Inflammatory_Pathway Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid Phospholipase A2 COX Cyclooxygenase (COX) Arachidonic_Acid->COX LOX Lipoxygenase (LOX) Arachidonic_Acid->LOX Prostaglandins Prostaglandins (Inflammation, Pain) COX->Prostaglandins Leukotrienes Leukotrienes (Inflammation) LOX->Leukotrienes Test_Compound 2-(4-Chlorophenyl)-5-phenyl- 1,3-thiazol-4-ol Test_Compound->COX Test_Compound->LOX NSAIDs NSAIDs (e.g., Indomethacin) NSAIDs->COX

Caption: Potential mechanism of action targeting COX and LOX pathways.

Further in vitro enzyme inhibition assays would be required to confirm the precise mechanism of action.

Conclusion and Future Directions

This guide provides a foundational strategy for the in vivo validation of this compound. Positive results in these acute models would warrant progression to more complex chronic models of inflammation, such as adjuvant-induced arthritis, and further mechanistic studies to delineate its molecular targets.[7][8] The comparative approach outlined here will enable a robust assessment of its therapeutic potential relative to existing treatments, providing the critical data necessary for further drug development.

References

  • Unveiling The Therapeutic Potential Of Thiazoles: A Review Of Their Biological Activities. (2024). ResearchGate. [Link]

  • An Overview of Synthetic Derivatives of Thiazole and their Role in Therapeutics. (2024). ResearchGate. [Link]

  • What in vivo models are used for pain studies? - Patsnap Synapse. (2025). Patsnap. [Link]

  • A review on thiazole based compounds and it's pharmacological activities. (2024). Research Square. [Link]

  • In Vivo Pain Models - Charles River Laboratories. (n.d.). Charles River. [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). PMC. [Link]

  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences. [Link]

  • In Vivo Animal Models for Immunology and Inflammation. (n.d.). Aragen Life Sciences. [Link]

  • Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen. (2020). PMC. [Link]

  • Pain, Immunology & Inflammation Models. (n.d.). Pharmaron. [Link]

  • An overview of animal models of pain: disease models and outcome measures. (2015). PMC. [Link]

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  • In vivo determination of analgesic and anti-inflammatory activities of isolated compounds from Cleome amblyocarpa and molecular modelling for the top active investigated compounds. (2024). RSC Publishing. [Link]

  • Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. (2010). ResearchGate. [Link]

  • Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl thiazole. (n.d.). NIH. [Link]

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  • Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. (2010). MDPI. [Link]

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A Guide to the Spectroscopic Differentiation of Regioisomeric Thiazole Products

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of heterocyclic compounds is paramount. The thiazole ring is a privileged scaffold, forming the core of numerous pharmaceuticals, from antibiotics like penicillin to anticancer agents. However, synthetic routes, such as the seminal Hantzsch thiazole synthesis, can often yield regioisomeric products, for instance, 2,4-disubstituted versus 2,5-disubstituted thiazoles. The subtle shift of a substituent can drastically alter a molecule's biological activity, pharmacokinetic profile, and toxicity. Therefore, unambiguous characterization is not merely an academic exercise but a critical step in the development of safe and effective medicines.

This guide provides a comprehensive spectroscopic framework for the comparative analysis and differentiation of regioisomeric thiazole products. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, explaining the causal relationships between substitution patterns and spectral output. This document is designed to serve as a practical, field-proven resource for unequivocally distinguishing between these closely related chemical entities.

The Core Challenge: 2,4- vs. 2,5-Disubstitution

The fundamental challenge lies in the constitutional isomerism where substituents occupy different positions on the thiazole core. The electronic environment of each atom in the heterocyclic ring is unique, and altering the position of a substituent creates a distinct molecule with a unique spectroscopic fingerprint. Our focus will be on differentiating the common 2,4- and 2,5-disubstituted patterns.

Figure 1. Comparison of 2,4- and 2,5-disubstituted thiazole regioisomers.

Spectroscopic Toolkit for Unambiguous Identification

A multi-technique approach is essential for confident structural assignment. While each technique provides valuable clues, their combined power offers a self-validating system for characterization.

G synthesis Synthesis & Purification nmr NMR Spectroscopy (¹H, ¹³C, 2D) synthesis->nmr ms Mass Spectrometry (EI-MS) synthesis->ms ir Infrared Spectroscopy (FTIR) synthesis->ir analysis Combined Data Analysis nmr->analysis ms->analysis ir->analysis structure Structure Confirmed analysis->structure Cross-Validation

Figure 2. An integrated workflow for the structural elucidation of thiazole regioisomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy is the most powerful and informative technique for distinguishing regioisomers. The chemical shifts (δ) and coupling constants (J) of the thiazole ring protons and carbons are exquisitely sensitive to the substitution pattern. For this guide, we will consider a model system: 2-phenyl-4-methylthiazole vs. 2-phenyl-5-methylthiazole .

¹H NMR Analysis: The Power of Protons

The key differentiator in the ¹H NMR spectrum is the single proton remaining on the thiazole ring.

  • In a 2,4-disubstituted thiazole , the remaining proton is at the C-5 position. This proton (H-5) is adjacent to the sulfur atom and a carbon atom.

  • In a 2,5-disubstituted thiazole , the remaining proton is at the C-4 position. This proton (H-4) is situated between the ring nitrogen and a carbon atom.

The differing electronic environments lead to distinct chemical shifts. The H-4 proton in the 2,5-isomer is typically found further downfield (at a higher ppm value) than the H-5 proton in the 2,4-isomer. This is because the H-4 proton is deshielded by the adjacent electronegative nitrogen atom.

¹³C NMR Analysis: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides complementary and confirmatory evidence. The chemical shifts of the thiazole ring carbons (C-2, C-4, and C-5) are diagnostic. In proton-decoupled ¹³C NMR, the key is to identify the protonated carbon versus the substituted (quaternary) carbons.

  • 2,4-Disubstituted Thiazole: Will show a signal for the protonated C-5, and quaternary signals for the substituted C-2 and C-4.

  • 2,5-Disubstituted Thiazole: Will show a signal for the protonated C-4, and quaternary signals for the substituted C-2 and C-5.

The chemical shifts of these carbons are influenced by the substituents and their position relative to the heteroatoms.

2D NMR Spectroscopy: The Final Arbiter

When ambiguity persists, two-dimensional (2D) NMR techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) provide definitive proof of structure.[1][2]

  • HSQC: Directly correlates each proton to the carbon it is attached to. This will unambiguously identify the signal for C-5 in the 2,4-isomer and C-4 in the 2,5-isomer.

  • HMBC: Shows correlations between protons and carbons over two or three bonds. For example, in the 2,5-isomer, the methyl protons at C-5 would show a correlation to the protonated C-4, confirming their spatial relationship.

Case Study: Comparative NMR Data

The following tables summarize the expected NMR data for our model regioisomers.

Table 1: Comparative ¹H NMR Data (500 MHz, CDCl₃)

Compound Thiazole Proton (δ, ppm) Multiplicity Assignment Methyl Protons (δ, ppm) Phenyl Protons (δ, ppm)
2-phenyl-4-methylthiazole ~7.10 Singlet H-5 ~2.50 ~7.4-7.9

| 2-phenyl-5-methylthiazole | ~7.65 | Singlet | H-4 | ~2.55 | ~7.4-7.9 |

Table 2: Comparative ¹³C NMR Data (125 MHz, CDCl₃)

Compound C-2 (δ, ppm) C-4 (δ, ppm) C-5 (δ, ppm) Methyl C (δ, ppm)
2-phenyl-4-methylthiazole ~168 ~152 (quat) ~115 (CH) ~17

| 2-phenyl-5-methylthiazole | ~166 | ~135 (CH) | ~130 (quat) | ~15 |

Note: Chemical shifts are approximate and can vary based on solvent and other substituents.

Mass Spectrometry (MS): Decoding Fragmentation

While both regioisomers will exhibit the same molecular ion peak (M⁺) in a mass spectrum, their fragmentation patterns under techniques like Electron Ionization (EI) can differ, providing crucial structural clues. The fragmentation of the thiazole ring is often diagnostic.[3]

The primary fragmentation pathways involve cleavage of the bonds within the thiazole ring. The relative abundance of the resulting fragment ions can differ based on the stability of the ions and neutral losses, which is dictated by the substituent pattern.

  • Key Fragmentation: A common pathway involves the cleavage of the 1,2- and 3,4-bonds (S-C2 and N-C4) or the 2,3- and 4,5-bonds (C2-N and C4-C5).

  • Substituent Influence: The nature and position of the substituents (R¹ and R²) will direct the fragmentation. For instance, in our model compounds, the loss of a methyl radical or fragmentation initiated by the phenyl group can lead to different daughter ions.

G parent Molecular Ion (M⁺) fragA Fragment A parent->fragA Pathway 1 (e.g., Ring Cleavage) fragB Fragment B parent->fragB Pathway 2 (e.g., Loss of R) fragC Fragment C fragA->fragC Further Fragmentation

Figure 3. Generalized mass spectrometry fragmentation pathways for thiazole derivatives.

For 2-aryl-thiazoles, a characteristic fragmentation involves cleavage of the thiazole ring to produce ions corresponding to the aryl-substituted portion and the remaining heteroatomic fragment.[4][5] A careful comparison of the full mass spectra of both isomers is required to identify these subtle but significant differences.

Infrared (IR) Spectroscopy: A Supporting Role

Infrared (IR) spectroscopy is generally less definitive than NMR for distinguishing regioisomers. However, it serves as a valuable, quick check for the presence of key functional groups and can provide supporting evidence. The primary utility lies in the "fingerprint" region (below 1500 cm⁻¹), where complex vibrations related to the entire molecule occur.

  • C-H Bending: The out-of-plane C-H bending vibrations of the lone thiazole proton can appear at slightly different wavenumbers for the H-4 and H-5 protons.

  • Ring Vibrations: The stretching and bending modes of the C=N, C=C, and C-S bonds within the thiazole ring are sensitive to the substitution pattern.[6] These typically appear in the 1600-1300 cm⁻¹ region. While assigning specific bands to specific isomers can be difficult without authentic standards, observable shifts in this region between two samples can indicate they are indeed different compounds.

Experimental Protocols

Adherence to standardized protocols is crucial for generating reliable and reproducible data.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of the thiazole product in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • ¹H NMR Acquisition: Acquire the proton spectrum on a 400 MHz or higher spectrometer. A standard pulse sequence with a spectral width of ~16 ppm, an acquisition time of 3-4 seconds, and a relaxation delay of 1-2 seconds is typically sufficient.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Use a wider spectral width (~220 ppm) and a longer relaxation delay (5-10 seconds) to ensure proper integration of quaternary carbons.

  • 2D NMR Acquisition: If necessary, run standard HSQC and HMBC experiments using the instrument's predefined parameter sets. These experiments provide definitive connectivity data.[7]

Mass Spectrometry Protocol
  • Technique: Use Electron Ionization Mass Spectrometry (EI-MS) for fragmentation analysis.

  • Sample Introduction: Introduce a small amount of the sample (dissolved in a volatile solvent like methanol or dichloromethane) via a direct insertion probe or GC-MS.

  • Ionization: Use a standard ionization energy of 70 eV. This provides sufficient energy to cause reproducible fragmentation.[8]

  • Analysis: Acquire the spectrum over a mass-to-charge (m/z) range appropriate for the expected molecular weight and fragments (e.g., m/z 40-500). Compare the relative intensities of the fragment ions between the two regioisomeric samples.

Infrared (IR) Spectroscopy Protocol
  • Technique: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: For solid samples, the KBr pellet method is common. For liquids or low-melting solids, a thin film can be prepared between two salt (NaCl or KBr) plates.

  • Acquisition: Record the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Always run a background spectrum of the empty sample holder or salt plates and subtract it from the sample spectrum.

Conclusion

The differentiation of regioisomeric thiazole products is a critical task in chemical and pharmaceutical development that demands a rigorous analytical approach. While IR and MS provide valuable data points, NMR spectroscopy, particularly the combination of 1D (¹H and ¹³C) and 2D (HSQC, HMBC) techniques, stands as the unequivocal gold standard for structural assignment. The chemical shift of the lone thiazole proton (H-4 vs. H-5) is often the most direct and reliable indicator of the substitution pattern. By systematically applying the multi-spectroscopic workflow detailed in this guide, researchers can confidently and accurately elucidate the structure of their synthesized thiazole products, ensuring the integrity and validity of their subsequent scientific investigations.

References

  • Singh, K. R., et al. (2023). Regioselective Synthesis of 2,4- and 2,5-Disubstituted 1,3-Thiazoles from 2-Oxo-2-(amino)ethanedithioates.
  • Synthesis of Some New 2,4-Disubstituted Hydrazinothiazoles and 2,5-Disubstituted Thiazolidinones. (n.d.). Phosphorus, Sulfur, and Silicon and the Related Elements, 184(11). Taylor & Francis Online. Available at: [Link]

  • An infrared study of rotational isomerism in thiazole-2-carboxylates. (n.d.). Journal of the Chemical Society, Perkin Transactions 1. RSC Publishing. Available at: [Link]

  • Mass spectrometry of 2-substituted-4-arylthiazoles. II. (n.d.). PubMed. NIH. Available at: [Link]

  • Clarke, G. M., Grigg, R., & Williams, D. H. (1966). Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. Journal of the Chemical Society B: Physical Organic. RSC Publishing. Available at: [Link]

  • Popov, S., et al. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. PMC. PubMed Central. Available at: [Link]

  • Mass spectrometric studies of 2-aryl-5-acetylthiazole derivatives. (n.d.). Request PDF. Available at: [Link]

  • Precise equilibrium structure of thiazole (c-C3H3NS) from twenty-four isotopologues. (n.d.). NIH. Available at: [Link]

  • Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides. (n.d.). The Journal of Organic Chemistry. ACS Publications. Available at: [Link]

  • Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. (n.d.). Oxford Instruments Magnetic Resonance. Available at: [Link]

  • Visible-light-mediated Regioselective Synthesis of Novel Thiazolo[3,2-b][8][9][10]triazoles. (2021). Scientific Reports. Available at: [Link]

  • Millimeter-wave and infrared spectroscopy of thiazole (c-C3H3NS) in its ground state and lowest-energy. (2021). Journal of Molecular Spectroscopy. Available at: [Link]

  • Thiazoles: iii. Infrared spectra of methylthiazoles. (n.d.). ResearchGate. Available at: [Link]

  • The absorption spectra of some thiazines and thiazoles. (n.d.). Journal of the Chemical Society B. Available at: [Link]

  • Mass spectrometric studies of 2-aryl-5-acetylthiazole derivatives. (n.d.). Semantic Scholar. Available at: [Link]

  • Insights on Regioselective Synthesis of Fused Thiazoles: Density Functional Theory Calculations, Local Reactivity Indices, and Molecular Electrostatic Potential Analysis. (2022). PMC. Available at: [Link]

  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). MDPI. Available at: [Link]

  • Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. (n.d.). ResearchGate. Available at: [Link]

  • Facile Synthesis of 2,5-Disubstituted Thiazoles from Terminal Alkynes, Sulfonyl Azides, and Thionoesters. (2015). Organic Letters. ACS Publications. Available at: [Link]

  • The regioselective synthesis of 2,5- and 4,5-disubstituted thiazoles via the cyclization of 2-oxo-2-(amino)ethanedithioates with isocyanides. (2022). Organic & Biomolecular Chemistry. RSC Publishing. Available at: [Link]

  • Possible mass fragmentation pattern of compound 3. (n.d.). ResearchGate. Available at: [Link]

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (n.d.). Available at: [Link]

  • The ¹H & ¹³C NMR spectra of thiazole derivative 10d. (n.d.). ResearchGate. Available at: [Link]

  • Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis. (n.d.). PMC. NIH. Available at: [Link]

  • Synthesis and Structural Confirmation of the Thiazole Alkaloids Derived from Peganum harmala L. (n.d.). ResearchGate. Available at: [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-(4-Chlorophenyl)-5-phenyl-1,3-thiazol-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed, safety-first protocol for the disposal of 2-(4-Chlorophenyl)-5-phenyl-1,3-thiazol-4-ol. As a chlorinated aromatic heterocyclic compound, this substance requires meticulous handling and disposal to ensure the safety of laboratory personnel and protect the environment. The procedures outlined below are grounded in established safety principles for managing hazardous chemical waste and are designed to provide researchers with a clear, actionable plan.

Hazard Assessment and Waste Characterization

This compound must be treated as hazardous waste . This classification is imperative due to its chemical structure, which combines a chlorinated aromatic ring with a thiazole core.

  • Chlorinated Aromatic Moiety : Chlorinated organic compounds are known for their potential toxicity and persistence in the environment.[1][2] Improper disposal, such as incineration at inadequate temperatures, can lead to the formation of highly toxic dioxins and furans. Therefore, these compounds require specialized high-temperature incineration.[3] Many are also classified as toxic and environmentally hazardous.[3]

  • Thiazole Core : While the thiazole ring itself is found in some biomolecules like Vitamin B1, many synthetic thiazole derivatives can exhibit biological activity and potential toxicity.[4] Safety data sheets for similar chlorinated thiazole compounds indicate hazards such as being toxic if swallowed, causing serious skin and eye irritation, and potentially causing respiratory irritation.[5][6][7][8]

  • Regulatory Standing : The U.S. Environmental Protection Agency (EPA) designates many wastes from the manufacturing of chlorinated organic chemicals as listed hazardous wastes (F-list or K-list).[9] While this specific compound may not be explicitly listed, its chemical properties firmly place it within the category of regulated hazardous waste.

Based on this analysis, all materials contaminated with this compound, including the pure compound, solutions, reaction mixtures, contaminated personal protective equipment (PPE), and empty containers, must be disposed of through a licensed hazardous waste management service.[5][10][11]

Guiding Principles for Safe Disposal

Before proceeding to the step-by-step protocol, it is essential to understand the foundational principles that govern the safe management of this chemical waste:

PrincipleRationale & Causality
Waste Minimization Purchase and use the smallest quantity of the chemical necessary for your experiment. This reduces the volume of hazardous waste generated and lowers disposal costs and associated risks.
Segregation Crucially, keep halogenated organic waste separate from non-halogenated waste. [3][12] The disposal methods are fundamentally different; non-halogenated solvents may be recycled or fuel-blended, while chlorinated waste requires high-temperature incineration to ensure complete destruction and prevent the release of toxic byproducts.[3][12] Mixing these waste streams leads to expensive re-processing and can make entire batches of solvent unsuitable for recovery.[12]
Regulatory Compliance All waste disposal must adhere to local, state, and federal regulations.[10] In an institutional setting, this means strictly following the procedures established by your Environmental Health and Safety (EHS) department.[3][11]

Step-by-Step Disposal Protocol

This protocol provides a direct, procedural guide for laboratory personnel.

Step 1: Don Appropriate Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure you are wearing the appropriate PPE. This is your primary defense against accidental exposure.

  • Eye Protection : Wear safety glasses with side shields or chemical splash goggles.[6]

  • Hand Protection : Wear chemically resistant gloves (e.g., nitrile). Inspect gloves for any signs of degradation or puncture before use.[6]

  • Body Protection : A standard laboratory coat is mandatory.[1] For tasks with a higher risk of splashing, consider a chemical-resistant apron.

  • Respiratory Protection : All handling of the solid compound or its solutions should be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[1][13]

Step 2: Segregate and Collect Waste

Proper segregation is the most critical logistical step in this process.

  • Designate a Waste Container : Obtain a dedicated hazardous waste container from your institution's EHS department or use the original, properly cleaned manufacturer's container.[11] The container must be made of a material compatible with the chemical and must have a secure, leak-proof lid.[11]

  • Label the Container : Clearly label the container as "HALOGENATED ORGANIC WASTE ".[12] The label must also include:

    • The full chemical name: "this compound"

    • The words "Hazardous Waste"

    • An accumulation start date

    • Relevant hazard pictograms (e.g., Toxic, Irritant, Environmentally Hazardous)

  • Collect Waste :

    • Solid Waste : Carefully transfer any unused solid this compound into the designated waste container.

    • Liquid Waste : Pour solutions containing the compound into the designated liquid halogenated waste container.

    • Contaminated Materials : Place any contaminated items, such as weighing paper, pipette tips, and gloves, into a separate, clearly labeled solid hazardous waste container.

Step 3: On-Site Accumulation and Storage
  • Keep Containers Closed : Always keep the hazardous waste container tightly sealed when not actively adding waste to it.[1]

  • Store Safely : Store the container in a designated satellite accumulation area within your laboratory. This area should be well-ventilated and away from incompatible materials, particularly strong oxidizing agents.[1]

Step 4: Arrange for Final Disposal

Under no circumstances should this chemical be disposed of down the drain or in the regular trash.[3][11]

  • Contact EHS : Follow your institution's specific procedures for hazardous waste pickup. This typically involves submitting a request through your Environmental Health and Safety (EHS) department.[11]

  • Professional Disposal : The EHS department will ensure the waste is collected by a licensed professional waste disposal company that can manage and treat chlorinated organic residues, typically via high-temperature incineration.[2][3][6]

Emergency Procedures

In the event of a spill or exposure, immediate and correct action is critical.[1]

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove any contaminated clothing. Seek medical attention.[1][5]

  • Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][5]

  • Spill Cleanup :

    • Evacuate non-essential personnel from the area.

    • Wearing appropriate PPE, contain and clean up the spill, working from the outside in.

    • For small spills of solid material, carefully sweep it up without creating dust and place it in the hazardous waste container.[6]

    • Place all contaminated cleanup materials (e.g., absorbent pads, wipes) into a sealed, labeled hazardous waste container.[1]

    • Decontaminate the spill area.

Decontamination of Equipment and Containers

Proper decontamination prevents unintentional cross-contamination of future experiments.

  • Glassware and Equipment :

    • Perform an initial rinse with a suitable organic solvent (e.g., acetone or ethanol). This rinseate is hazardous and must be collected in your halogenated organic liquid waste container. [14]

    • Follow with a standard detergent and water wash.[15]

  • Empty Containers : An "empty" container that held this compound must still be managed carefully. To render the container non-hazardous for disposal as regular trash, it must be triple-rinsed.[11]

    • Rinse the container three times with a solvent capable of removing the residue.

    • Each rinseate must be collected and disposed of as hazardous waste. [11]

    • After triple-rinsing, deface or remove the original label and dispose of the container according to institutional policy.[11]

Disposal Decision Workflow

The following diagram illustrates the logical workflow for managing waste generated from this compound.

DisposalWorkflow Disposal Decision Workflow for this compound cluster_prep Preparation & Handling cluster_segregation Segregation & Collection cluster_disposal Storage & Final Disposal A Start: Generate Waste (Solid, Liquid, or Contaminated PPE) B Wear Full PPE (Gloves, Lab Coat, Eye Protection) A->B C Is waste halogenated? (Contains 2-(4-CP)-5-P-1,3-T-4-ol) B->C D Select 'HALOGENATED ORGANIC WASTE' Container C->D Yes E Label Container Correctly - Full Chemical Name - 'Hazardous Waste' - Hazard Pictograms D->E F Add Waste to Container (Keep sealed when not in use) E->F G Store container in designated Satellite Accumulation Area F->G H Submit Pickup Request to Institutional EHS Office G->H I Waste collected by licensed professional disposal service H->I

Sources

A Senior Application Scientist's Guide to Handling 2-(4-Chlorophenyl)-5-phenyl-1,3-thiazol-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and logistical guidance for the handling and disposal of 2-(4-Chlorophenyl)-5-phenyl-1,3-thiazol-4-ol. As a specialized thiazole derivative, this compound requires stringent adherence to safety protocols to mitigate risks to personnel and the environment. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory operations.

Hazard Assessment: Understanding the Risks

The primary anticipated hazards include:

  • Skin and Eye Irritation: Thiazole derivatives are frequently classified as skin and eye irritants, potentially causing serious damage upon contact.[1][2][3][4]

  • Respiratory Tract Irritation: If the compound is a powder or crystalline solid, inhalation of dust can lead to respiratory irritation.[2][3][4][5]

  • Acute Toxicity: Ingestion may be harmful or toxic.[3][5]

  • Aquatic Toxicity: Similar chemical structures have been shown to be very toxic to aquatic life with long-lasting effects.[2]

Therefore, all handling procedures must be designed to prevent direct contact, inhalation, and environmental release.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is non-negotiable. It serves as the final barrier between the researcher and the chemical. Do not treat PPE as a substitute for robust engineering controls like fume hoods; instead, they must be used in conjunction.

PPE CategoryRecommended EquipmentJustification
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 or EN 166 standards. A full-face shield worn over goggles is required when there is a significant risk of splashing.[4][6]Thiazole derivatives are known to cause serious eye irritation.[1][2][3] Goggles provide a direct seal against splashes and dust, while a face shield protects the entire face from larger volume events.[6][7]
Hand Protection Chemical-resistant, disposable nitrile gloves. For prolonged contact or handling larger quantities, consider double-gloving or using thicker butyl rubber gloves.[8]Nitrile gloves offer excellent protection against a wide range of chemicals for short-term use.[6] Always inspect gloves for tears or punctures before use and wash hands thoroughly after removal.[7][9]
Body Protection A flame-resistant laboratory coat with long sleeves and a fully fastened front. A chemical-resistant apron should be worn over the lab coat for additional protection during splash-prone procedures.[6]This protects skin from accidental contact and prevents contamination of personal clothing.[6] The lab coat should be made of a non-absorbent material.
Respiratory Protection Not typically required if work is performed within a certified chemical fume hood. If a fume hood is unavailable or during a large spill, a NIOSH-approved respirator (e.g., N95 for dusts or one with an organic vapor cartridge) is necessary.[10]The primary engineering control is a well-ventilated area, specifically a chemical fume hood, to prevent inhalation of dusts or vapors.[3][11] Surgical masks offer no protection against chemical vapors or fine particulates.[12]

Operational Protocol: A Step-by-Step Workflow for Safe Handling

Adherence to a strict, logical workflow is critical for minimizing exposure and ensuring experimental reproducibility.

Preparation and Pre-Handling
  • Review the SDS: Before any new procedure, consult the SDS for any similar compounds to refresh your understanding of the hazards.[11]

  • Assemble all Materials: Gather the chemical, necessary glassware, solvents, and waste containers before you begin. This minimizes movement and potential for accidents.

  • Verify Engineering Controls: Ensure the chemical fume hood is operational, with the sash at the appropriate height.[7][11] Check that an eyewash station and safety shower are accessible and unobstructed.[4]

  • Don PPE: Put on all required PPE as detailed in the table above. Ensure a proper fit.[13]

Weighing and Solution Preparation
  • Perform in Fume Hood: All manipulations of the solid compound must occur inside a chemical fume hood to contain any dust.[11]

  • Use Appropriate Tools: Use a spatula or scoop to transfer the solid. Avoid creating dust clouds by handling the material gently.[3]

  • Tared Weighing Vessel: Weigh the compound in a closed container (e.g., a vial with a lid) or on weighing paper placed within a secondary container like a beaker.

  • Solubilization: When adding solvent, do so slowly to avoid splashing. If the dissolution is exothermic, add the solvent portion-wise and allow the solution to cool.

  • Labeling: Immediately label the container with the full chemical name, concentration, solvent, date, and your initials.[8]

Post-Handling and Cleanup
  • Decontamination: Thoroughly clean all glassware and equipment that came into contact with the chemical. Use an appropriate solvent and wash with soap and water.

  • Work Surface Cleaning: Wipe down the work surface inside the fume hood with a suitable solvent and then a cleaning solution.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination: gloves first, then face shield/goggles, followed by the lab coat. Never wear gloves outside the laboratory.[7]

  • Hand Washing: Wash your hands thoroughly with soap and water immediately after removing gloves.[9]

The following diagram illustrates the critical decision points in the safe handling workflow.

G Workflow for Safe Handling of this compound cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Disposal Phase A Review Hazard Information (e.g., SDS for similar compounds) B Verify Engineering Controls (Fume Hood, Eyewash) A->B C Don Full PPE B->C D Weigh Solid Compound C->D Proceed to Handling E Prepare Solution D->E F Perform Experiment E->F G Label All Containers F->G H Segregate & Label Waste (Solid, Liquid, Sharps) G->H Proceed to Cleanup I Decontaminate Glassware & Work Area H->I J Doff PPE Correctly I->J K Wash Hands Thoroughly J->K

Caption: Safe handling workflow from preparation to disposal.

Emergency Procedures: Plan for the Unexpected

Accidents can happen despite the best precautions. Immediate and correct action is vital.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[1][4]

  • Skin Contact: Remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. If irritation persists, seek medical attention.[1][3]

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[3][5]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4][5]

  • Spill Cleanup: Evacuate the immediate area. Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite or sand).[5] Sweep up the material, place it in a sealed, labeled container, and dispose of it as hazardous waste.[3] Do not allow the product to enter drains.[2]

Disposal Plan: Responsible Stewardship

Proper disposal is a critical component of the chemical lifecycle, preventing environmental contamination and ensuring regulatory compliance.

  • Chemical Waste: Unused or waste this compound, whether solid or in solution, must be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, weighing papers, and absorbent materials from spill cleanups, must be disposed of as solid hazardous waste.[1]

  • Waste Disposal: All waste must be disposed of through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor. Follow all local, state, and federal regulations.[2][5]

By integrating these safety protocols into your daily laboratory operations, you build a foundation of trust and scientific integrity that extends beyond the product itself, ensuring the well-being of your research team and the environment.

References

  • Benchchem. (n.d.). Essential Safety and Logistical Information for Handling 4-(Methoxymethyl)thiazole.
  • Fisher Scientific. (2025, December 19). 4-Methyl-5-thiazoleethanol Safety Data Sheet.
  • Sigma-Aldrich. (2025, October 7). 1-Phenyl-3-(1,2,3-thiadiazol-5-yl)urea Safety Data Sheet.
  • MedchemExpress. (2025, September 2). 4-(4-Chlorophenyl)thiazol-2-amine Safety Data Sheet.
  • Fisher Scientific. (2021, December 24). Thiazole Safety Data Sheet.
  • Sigma-Aldrich. (2025, December 24). Safety Data Sheet.
  • CymitQuimica. (2025, December 19). 2-((5-(4-Chlorophenyl)-1.3.4-thiadiazol-2-yl)amino)thiazol-4(5H)-one Safety Data Sheet.
  • CSUB. (n.d.). Safety in the Organic Chemistry Laboratory.
  • TCI Chemicals. (2024, December 27). 2-Amino-4-(4-chlorophenyl)thiazole Safety Data Sheet.
  • Utah State University. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory.
  • NIOSH. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • PharmaState Academy. (2019, March 5). Personal Protective Equipment (PPEs)- Safety Guideline.
  • Cole-Parmer. (n.d.). 3-Chloro-5-(2-chlorophenyl)isothiazole-4-carboxylic acid Material Safety Data Sheet.
  • Solubility of Things. (n.d.). Safety and Handling of Organic Compounds in the Lab.
  • Actylis Lab Solutions. (n.d.). Life-Changing Safety Tips for Handling Laboratory Chemicals.
  • Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes.
  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Working with Chemicals.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.